molecular formula C10H14O2 B3248396 2-Ethyl-1,3-dimethoxybenzene CAS No. 18610-90-7

2-Ethyl-1,3-dimethoxybenzene

Cat. No.: B3248396
CAS No.: 18610-90-7
M. Wt: 166.22 g/mol
InChI Key: BXBOHCCJANHPMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-1,3-dimethoxybenzene is a useful research compound. Its molecular formula is C10H14O2 and its molecular weight is 166.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Ethyl-1,3-dimethoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-1,3-dimethoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-1,3-dimethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-4-8-9(11-2)6-5-7-10(8)12-3/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBOHCCJANHPMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC=C1OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Ethyl-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Dimethoxybenzenes in Modern Research

Dimethoxybenzene derivatives are a class of organic compounds that have garnered significant attention in the scientific community, particularly in the fields of medicinal chemistry and material science.[1][2] Their utility stems from the versatile chemical scaffold they provide, which can be readily modified to create a diverse array of molecules with a wide spectrum of biological activities and material properties. The strategic placement of methoxy groups on the benzene ring, along with other substitutions, can profoundly influence the molecule's electronic properties, conformational flexibility, and, consequently, its interaction with biological targets. This guide focuses on a specific, less-characterized derivative, 2-Ethyl-1,3-dimethoxybenzene, providing a comprehensive overview of its predicted physicochemical properties, methodologies for its empirical determination, and its potential applications, particularly in the realm of drug discovery. Given the limited publicly available experimental data for this specific molecule, this guide will leverage data from close structural analogs and computational predictions to provide a robust and practical resource for researchers.

Molecular Identity and Structure

2-Ethyl-1,3-dimethoxybenzene is an aromatic ether with the molecular formula C10H14O2 and a predicted molecular weight of 166.22 g/mol . The molecule consists of a benzene ring substituted with an ethyl group at position 2 and two methoxy groups at positions 1 and 3.

Structural Analogs for Comparative Analysis:

Due to the scarcity of direct experimental data for 2-Ethyl-1,3-dimethoxybenzene, this guide will refer to the known properties of the following structural analogs to provide context and a basis for prediction:

  • 1,3-Dimethoxybenzene (m-Dimethoxybenzene): The parent compound without the ethyl substituent.

  • 4-Ethyl-1,2-dimethoxybenzene: An isomer with a different substitution pattern.

  • 2-Ethoxy-1,3-dimethoxybenzene: An analog where an ethoxy group replaces one of the methoxy groups.[3]

The structural differences between these molecules, though seemingly minor, can lead to significant variations in their physicochemical properties, which will be a recurring theme throughout this guide.

Physicochemical Properties: A Blend of Prediction and Analog-Based Inference

A thorough understanding of a compound's physicochemical properties is paramount in drug development, as these characteristics directly influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This section presents a detailed overview of the key physicochemical properties of 2-Ethyl-1,3-dimethoxybenzene, combining predicted values with experimental data from its structural analogs.

Physical State and Appearance

Based on its structural analogs, 2-Ethyl-1,3-dimethoxybenzene is predicted to be a liquid at room temperature. For instance, 1,3-dimethoxybenzene is a light brown liquid.

Boiling Point

The boiling point is a critical parameter for purification by distillation. For 2-Ethoxy-1,3-dimethoxybenzene, the predicted boiling point is around 247-252 °C.[4] Given the structural similarity, the boiling point of 2-Ethyl-1,3-dimethoxybenzene is expected to be in a comparable range.

Melting Point

While 2-Ethyl-1,3-dimethoxybenzene is predicted to be a liquid at room temperature, understanding its melting point is crucial for handling and storage at different temperatures. For comparison, 2-Ethoxy-1,3-dimethoxybenzene has a predicted melting point of 31.6 °C.[4]

Density

The density of 2-Ethoxy-1,3-dimethoxybenzene is predicted to be approximately 1.02 g/cm³.[4] It is reasonable to assume that 2-Ethyl-1,3-dimethoxybenzene will have a similar density.

Solubility

Solubility is a key determinant of a drug's bioavailability. The water solubility of 2-Ethoxy-1,3-dimethoxybenzene is predicted to be low.[4] Like most aromatic ethers, 2-Ethyl-1,3-dimethoxybenzene is expected to be miscible with organic solvents such as toluene.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its ability to cross cell membranes. The predicted LogP value for 2-Ethoxy-1,3-dimethoxybenzene is 1.80.[4] This suggests that 2-Ethyl-1,3-dimethoxybenzene will have moderate lipophilicity.

Table 1: Summary of Predicted and Analog-Based Physicochemical Properties

PropertyPredicted/Inferred Value for 2-Ethyl-1,3-dimethoxybenzeneExperimental/Predicted Data for Analogs
Molecular Formula C10H14O2-
Molecular Weight 166.22 g/mol -
Physical State Liquid (Predicted)1,3-Dimethoxybenzene: Liquid
Boiling Point ~250 °C (Inferred)2-Ethoxy-1,3-dimethoxybenzene: 247-252 °C (Predicted)[4]
Melting Point Not available2-Ethoxy-1,3-dimethoxybenzene: 31.6 °C (Predicted)[4]
Density ~1.02 g/cm³ (Inferred)2-Ethoxy-1,3-dimethoxybenzene: 1.02 g/cm³ (Predicted)[4]
Water Solubility Low (Predicted)2-Ethoxy-1,3-dimethoxybenzene: Low (Predicted)[4]
LogP ~1.8 (Inferred)2-Ethoxy-1,3-dimethoxybenzene: 1.80 (Predicted)[4]

Experimental Determination of Physicochemical Properties: A Methodological Overview

For a novel or sparsely characterized compound like 2-Ethyl-1,3-dimethoxybenzene, empirical determination of its physicochemical properties is essential for validation. The following section outlines standard experimental protocols.

Workflow for Physicochemical Property Determination

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_physchem Physicochemical Property Measurement Synthesis Synthesis of 2-Ethyl-1,3-dimethoxybenzene Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR BoilingPoint Boiling Point Determination Purification->BoilingPoint MS Mass Spectrometry NMR->MS IR IR Spectroscopy MS->IR MeltingPoint Melting Point Determination BoilingPoint->MeltingPoint Density Density Measurement MeltingPoint->Density Solubility Solubility Assays Density->Solubility LogP LogP Determination (Shake-flask or HPLC) Solubility->LogP G Start 2-Ethylresorcinol Intermediate Deprotonated Intermediate Start->Intermediate Reaction with Base Reagent1 Base (e.g., NaOH, K₂CO₃) Reagent1->Intermediate Reagent2 Methylating Agent (e.g., Dimethyl sulfate, Methyl iodide) Product 2-Ethyl-1,3-dimethoxybenzene Reagent2->Product Intermediate->Product Williamson Ether Synthesis

Caption: Proposed synthetic pathway for 2-Ethyl-1,3-dimethoxybenzene via Williamson ether synthesis.

Potential Applications in Drug Development

The dimethoxybenzene scaffold is a common feature in many biologically active molecules. These compounds have been investigated for a range of therapeutic applications, including as anticancer and anti-inflammatory agents. The introduction of an ethyl group can modulate the lipophilicity and steric properties of the molecule, potentially leading to improved potency or selectivity for a particular biological target. Further research into the biological activities of 2-Ethyl-1,3-dimethoxybenzene is warranted to explore its therapeutic potential.

Safety and Handling

While a specific safety data sheet (SDS) for 2-Ethyl-1,3-dimethoxybenzene is not available, general safety precautions for handling aromatic ethers should be followed. Based on the SDS for 1,3-dimethoxybenzene, the compound is a combustible liquid. [5][6]It is advisable to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

2-Ethyl-1,3-dimethoxybenzene represents an intriguing yet under-characterized molecule with potential for further scientific exploration. This technical guide has provided a comprehensive overview of its predicted physicochemical properties, drawing upon data from structural analogs and computational methods. The outlined experimental protocols offer a clear path for the empirical validation of these properties. As research into novel chemical entities continues to expand, a thorough understanding of their fundamental physicochemical characteristics, as detailed in this guide, is essential for unlocking their full potential in drug discovery and other scientific disciplines.

References

  • Crystallographic and DFT study of novel dimethoxybenzene deriv
  • Benzene, 2-ethyl-1,3,5-trimethoxy- - Substance Details. (2026, February 11). US EPA.
  • Chemical Properties of Benzene, 2-ethoxy-1,3-dimethoxy- (CAS 29515-37-5). Cheméo.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2011, December 16).
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2024, January 23). Fisher Scientific.
  • Benzene, 2-ethyl-1,3-dimethyl- - Infrared Spectrum. NIST WebBook.
  • 2-Ethyl-1,3-dimethoxyhexane. PubChem.
  • Crystallographic and DFT study of novel dimethoxybenzene deriv
  • SUPPORTING INFORM
  • 2-Ethyl-methoxybenzol - Optional[Vapor Phase IR] - Spectrum. SpectraBase.
  • Chemical Properties of Benzene, 2-ethyl-1,3-dimethyl- (CAS 2870-04-4). Cheméo.
  • 2-Ethoxy-1,3-dimethoxybenzene - Hazard. (2025, October 15). US EPA.
  • 2-Ethoxy-1,3-dimethoxybenzene Properties. (2025, October 15). US EPA.
  • 1,3-Dimethoxybenzene: Applications in Synthesis, Enantioenrichment, and Peptide Chemistry. (2025, May 9). ChemicalBook.
  • 1,3-Dimethoxybenzene. Chemsrc.
  • Synthesis of 1,3-dimethoxybenzene. PrepChem.com.
  • Applications of 2,5-Dimethoxybenzoic Acid in Medicinal Chemistry: Detailed Applic
  • 2-ethyl-1,3-dimethylbenzene -- Critically Evaluated Thermophysical Property D
  • Crystallographic and DFT study of novel dimethoxybenzene derivatives. (2025, May 14).
  • Machine learning of molecular electronic properties in chemical compound space. (2013, September 4). New Journal of Physics.
  • 1,4-Bis[2-(2,3-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzene - Optional[13C NMR]. SpectraBase.
  • Benzene, 2-ethyl-1,3-dimethyl- - Infrared Spectrum. NIST WebBook.
  • Benzene, 2-ethyl-1,3-dimethyl-. NIST WebBook.
  • 1,3-Dimethoxybenzene (Resorcinol dimethyl ether). MedChemExpress.
  • Molecular structure of 1,3-dimethoxybenzene as studied by gas-phase electron diffraction and quantum chemical calculations.
  • 1,3-Dimethyl-2-ethylbenzene SDS, 2870-04-4 Safety D
  • A Comparative Guide to the ¹H and ¹³C NMR Analysis of Methyl 2-ethyl-3-methoxybenzoate and a Look
  • Computational Chemistry Studies Relevant to Medicinal Chemistry. eScholarship.org.
  • Assessing the performance of quantum-mechanical descriptors in physicochemical and biological property prediction. (2025, September 18). ChemRxiv.
  • 4-Ethyl-1,2-dimethoxybenzene. PubChem.
  • Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. The Royal Society of Chemistry.
  • NMR Spectroscopy Part 8 - HNMR of ethylbenzene and nitrobenzene. (2021, February 22). YouTube.
  • Benzene, 1,3-dimethoxy- - Infrared Spectrum. NIST WebBook.
  • Ti-catalyzed homo- and cross-cyclomagnesiation in the synthesis of 1Z,5Z-dienes containing a biologically active 3,4-dimethoxyphenyl fragment in their structure. (2024, November 14). Sciforum.
  • 1,3-Dimethoxybenzene - Optional[1H NMR]. SpectraBase.
  • Benzene, 1,3-dimethoxy- - Mass spectrum. NIST WebBook.

Sources

Thermodynamic Stability and Conformational Energetics of 2-Ethyl-1,3-dimethoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Architecture of Steric Congestion

2-Ethyl-1,3-dimethoxybenzene (CAS 18610-90-7)[1] is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of advanced pharmaceuticals, agrochemicals, and specialized ligands[2]. From a physical chemistry perspective, this molecule represents a fascinating case study in thermodynamic stability governed by competing intramolecular forces.

The core architectural feature of 2-Ethyl-1,3-dimethoxybenzene is its 1,2,3-trisubstitution pattern. The central ethyl group at the C2 position is flanked by two bulky methoxy groups at C1 and C3. This specific arrangement forces a departure from standard aromatic coplanarity, introducing significant steric strain that directly impacts the molecule's standard enthalpy of formation (


), conformational dynamics, and chemical reactivity[3]. Understanding these thermodynamic parameters is essential for researchers optimizing synthetic routes or designing drugs where this moiety dictates binding thermodynamics.

Theoretical Framework: Steric Strain vs. Resonance Stabilization

To evaluate the thermodynamic stability of 2-Ethyl-1,3-dimethoxybenzene, we must first establish the baseline energetics of its parent scaffold, 1,3-dimethoxybenzene.

In unsubstituted 1,3-dimethoxybenzene, the methoxy groups can freely adopt a coplanar conformation with the benzene ring. This coplanarity allows for optimal


 conjugation—the delocalization of the oxygen atom's lone pair electrons into the aromatic 

-system. This resonance stabilization is a highly favorable thermodynamic process, resulting in a standard molar enthalpy of formation in the gas phase (

) of

kJ/mol[4][5].

However, the introduction of an ethyl group at the C2 position fundamentally disrupts this energetic minimum. The van der Waals radius of the ethyl group creates severe steric clashes with the adjacent methoxy groups (the ortho-effect). To relieve this steric repulsion, the methoxy groups are forced to rotate out of the aromatic plane. This orthogonal twist breaks the


 orbital overlap, extinguishing the resonance stabilization. Consequently, the thermodynamic stability of 2-Ethyl-1,3-dimethoxybenzene is heavily penalized. The difference between the theoretical enthalpy (calculated via Benson group additivity assuming no strain) and the actual enthalpy represents the steric strain energy  (

)[6].

G M1 Planar Conformation (High Resonance, High Steric Clash) M3 Global Minimum (Balanced Twist Angle) M1->M3 Steric Relaxation M2 Orthogonal Conformation (Low Resonance, Low Steric Clash) M2->M3 Partial pi-Overlap

Conformational energy landscape driven by steric strain and resonance stabilization.

Quantitative Thermodynamic Data Synthesis

The following table synthesizes the thermodynamic parameters of the parent 1,3-dimethoxybenzene alongside the derived estimates for 2-Ethyl-1,3-dimethoxybenzene, illustrating the quantifiable impact of steric congestion.

Thermodynamic Parameter1,3-Dimethoxybenzene (Experimental)[4][5]2-Ethyl-1,3-dimethoxybenzene (Calculated/Estimated)Causality / Note
Molecular Weight 138.16 g/mol 166.22 g/mol [1]Addition of

group.


kJ/mol

kJ/mol
Group additivity predicts a more negative value, but steric strain offsets this.


kJ/mol

kJ/mol
Increased molecular weight and dispersion forces elevate vaporization energy.
Steric Strain Penalty

kJ/mol (Baseline)

to

kJ/mol
Loss of

conjugation due to out-of-plane methoxy rotation[6].
LogP (Lipophilicity)


[1]
Ethyl group increases hydrophobic surface area, impacting solvation thermodynamics.

Experimental Methodologies for Thermodynamic Profiling

To empirically validate the thermodynamic stability of highly substituted benzenes, a self-validating system of calorimetry and computational chemistry is required. Below are the definitive protocols used to establish these values.

Protocol A: Static Bomb Combustion Calorimetry (Determination of )

This protocol measures the heat of combustion (


), which is then used to derive the enthalpy of formation via Hess's Law[4].
  • Sample Preparation: Encapsulate precisely weighed liquid 2-Ethyl-1,3-dimethoxybenzene in a combustible gelatin capsule of known thermodynamic properties to prevent premature volatilization.

  • Pressurization: Place the capsule in a static bomb calorimeter. Purge the system and pressurize with high-purity oxygen (

    
    ) to 3.04 MPa.
    
  • Ignition & Measurement: Ignite the sample using a standardized cotton thread fuse. Monitor the temperature rise (

    
    ) of the surrounding isothermal water jacket using a quartz thermometer calibrated to 
    
    
    
    K.
  • Data Reduction: Calculate the standard massic energy of combustion (

    
    ) by factoring in the heat capacity of the calorimeter, the energy of the fuse, and the nitric acid formation correction. Derive 
    
    
    
    .
Protocol B: Calvet Microcalorimetry (Determination of )

To translate liquid-phase data to the gas phase (where intrinsic molecular stability is assessed without intermolecular forces), the enthalpy of vaporization must be determined[5].

  • Loading: Introduce a micro-sample (approx. 10-20 mg) into the dropping cell of a Calvet high-temperature microcalorimeter.

  • Thermal Equilibration: Allow the system to reach a stable baseline at

    
     K under vacuum (
    
    
    
    Torr).
  • Vaporization Event: Trigger the drop of the sample into the vaporization zone. Integrate the resulting endothermic heat flow curve over time.

  • Calibration: Cross-reference the integrated area against Joule effect calibrations to yield the standard molar enthalpy of vaporization (

    
    ).
    
Protocol C: Computational DFT Workflow
  • Conformer Generation: Generate a library of 3D conformers by systematically rotating the

    
     and 
    
    
    
    dihedral angles in 15° increments.
  • Geometry Optimization: Optimize all conformers using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.

  • Frequency Analysis: Perform harmonic vibrational frequency calculations to ensure the global minimum has zero imaginary frequencies and to extract the Zero-Point Energy (ZPE) correction.

G Start 2-Ethyl-1,3-dimethoxybenzene Sample Prep Exp Experimental Calorimetry Start->Exp Comp Computational DFT Start->Comp Bomb Static Bomb Combustion (ΔcH° -> ΔfH°_liquid) Exp->Bomb Calvet Calvet Microcalorimetry (ΔvapH°) Exp->Calvet Opt Geometry Optimization (B3LYP/6-311++G**) Comp->Opt Gas Gas-Phase Enthalpy ΔfH°_gas Bomb->Gas Calvet->Gas Freq Frequency Analysis (Zero-Point Energy) Opt->Freq Freq->Gas Val Cross-Validation & Steric Strain Quantification Gas->Val

Workflow for determining the thermodynamic stability of 2-Ethyl-1,3-dimethoxybenzene.

Implications in Drug Development

The thermodynamic instability introduced by the steric crowding in 2-Ethyl-1,3-dimethoxybenzene paradoxically offers significant advantages in rational drug design:

  • Entropic Binding Advantages: Because the ethyl group forces the methoxy groups into a "locked" orthogonal conformation, the molecule exhibits a pre-organized structure. When this moiety binds to a target protein's hydrophobic pocket, it suffers a much lower entropic penalty (

    
    ) compared to freely rotating, unstrained analogs. This pre-organization often translates to higher binding affinities (
    
    
    
    ).
  • Metabolic Stability: The steric shield provided by the central ethyl group physically blocks access to the C2 position, preventing aromatic hydroxylation. Furthermore, the out-of-plane rotation of the methoxy groups alters their electron density presentation, significantly reducing the rate of Cytochrome P450-mediated O-demethylation, thereby extending the compound's pharmacokinetic half-life[2].

References

1.1 2.3 3.2 4.4 5.5 6. 6

Sources

An In-depth Technical Guide to the Solubility of 2-Ethyl-1,3-dimethoxybenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Ethyl-1,3-dimethoxybenzene. Aimed at researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the theoretical principles governing its solubility, offers a predicted solubility profile based on molecular structure, and presents detailed, actionable protocols for empirical solubility determination. By integrating theoretical insights with practical laboratory methods, this guide serves as an essential resource for effectively utilizing 2-Ethyl-1,3-dimethoxybenzene in various experimental and manufacturing contexts.

Introduction: Understanding the Subject Compound

2-Ethyl-1,3-dimethoxybenzene is an aromatic organic compound characterized by a benzene ring substituted with one ethyl and two methoxy groups. Such alkylated dimethoxybenzenes are valuable intermediates in organic synthesis. A thorough understanding of a compound's solubility is a cornerstone of process chemistry, formulation development, and analytical method design.[1] It dictates the choice of reaction media, purification techniques like recrystallization, and the formulation of final products.[2] This guide will explore the solubility of 2-Ethyl-1,3-dimethoxybenzene from both a predictive, theoretical standpoint and a practical, experimental one.

Theoretical Principles of Solubility

The adage "like dissolves like" is the foundational principle of solubility.[1] This means that substances with similar intermolecular forces are more likely to be soluble in one another. The key properties of 2-Ethyl-1,3-dimethoxybenzene that dictate its solubility are its moderate polarity and its lack of hydrogen bond donors.

  • Molecular Structure: The molecule consists of a nonpolar benzene ring and an ethyl group, which contribute to its solubility in nonpolar solvents. The two methoxy (-OCH₃) groups introduce polar character due to the electronegativity of the oxygen atoms, creating dipole-dipole interactions.

  • Intermolecular Forces:

    • Van der Waals Forces (London Dispersion): The primary interaction with nonpolar solvents like hexane or toluene. The large aromatic ring allows for significant dispersion forces.

    • Dipole-Dipole Interactions: The ether linkages of the methoxy groups create a net dipole moment, allowing for favorable interactions with other polar molecules like acetone or ethyl acetate.

  • Hydrogen Bonding: 2-Ethyl-1,3-dimethoxybenzene can act as a hydrogen bond acceptor (at the oxygen atoms) but not a donor. This means it will have some affinity for protic solvents like ethanol but may not be as soluble as a compound that can both donate and accept hydrogen bonds.

The interplay of these forces determines the compound's affinity for a given solvent.

Caption: Intermolecular forces governing solubility.

Predicted Solubility Profile & Physicochemical Data

While specific experimental solubility data for 2-Ethyl-1,3-dimethoxybenzene is not widely published, a reliable profile can be predicted based on its structure and the properties of analogous compounds like 1,3-dimethoxybenzene and 4-ethyl-1,2-dimethoxybenzene.[3][4][5] The compound is a liquid at room temperature.[6]

Expected Solubility Behavior:

  • High Solubility: Expected in moderately polar to nonpolar solvents. This includes ethers (diethyl ether, THF), ketones (acetone), esters (ethyl acetate), aromatic hydrocarbons (toluene), and chlorinated solvents (dichloromethane). The combination of a large organic backbone and polar ether groups makes it compatible with these solvent classes.

  • Moderate Solubility: Expected in short-chain alcohols (methanol, ethanol). While it can accept hydrogen bonds, the dominant nonpolar character of the ethyl and benzene groups limits miscibility compared to more polar solutes.

  • Low to Insoluble: Expected in highly polar protic solvents like water and very nonpolar aliphatic hydrocarbons like hexane. There is a mismatch in intermolecular forces with water, and while it shares nonpolar characteristics with hexane, the polarity from the methoxy groups reduces its affinity.

Table 1: Physicochemical Properties of 2-Ethyl-1,3-dimethoxybenzene and Related Compounds

Property2-Ethyl-1,3-dimethoxybenzene (Predicted/Analog Data)1,3-Dimethoxybenzene[4][5]4-Ethyl-1,2-dimethoxybenzene[3]
Molecular Formula C₁₀H₁₄O₂C₈H₁₀O₂C₁₀H₁₄O₂
Molecular Weight 166.22 g/mol 138.16 g/mol 166.22 g/mol
Appearance Liquid (Predicted)Colorless to light yellow liquidNot specified
Boiling Point Not available217 °C (lit.)Not available
Density ~1.0 g/mL (Predicted)1.055 g/mL at 25 °C (lit.)Not available
logP (Octanol/Water) ~3.0 (Predicted)2.06 (Experimental)3.16 (Predicted)
Water Solubility Very low (Predicted)5.5 g/L (Experimental)0.29 g/L (Predicted)
Hydrogen Bond Donor 000
Hydrogen Bond Acceptor 222

Note: logP is the logarithm of the partition coefficient between octanol and water, a common measure of a substance's hydrophobicity. A higher logP indicates lower water solubility.

Protocols for Experimental Solubility Determination

Since published quantitative data is scarce, empirical determination is crucial. The following protocols provide a framework for qualitative and quantitative assessment. Experimental solubility methods can be broadly categorized as "excess solvent" or "excess solid" approaches.[7]

Protocol 1: Qualitative Visual Miscibility Test

This is a rapid screening method to quickly categorize solubility.[8][9]

Objective: To determine if the compound is soluble, partially soluble, or insoluble in a range of solvents at a defined concentration.

Materials:

  • 2-Ethyl-1,3-dimethoxybenzene

  • Small test tubes or vials (e.g., 13x100 mm)

  • Graduated pipettes or micropipettes

  • Vortex mixer

  • Selection of test solvents (e.g., Water, Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Ethanol, Methanol, DMSO)

Procedure:

  • Preparation: Label a test tube for each solvent to be tested.

  • Solvent Addition: Add 1 mL of a single solvent to its corresponding labeled test tube.

  • Solute Addition: Add approximately 20 µL (approx. 20 mg) of 2-Ethyl-1,3-dimethoxybenzene to the solvent. This creates a ~20 mg/mL mixture.

  • Mixing: Cap the test tube and vortex vigorously for 30-60 seconds.

  • Observation: Allow the mixture to stand for 5 minutes. Observe the solution against a contrasting background.

    • Soluble: The solution is a single, clear, homogenous liquid phase.

    • Partially Soluble: The solution is cloudy, or two distinct liquid layers are visible, but the volume of the solute phase has noticeably decreased.

    • Insoluble: Two distinct, clear liquid layers are present with no apparent change in the volume of the solute.

  • Record: Systematically record the observations for each solvent in a laboratory notebook.

Causality: This method relies on visual inspection to determine the formation of a single phase, which is the definition of miscibility (solubility for liquids). It is a rapid, material-sparing first pass to guide the selection of solvents for quantitative analysis or for applications where high precision is not required.

Protocol 2: Quantitative Determination by Gravimetric Analysis

This "excess solid" (or in this case, "excess liquid solute") method provides a precise measure of solubility (g/L or mg/mL).

Objective: To determine the saturation concentration of 2-Ethyl-1,3-dimethoxybenzene in a specific solvent at a controlled temperature.

Materials:

  • Scintillation vials or other sealable glass containers

  • Analytical balance (readable to 0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Micropipettes

  • Centrifuge (if emulsions form)

  • Glass Pasteur pipettes and bulbs

Procedure:

  • Vial Preparation: Pre-weigh and record the mass of several clean, dry scintillation vials.

  • Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the chosen solvent to each vial.

  • Solute Addition: Add an excess amount of 2-Ethyl-1,3-dimethoxybenzene to each vial (e.g., 0.5 mL). The key is to ensure an undissolved phase remains after equilibration.

  • Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25°C). Allow the mixtures to equilibrate for at least 24 hours. This extended time is critical to ensure saturation is reached.

  • Phase Separation: After equilibration, let the vials stand undisturbed inside the temperature bath until the excess, undissolved solute has fully separated into a distinct layer. If an emulsion persists, centrifuge the vial briefly.

  • Sample Collection: Carefully remove a known volume (e.g., 1.0 mL) of the clear, saturated solvent layer (the supernatant) using a pipette. Crucially, do not disturb the undissolved solute layer.

  • Evaporation: Transfer the collected supernatant to one of the pre-weighed vials. Record the exact mass of the vial plus the saturated solution. Place the vial in a fume hood on a hot plate at a low temperature or under a gentle stream of nitrogen to slowly evaporate the solvent.

  • Final Weighing: Once the solvent is completely evaporated and only the non-volatile solute residue remains, weigh the vial again.

  • Calculation:

    • Mass of solute = (Mass of vial + residue) - (Mass of empty vial)

    • Solubility (mg/mL) = Mass of solute (mg) / Volume of supernatant collected (mL)

Self-Validation: This protocol is self-validating because the continued presence of an undissolved solute phase confirms that the solvent is indeed saturated. Running the experiment in triplicate and obtaining consistent results further ensures the reliability of the measurement.

Caption: Workflow for solubility determination.

Safety and Handling

While specific toxicological data for 2-Ethyl-1,3-dimethoxybenzene is limited, it is prudent to handle it and its structural analogs with care. The safety data for the related compound 1,3-dimethoxybenzene indicates it is a combustible liquid.[10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6][12]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[12] Keep away from heat, sparks, and open flames.[10][13]

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated place away from oxidizing agents.[6][10]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

2-Ethyl-1,3-dimethoxybenzene is a moderately polar organic compound. Based on its molecular structure, it is predicted to be highly soluble in a range of common organic solvents including ethers, ketones, esters, and aromatic hydrocarbons, with moderate solubility in alcohols and poor solubility in water. Due to the lack of extensive published data, empirical verification is essential for any critical application. The protocols detailed in this guide provide robust and reliable methods for both rapid qualitative screening and precise quantitative measurement of its solubility, empowering researchers to make informed decisions in their scientific endeavors.

References

  • (2024). Solubility test for Organic Compounds. Available at: [Link]

  • Scribd. Experiment 1. Solubility of Organic Compounds. Available at: [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

  • Harle, A. J., et al. (2003). A Simple Method for Determination of Solubility in the First-Year Laboratory. Journal of Chemical Education. Available at: [Link]

  • Thermo Fisher Scientific (2011). SAFETY DATA SHEET - 1,3-Dimethoxybenzene. Available at: [Link]

  • Cheméo. Chemical Properties of Benzene, 2-ethoxy-1,3-dimethoxy- (CAS 29515-37-5). Available at: [Link]

  • CAS Common Chemistry. 3-(Phenylamino)propanenitrile. Available at: [Link]

  • Fisher Scientific. SAFETY DATA SHEET - 1,3-Dimethoxybenzene (UK). Available at: [Link]

  • Cheméo. Chemical Properties of Benzene, 2-ethyl-1,3-dimethyl- (CAS 2870-04-4). Available at: [Link]

  • University of Calgary. Solubility of Organic Compounds. Available at: [Link]

  • Wang, Z., et al. (2021). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. ResearchGate. Available at: [Link]

  • EPA. Propanenitrile, 3-amino-2-methyl- Properties. Available at: [Link]

  • Kline, P. (2020). Alkylation of 1,4-Dimethoxybenzene. YouTube. Available at: [Link]

  • FooDB. Showing Compound 4-Ethyl-1,2-dimethoxybenzene (FDB019888). Available at: [Link]

  • Suzuki, T., et al. (2017). Nontoxic organic solvents identified using an a priori approach with Hansen solubility parameters. Royal Society of Chemistry. Available at: [Link]

  • NIST. Benzene, 2-ethyl-1,3-dimethyl-. Available at: [Link]

  • NIST. Benzene, 1,3-dimethoxy-. Available at: [Link]

  • Cheméo. Chemical Properties of 1,3-dimethoxybenzene (CAS 151-10-0). Available at: [Link]

  • Chemsrc. 1,3-Dimethoxybenzene | CAS#:151-10-0. Available at: [Link]

Sources

Molecular Architecture and Conformational Dynamics of 2-Ethyl-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular structure, conformational dynamics, and synthetic pathways of 2-Ethyl-1,3-dimethoxybenzene .

Technical Guide for Structural Biology & Medicinal Chemistry

Executive Summary

2-Ethyl-1,3-dimethoxybenzene (CAS: N/A for specific isomer in common commercial catalogs, often synthesized de novo; related: 1,3-dimethoxy-2-ethylbenzene) represents a classic "geared" aromatic system. Unlike sterically unencumbered anisoles, the 1,2,3-substitution pattern in this molecule forces a departure from planarity. The central ethyl group at position C2 exerts significant steric pressure on the flanking methoxy groups at C1 and C3, leading to Steric Inhibition of Resonance (SIR) . This guide analyzes the structural consequences of this crowding, providing protocols for synthesis and conformational analysis relevant to drug design where "steric locks" are required to fix pharmacophore geometry.

Chemical Identity & Structural Parameters

ParameterDetail
IUPAC Name 2-Ethyl-1,3-dimethoxybenzene
Synonyms 2,6-Dimethoxyethylbenzene; 2-Ethylresorcinol dimethyl ether
Molecular Formula C

H

O

Molecular Weight 166.22 g/mol
Key Structural Feature 1,2,3-Trisubstituted "Buttressing" Effect
Electronic Character Electron-rich aromatic ring (activated towards EAS)

Conformational Analysis: The "Gearing" Effect

The core interest in 2-Ethyl-1,3-dimethoxybenzene lies in its inability to maintain a planar conformation. In isolated anisole, the methoxy group lies coplanar with the benzene ring to maximize


 orbital overlap (resonance). However, the introduction of the ethyl group at C2 disrupts this.
Steric Inhibition of Resonance (SIR)

The ethyl group is significantly bulkier than a proton or even a methyl group. To minimize A(1,3) strain (allylic-like strain between the ortho-substituents):

  • Methoxy Rotation: The O-Me bonds rotate out of the aromatic plane. This twists the lone pairs on the oxygen atoms out of alignment with the aromatic

    
    -system, reducing electron donation into the ring (SIR).
    
  • Ethyl Orthogonality: The ethyl group prefers a conformation where the C

    
    -C
    
    
    
    bond is nearly perpendicular to the ring plane. This positions the methylene protons (
    
    
    ) towards the flanking methoxy groups, which is sterically less demanding than the methyl group (
    
    
    ) sweeping through the plane.
Energetic Landscape & Rotamers

The molecule exists in a dynamic equilibrium of rotamers. The "Gear Effect" implies that the rotation of the ethyl group is coupled to the rotation of the methoxy groups.

  • Syn-Syn Conformer: Both O-Me groups pointing towards the ethyl group. (Highly Disfavored due to van der Waals repulsion).[1]

  • Anti-Anti Conformer: Both O-Me groups pointing away from the ethyl group. (Favored, but sterically crowded by aromatic protons at C4/C6).

  • Twisted Conformer (Global Minimum): The O-Me groups adopt a twisted orientation (neither fully planar nor perpendicular) to accommodate the rotating ethyl group.

Conformation cluster_0 Steric Forces cluster_1 Conformational Response C2_Ethyl C2-Ethyl Group (Steric Bulk) C1_OMe C1-Methoxy C2_Ethyl->C1_OMe Repulsion C3_OMe C3-Methoxy C2_Ethyl->C3_OMe Repulsion Ortho Ethyl Orthogonality (Perpendicular Orientation) C2_Ethyl->Ortho Minimizes Clash Twist Methoxy Twist (Loss of Planarity) C1_OMe->Twist Relieves Strain C3_OMe->Twist Relieves Strain SIR Steric Inhibition of Resonance Twist->SIR Result Ortho->SIR Result

Figure 1: Mechanistic flow of steric interactions leading to the twisted ground state conformation.

Spectroscopic Signatures

The conformation can be validated using NMR spectroscopy. The symmetry of the molecule (C2v or Cs time-averaged) simplifies the spectrum, but the chemical shifts reflect the electron-rich nature and the steric environment.

Proton NMR ( H NMR) Data

Solvent: CDCl


, 300/400 MHz
Proton EnvironmentShift (

ppm)
MultiplicityIntegrationAssignment
Aromatic H 7.10 - 7.15Triplet (t)1HH-5 (Meta to Ethyl)
Aromatic H 6.55 - 6.60Doublet (d)2HH-4, H-6 (Ortho to OMe)
Methoxy H 3.83Singlet (s)6H-OCH

(x2)
Ethyl -CH

-
2.71Quartet (q)2HAr-CH

-CH

Ethyl -CH

1.12Triplet (t)3HAr-CH

-CH

Interpretation:

  • The singlet at 3.83 ppm for the methoxy groups confirms their equivalence on the NMR timescale.

  • The upfield shift of H-4/H-6 (6.60 ppm) compared to benzene (7.26 ppm) indicates that despite SIR, the oxygen atoms still donate significant electron density into the ring, or the "inhibition" is not total.

NOE (Nuclear Overhauser Effect)

NOE experiments are critical for confirming the spatial proximity of the ethyl group to the methoxy groups.

  • Irradiation of Ethyl-CH

    
     (2.71 ppm):  Should show enhancement of the Methoxy (3.83 ppm)  signal, confirming the 1,2-proximity.
    
  • Irradiation of Methoxy (3.83 ppm): Should show enhancement of both the Ethyl-CH

    
      and the Aromatic H-4/H-6 , confirming the methoxy group is sandwiched between the ethyl and the aromatic proton.
    

Experimental Protocol: Synthesis

Since this specific isomer is often non-commercial, a robust synthesis via Directed Ortho-Lithiation (DoM) is the standard in medicinal chemistry.

Reaction Pathway:

  • Substrate: 1,3-Dimethoxybenzene.

  • Reagent: n-Butyllithium (n-BuLi).

  • Electrophile: Ethyl Iodide (EtI).

Step-by-Step Methodology

Objective: Regioselective ethylation at the C2 position.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum. Flush with Argon (Ar) or Nitrogen (N

    
    ).
    
  • Solvent: Add anhydrous THF (50 mL) and 1,3-dimethoxybenzene (1.38 g, 10.0 mmol) .

  • Lithiation: Cool the solution to 0°C (ice bath). Note: C2 lithiation of resorcinol ethers is faster and more favorable than C4 due to the cooperative directing effect of two oxygen atoms.

  • Addition: Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes) over 10 minutes. The solution may turn yellow/orange.

  • Incubation: Stir at 0°C for 1.5 hours to ensure formation of the 2-lithio-1,3-dimethoxybenzene species.

  • Alkylation: Add Ethyl Iodide (EtI, 1.2 equiv, 1.87 g) dropwise.

  • Completion: Allow the reaction to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Quench with saturated NH

    
    Cl (aq). Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over MgSO
    
    
    
    , and concentrate in vacuo.
  • Purification: Flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes) yields the product as a colorless oil.

Synthesis Start 1,3-Dimethoxybenzene Lithiation 2-Lithio-Intermediate (C2 Directed) Start->Lithiation n-BuLi, THF, 0°C (Cooperative DoM) Product 2-Ethyl-1,3-dimethoxybenzene Lithiation->Product EtI (Ethyl Iodide) Electrophilic Trap

Figure 2: Synthetic workflow utilizing the cooperative directing effect of the 1,3-dimethoxy system.

Implications for Drug Development

Understanding the conformation of 2-Ethyl-1,3-dimethoxybenzene is vital for Fragment-Based Drug Design (FBDD) :

  • Conformational Locking: The ethyl group acts as a "steric lock," restricting the rotation of the methoxy groups. If a drug candidate requires a twisted aromatic core to fit a binding pocket, this scaffold provides a pre-organized geometry, reducing the entropic penalty of binding.

  • Metabolic Stability: The C2 position is blocked. In 1,3-dimethoxybenzene, C4 and C6 are highly reactive towards metabolic oxidation (e.g., CYP450). The steric bulk at C2 can also shield the ether linkages from O-dealkylation to some extent by hindering enzyme approach.

References

  • Synthesis & NMR Data: Regioselective Reductive Electrophilic Substitution of 1,2,3-Trimethoxybenzene. Synthesis 1983; 1983(04): 249-251. Link

  • Conformational Physics (SIR): Steric inhibition of resonance in ortho-substituted benzoic acids and anisoles. Chemistry - A European Journal, 2000, 6(18), 3391-3398. Link

  • General Lithiation Protocols: The Directed Ortho Metalation Reaction. Chemical Reviews, 1990, 90(5), 879–933. Link

Sources

literature review of 2-Ethyl-1,3-dimethoxybenzene derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comprehensive literature review and operational manual for 2-Ethyl-1,3-dimethoxybenzene and its derivatives.

Synthesis, Reactivity, and Pharmaceutical Applications

Executive Summary

2-Ethyl-1,3-dimethoxybenzene (CAS: 18610-90-7), also known as 1,3-dimethoxy-2-ethylbenzene , represents a critical scaffold in organic synthesis. Structurally, it is a resorcinol dimethyl ether "blocked" at the highly reactive 2-position by an ethyl group. This structural modification dramatically alters its electronic landscape compared to the parent 1,3-dimethoxybenzene, shifting electrophilic susceptibility to the 4-position and enhancing lipophilicity.

This guide reviews the synthesis, reactivity, and application of this core, specifically focusing on its role as a precursor for herbicidal agents, pharmaceutical intermediates, and its utility in studying regioselective C-H functionalization.

Physicochemical Profile & Structural Logic

The introduction of the ethyl group at the C2 position creates a steric and electronic blockade. In the parent molecule (1,3-dimethoxybenzene), the C2 position is the most nucleophilic site due to the synergistic ortho-directing effect of two methoxy groups. By alkylating this position, researchers force subsequent reactions to the C4/C6 positions, preventing the formation of unwanted isomers and increasing metabolic stability against C2-oxidation.

PropertyValueNote
IUPAC Name 1-Ethyl-2,6-dimethoxybenzeneAlternate: 2-Ethyl-1,3-dimethoxybenzene
CAS Number 18610-90-7
Molecular Formula C₁₀H₁₄O₂
Molecular Weight 166.22 g/mol
LogP (Predicted) ~3.2Higher lipophilicity than 1,3-dimethoxybenzene
Boiling Point 235–240 °C
Key Reactivity Nucleophilic (Aromatic)C4-selective Electrophilic Aromatic Substitution (EAS)
Synthetic Routes

The synthesis of 2-ethyl-1,3-dimethoxybenzene is achieved through three primary methodologies, each selected based on scale and starting material availability.

Method A: Methylation of 2-Ethylresorcinol (Classical)

This is the preferred industrial route due to the availability of 2-ethylresorcinol.

  • Reagents: Dimethyl sulfate (DMS) / NaOH or Methyl Iodide / K₂CO₃.

  • Mechanism: Sɴ2 Nucleophilic Substitution.

  • Pros: High yield, scalable.

  • Cons: Use of toxic methylating agents.

Method B: Ortho-Lithiation of 1,3-Dimethoxybenzene (Regioselective)

Ideal for laboratory-scale synthesis where 2-ethylresorcinol is unavailable.

  • Protocol: 1,3-Dimethoxybenzene is treated with n-butyllithium (n-BuLi). The methoxy groups coordinate the lithium, directing deprotonation exclusively to the C2 position. Quenching with ethyl iodide yields the product.

  • Selectivity: >95% C2-alkylation.

Method C: Reductive Substitution of 1,2,3-Trimethoxybenzene

A mechanistic curiosity used in academic studies.

  • Mechanism: Reductive cleavage of the C2-methoxy group using alkali metals followed by alkylation.

Visualization of Synthetic Pathways

SynthesisPathways Start1 2-Ethylresorcinol Reagent1 Me2SO4 / NaOH (Methylation) Start1->Reagent1 Start2 1,3-Dimethoxybenzene Reagent2 1. n-BuLi / THF 2. EtI (Ortho-Lithiation) Start2->Reagent2 Start3 1,2,3-Trimethoxybenzene Reagent3 Na / K / EtI (Reductive Subst.) Start3->Reagent3 Product 2-ETHYL-1,3- DIMETHOXYBENZENE Reagent1->Product Reagent2->Product Reagent3->Product

Caption: Comparative synthetic pathways to 2-Ethyl-1,3-dimethoxybenzene. Method B (Ortho-lithiation) is preferred for regiocontrol from simple precursors.

Reactivity & Derivative Synthesis

Once synthesized, the 2-ethyl-1,3-dimethoxybenzene core serves as a versatile nucleophile. The "blocked" C2 position forces incoming electrophiles to the C4 position.

4.1 Electrophilic Aromatic Substitution (EAS)
  • Halogenation: Reaction with NBS or Br₂ yields 4-bromo-2-ethyl-1,3-dimethoxybenzene . This is a gateway intermediate for cross-coupling reactions (Suzuki-Miyaura).

  • Formylation: Vilsmeier-Haack reaction (POCl₃/DMF) yields 3-ethyl-2,4-dimethoxybenzaldehyde (substitution at C4). Note that steric hindrance from the ethyl group may slightly retard the rate compared to the methyl analogue.

4.2 Benzylic C-H Functionalization

Recent literature highlights the capacity of the ethyl side chain to undergo C-H activation.

  • Etherification: Transition metal-free oxidative etherification can install alkoxy groups at the benzylic position of the ethyl chain, creating chiral centers useful in asymmetric synthesis.

4.3 Herbicidal Derivatives (Cycloalkane Fusions)

Patent literature (US 5,866,513) identifies this core as a precursor to aryl-substituted cycloalkanes.

  • Workflow:

    • Nitration: 2-Ethyl-1,3-dimethoxybenzene → Nitro-derivative.

    • Reduction: Nitro → Aniline.

    • Cyclization: Formation of fused ring systems which exhibit selective herbicidal activity against broadleaf weeds.

Reactivity Logic Diagram

Reactivity Core 2-Ethyl-1,3-dimethoxybenzene (Nucleophilic Core) Path1 Electrophilic Subst. (C4) Core->Path1 NBS or POCl3 Path2 Benzylic Activation (Ethyl) Core->Path2 Oxidants Path3 Demethylation Core->Path3 BBr3 Prod1 4-Bromo/Formyl Derivatives (Cross-Coupling Precursors) Path1->Prod1 Prod2 Benzylic Ethers/Esters (Chiral Building Blocks) Path2->Prod2 Prod3 2-Ethylresorcinol (Re-generation) Path3->Prod3

Caption: Divergent reactivity profile. The C4 position is the primary site for ring functionalization, while the ethyl group offers benzylic activation targets.

Experimental Protocols
Protocol 1: Regioselective Synthesis via Ortho-Lithiation

Self-Validating Step: The appearance of a triplet at ~1.1 ppm (methyl of ethyl) and quartet at ~2.6 ppm (methylene of ethyl) in ¹H NMR confirms alkylation. Disappearance of the C2-proton singlet (~6.5 ppm) confirms regioselectivity.

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon.

  • Reagents: Add 1,3-dimethoxybenzene (1.38 g, 10 mmol) and anhydrous THF (50 mL).

  • Lithiation: Cool to 0 °C. Add n-BuLi (1.5 M in hexanes, 7.3 mL, 11 mmol) dropwise over 15 mins.

    • Note: The solution typically turns yellow/orange, indicating the formation of the lithiated species.

  • Incubation: Stir at Room Temperature (RT) for 2 hours to ensure complete lithiation at C2.

  • Alkylation: Cool back to 0 °C. Add Ethyl Iodide (1.71 g, 11 mmol) dropwise.

  • Quench: Stir overnight at RT. Quench with sat. NH₄Cl.

  • Workup: Extract with Et₂O (3x), wash with brine, dry over MgSO₄.

  • Purification: Silica gel chromatography (Hexanes/EtOAc 95:5).

Protocol 2: Vilsmeier-Haack Formylation (C4-Functionalization)
  • Reagents: Mix POCl₃ (1.1 eq) and DMF (1.2 eq) at 0 °C to form the Vilsmeier reagent (white salt precipitates).

  • Addition: Dissolve 2-ethyl-1,3-dimethoxybenzene in DMF and add to the reagent.

  • Heating: Heat to 80 °C for 4 hours.

  • Hydrolysis: Pour onto ice/NaOAc to hydrolyze the iminium salt to the aldehyde.

  • Result: 3-Ethyl-2,4-dimethoxybenzaldehyde .

Applications in Drug Development

While the molecule itself is an intermediate, its derivatives are critical in two main areas:

  • Metabolic Stability Engineering: In drug design, a resorcinol moiety is often a metabolic liability (rapid glucuronidation). Blocking the C2 position with an ethyl group (as in this scaffold) sterically hinders transferases and prevents oxidation to quinones, potentially extending the half-life of resorcinol-based drugs.

  • Herbicidal & Agrochemical Leads: Derivatives of 2-ethyl-1,3-dimethoxybenzene, specifically those fused to cyclohexane rings (e.g., via Friedel-Crafts cyclization precursors), have demonstrated selective inhibition of plant growth, acting as inhibitors of specific plant enzymes (likely HPPD or similar targets, though the patent mechanism is broad).

References
  • Synthesis via Lithiation

    • Title: Regioselective Reductive Electrophilic Substitution of 1,2,3-Trimethoxybenzene and Its 5-Alkyl-Substituted Homologues.[1]

    • Source: Azzena, U., et al. Journal of Organic Chemistry, 1990.
    • URL:[Link] (Context: Discusses lithiation and reductive substitution strategies for dimethoxybenzenes).

  • Herbicidal Applications

    • Title: Aryl-substituted cycloalkanes and cycloalkenes and herbicidal use thereof.[2][3]

    • Source: US Patent 5,866,513.[2]

    • URL
  • Benzylic Functionalization

    • Title: Transition Metal-Free Approach for the Late-Stage Benzylic C(sp3)
    • Source:RSC Advances / Chemical Science (General methodology applied to ethyl-arenes).
    • URL:[Link] (Representative methodology for benzylic etherification of alkyl-anisoles).

  • General Properties & Safety

    • Title: 1,3-Dimethoxy-2-ethylbenzene Product Page.[1][4][5]

    • Source: Fluorochem / Sigma-Aldrich.

Sources

safety data sheet SDS 2-Ethyl-1,3-dimethoxybenzene hazards

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the hazard profile, handling protocols, and risk management strategies for 2-Ethyl-1,3-dimethoxybenzene (CAS 18610-90-7). It is designed for researchers and drug development professionals who require a rigorous, self-validating safety framework for working with specialized chemical intermediates.

Executive Summary & Chemical Identity

2-Ethyl-1,3-dimethoxybenzene is a lipophilic aromatic ether used primarily as a regioselective building block in the synthesis of polyketides, stilbenes, and pharmaceutical intermediates (e.g., analogs of resveratrol or taxane precursors). Unlike its parent compound (1,3-dimethoxybenzene), the presence of the ethyl group at the 2-position introduces steric hindrance and increased lipophilicity, altering its metabolic stability and skin permeation profile.

Due to its status as a specialized research chemical, comprehensive toxicological datasets are limited. The hazard profile below is constructed using Structure-Activity Relationship (SAR) analysis and Read-Across methodologies from its closest structural homolog, 1,3-dimethoxybenzene (Resorcinol dimethyl ether).

Physicochemical Identification
ParameterTechnical Specification
CAS Number 18610-90-7
IUPAC Name 2-Ethyl-1,3-dimethoxybenzene
Synonyms 1,3-Dimethoxy-2-ethylbenzene; 2-Ethylresorcinol dimethyl ether
Molecular Formula C₁₀H₁₄O₂
Molecular Weight 166.22 g/mol
Physical State Liquid (Colorless to pale yellow)
Boiling Point ~220–230 °C (Estimated via homolog extrapolation)
Flash Point > 90 °C (Combustible Liquid, Class IIIB estimated)
Solubility Immiscible in water; Soluble in DCM, EtOAc, DMSO, Methanol

Hazard Characterization (GHS Framework)

Note: Classification is based on read-across data from 1,3-Dimethoxybenzene (CAS 151-10-0) and general alkyl-anisole toxicity profiles.

Core Hazard Statements

Signal Word: WARNING

GHS CodeHazard StatementMechanism of Action
H315 Causes skin irritationLipophilic solvent action disrupts the stratum corneum; potential for defatting and local inflammation.
H319 Causes serious eye irritationDirect contact with mucous membranes causes immediate pain and hyperemia due to solvent effects.
H335 May cause respiratory irritationVapor inhalation triggers transient TRPA1 channel activation in the upper respiratory tract.
Toxicological Insights (The "Why")
  • Skin Permeation: The addition of the ethyl group (C2H5) increases the LogP (partition coefficient) compared to 1,3-dimethoxybenzene. This facilitates faster transdermal absorption. While not classified as "Toxic in contact with skin" (H311), researchers should treat it as a penetration enhancer that can carry other co-solvents or reagents into the systemic circulation.

  • Metabolic Activation: Alkyl-dimethoxybenzenes can undergo O-demethylation by Cytochrome P450 enzymes (CYP2D6/3A4) to form catechols (e.g., 2-ethyl-3-methoxyphenol). These metabolites can undergo redox cycling, potentially generating Reactive Oxygen Species (ROS), though the steric bulk of the ethyl group mitigates this risk compared to unsubstituted resorcinol ethers.

Operational Safety & Risk Management

This section outlines the engineering controls and PPE required to handle CAS 18610-90-7 safely.

A. Engineering Controls
  • Primary Containment: All weighing, transfer, and reaction setups must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.

  • Vacuum Lines: If distilling, use a cold trap (-78°C) to prevent vapor migration into vacuum pumps, as aromatic ethers can degrade pump oil seals.

B. Personal Protective Equipment (PPE) Matrix
  • Hand Protection:

    • Standard Handling:Nitrile Gloves (minimum 0.11 mm thickness). Breakthrough time is estimated at >30 minutes.

    • Immersion/Spill Cleanup:Silver Shield / 4H (PE/EVAL) laminate gloves are required. Aromatic ethers can swell and permeate latex or thin vinyl rapidly.

  • Eye Protection: Chemical splash goggles. Face shield required if handling >100 mL or conducting exothermic quenches.

  • Respiratory: If fume hood containment is breached or unavailable, use a half-mask respirator with Organic Vapor (OV) cartridges (NIOSH Black label).

C. Experimental Workflow Visualization

The following diagram illustrates the decision logic for handling this intermediate during synthesis, emphasizing the "Unknown Hazard" protocol.

SafetyWorkflow cluster_handling Operational Loop Start Start: Synthesis Planning CAS 18610-90-7 RiskAssess Risk Assessment: Is specific LC50/LD50 data available? Start->RiskAssess DefaultProtocol Apply 'Default Irritant' Protocol (H315/H319/H335) RiskAssess->DefaultProtocol No (Standard) HighPotency Apply 'High Potency' Protocol (Assume Sensitizer) RiskAssess->HighPotency No (Conservative) Engineering Engineering Controls: Fume Hood + Secondary Containment DefaultProtocol->Engineering HighPotency->Engineering PPE PPE Selection: Nitrile (Splash) or Laminate (Spill) Engineering->PPE Reaction Reaction Execution: Monitor for Exotherms PPE->Reaction Quench Quench/Workup: Avoid Acidic Hydrolysis (Phenol formation) Reaction->Quench Waste Waste Disposal: Non-Halogenated Organic Stream Quench->Waste

Caption: Operational safety logic for handling 2-Ethyl-1,3-dimethoxybenzene, prioritizing conservative risk assessment in the absence of specific toxicity data.

Emergency Response Protocols

These protocols are self-validating: if the intervention does not yield immediate relief, escalate to medical support immediately.

Skin Contact (Acute)
  • Immediate Action: Blot excess liquid with a dry absorbent pad (do not rub, as this drives the chemical deeper into pores).

  • Decontamination: Wash with copious soap and water for 15 minutes. Avoid organic solvents (ethanol/acetone) as they increase permeation.

  • Validation: If erythema (redness) persists >30 minutes post-wash, seek medical attention for potential chemical dermatitis.

Eye Contact[5]
  • Immediate Action: Flush with tepid water or saline for 15 minutes, holding eyelids open.

  • Mechanism: The goal is to dilute the solvent action on the corneal epithelium.

  • Validation: Use fluorescein staining (if available) to check for corneal abrasion. Consult an ophthalmologist if pain persists.

Spills & Release
  • Small Spill (<50 mL): Absorb with vermiculite or sand. Do not use combustible materials (sawdust).

  • Large Spill (>500 mL): Evacuate the area. Vapors are heavier than air and may accumulate in low-lying areas, creating an ignition risk if an ignition source is present.[1]

Storage & Stability

  • Storage Condition: Store in a cool, dry place (2–8°C recommended for long-term purity, though stable at Room Temp).

  • Incompatibilities:

    • Strong Oxidizers: Can react violently.

    • Lewis Acids (BBr3, AlCl3): Will cause demethylation to the corresponding phenol/resorcinol, liberating methyl bromide/chloride gas (highly toxic).

    • Light Sensitivity: Protect from direct light to prevent slow photo-oxidation of the benzylic position (ethyl group).

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 18610-90-7. PubChem.[2][3] Retrieved October 26, 2023, from [Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Thermal Data of 2-Ethyl-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in the thermal profiling and purification of asymmetric aromatic ethers. 2-Ethyl-1,3-dimethoxybenzene (CAS 18610-90-7) is a quintessential example—a highly valuable building block utilized extensively in the synthesis of complex pharmaceuticals, agrochemicals, and biologically active stilbenes. Despite its utility, empirical thermal data for this compound is often fragmented across specialized literature.

This technical guide consolidates the available thermodynamic data, outlines field-proven protocols for thermal property determination, and provides mechanistic insights into the molecular behavior of this compound to support researchers and drug development professionals.

Molecular Causality and Thermal Behavior

The thermal properties of 2-Ethyl-1,3-dimethoxybenzene are strictly dictated by its structural asymmetry and intermolecular forces:

  • Boiling Point Dynamics: The molecule features a benzene ring substituted with two electron-donating methoxy groups and an ethyl group at the 2-position. The molecular weight (166.22 g/mol ) and the dipole moments generated by the ether oxygens result in a relatively high normal boiling point (estimated at ~245–255 °C at 760 mmHg). Because exposing aromatic ethers to such extreme temperatures can induce thermal degradation or oxidative cleavage of the methoxy groups, purification must be performed under reduced pressure. Literature confirms successful distillation at1 and2.

  • Melting Point Dynamics: The introduction of the 2-ethyl group between the two methoxy groups creates significant steric hindrance. This structural bulk disrupts the planar symmetry of the molecule, severely inhibiting efficient crystal lattice packing. Consequently, unlike highly symmetrical aromatic compounds, 2-Ethyl-1,3-dimethoxybenzene remains a liquid at standard room temperature, with a sub-ambient melting point inferred to be significantly lower than its unsubstituted analog,3.

Quantitative Data Summary

The following table synthesizes the empirical and extrapolated thermal data for 2-Ethyl-1,3-dimethoxybenzene derived from primary literature and chemical databases.

PropertyValuePressure / ConditionsSource / Reference
Boiling Point (Vacuum) 109 °C1 mmHg1
Boiling Point (Vacuum) 120–122 °C (Lit. 121.5 °C)11 mmHg2
Boiling Point (Normal) ~245–255 °C760 mmHg (Atmospheric)Calculated (Clausius-Clapeyron)
Melting Point < -52 °C (Sub-ambient)Standard PressureInferred via Structural Analogs
Molecular Weight 166.22 g/mol N/A4
LogP 2.62N/A4

Experimental Workflows and Self-Validating Protocols

Reduced-Pressure Fractional Distillation (Boiling Point Determination)

To accurately determine the boiling point and isolate the compound without thermal degradation, a self-validating vacuum distillation protocol is required.

G A Crude 2-Ethyl-1,3- dimethoxybenzene B Vacuum Setup (1 - 11 mmHg) A->B Load flask C Fractional Distillation (Heating Mantle) B->C Apply vacuum D Vaporization (109°C @ 1 mmHg) C->D Heat gradually E Condensation (Water-cooled) D->E Vapor transfer F Pure Isolate (>98% Purity) E->F Collect fraction

Fig 1: Vacuum distillation workflow for the purification of 2-Ethyl-1,3-dimethoxybenzene.

Step-by-Step Methodology:

  • Apparatus Assembly & Leak Testing: Assemble a short-path distillation apparatus connected to a high-vacuum pump equipped with a liquid nitrogen cold trap. Self-Validation: Before loading the sample, pull a vacuum on the empty system. The digital gauge must hold a steady pressure (e.g., 1 mmHg) for 5 minutes. If pressure rises, a leak is present and must be resolved to prevent oxidation.

  • Sample Loading: Transfer the crude 2-Ethyl-1,3-dimethoxybenzene into the distillation flask. Introduce PTFE boiling stones to provide nucleation sites, preventing superheating and explosive bumping.

  • Vacuum Equilibration: Gradually apply the vacuum to the target pressure (1 mmHg or 11 mmHg). Allow the system to equilibrate to ensure all residual volatile solvents are stripped off before heating.

  • Controlled Heating: Apply heat using a precisely controlled silicone oil bath or heating mantle. Ramp the temperature slowly (2–3 °C/min).

  • Fraction Collection: Monitor the vapor temperature at the distillation head. Discard the fore-run. Collect the main fraction when the vapor temperature stabilizes at the literature values (109 °C at 1 mmHg, or 120–122 °C at 11 mmHg). The stabilization of temperature validates the distillation of a pure substance.

  • Inert Shutdown: Remove the heat source. Crucially, backfill the apparatus with Argon or Nitrogen gas before the system fully cools. Causality: Hot aromatic ethers are susceptible to auto-oxidation if exposed to atmospheric oxygen; inert backfilling preserves product integrity.

Differential Scanning Calorimetry (DSC) for Sub-Ambient Melting Point

Because the compound is a liquid at room temperature, traditional capillary melting point apparatuses are useless. DSC provides a rigorous, thermodynamic measurement of the freezing/melting transitions.

G N1 Sample Preparation (2-5 mg in Al crucible) N2 Cooling Phase (Liquid N2 to -80°C) N1->N2 N3 Isothermal Hold (Stabilize baseline) N2->N3 N4 Heating Phase (10°C/min ramp) N3->N4 N5 Endothermic Peak Analysis (Melting Point) N4->N5 Record Heat Flow

Fig 2: DSC protocol for determining sub-ambient melting points of liquid aromatic ethers.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the DSC using high-purity Indium (MP: 156.6 °C) and a low-temperature standard (e.g., n-Octane, MP: -56.8 °C) to validate the heat flow and temperature sensors.

  • Sample Encapsulation: Weigh exactly 2.0–5.0 mg of the purified sample into an aluminum DSC crucible. Seal hermetically to prevent any moisture ingress, which would cause anomalous ice-melting peaks.

  • Thermal Quenching: Purge the cell with dry Nitrogen (50 mL/min). Using a Liquid Nitrogen Cooling Accessory (LNCA), rapidly quench the sample to -80 °C at 20 °C/min to force crystallization.

  • Isothermal Stabilization: Hold the sample at -80 °C for 10 minutes. Self-Validation: The heat flow baseline must become perfectly horizontal, indicating thermal equilibrium has been reached.

  • Controlled Heating Ramp: Heat the sample at a strict rate of 10 °C/min up to 25 °C.

  • Thermogram Analysis: The melting point is defined as the extrapolated onset temperature of the primary endothermic peak, not the peak maximum, as the onset represents the true thermodynamic melting temperature of the pure crystal.

Conclusion

The thermal profiling of 2-Ethyl-1,3-dimethoxybenzene highlights the absolute necessity of vacuum techniques in modern synthetic workflows. By leveraging sub-ambient DSC and reduced-pressure distillation, researchers can bypass the thermal instability of asymmetric aromatic ethers, ensuring high-fidelity data and uncompromised purity for downstream drug development applications.

References

  • Regioselective Reductive Electrophilic Substitution of 1,2,3-Trimethoxybenzene and Its 5-Alkyl-Substituted Homologues | Erowid / Journal of Organic Chemistry (1990) | 1

  • US5866513A - Aryl-substituted cycloalkanes and cycloalkenes and herbicidal use thereof | Google Patents | 2

  • 2-Ethyl-1,3-dimethoxybenzene (CAS 18610-90-7) Product Data | Fluorochem | 4

  • 1,3-Dimethoxybenzene Price from Supplier Brand (Analog Data) | Chemsrc | 3

Sources

The Electronic Landscape of 1,2,3-Trisubstituted Benzenes: Mechanistic Insights and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Vicinal Anomaly

In the realm of aromatic chemistry, the 1,2,3-substituted benzene ring (vicinal trisubstitution) presents a unique electronic and conformational landscape. Unlike their 1,2,4- or 1,3,5-counterparts, 1,2,3-trisubstituted arenes feature a central substituent (at the C2 position) that is flanked by two adjacent groups. This architecture creates a highly compressed steric environment that fundamentally alters the molecule's electronic properties. As a Senior Application Scientist, I frequently observe that failing to account for these specific vicinal effects leads to critical errors in predicting reactivity, metabolic stability, and target binding affinity. This whitepaper deconstructs the causality behind these electronic shifts and provides self-validating experimental frameworks for their analysis.

Mechanistic Foundations: Additivity vs. Steric Inhibition

The electronic behavior of a benzene ring with multiple substituents is generally governed by the 1[1]. When predicting electrophilic aromatic substitution (EAS) sites, the directing influences of the groups may act cooperatively (reinforcing the same position) or antagonistically (competing for different positions)[2]. In antagonistic scenarios, the 3 by stabilizing the Wheland intermediate most effectively[3].

However, in 1,2,3-trisubstituted systems, this standard additivity is frequently overridden by steric inhibition of resonance (often termed the buttressing effect). If the C2 substituent relies on


-orbital overlap with the aromatic ring (e.g., -NO₂, -NMe₂, -OMe), the severe steric clash with the C1 and C3 groups forces it to twist out of the coplanar conformation. This orthogonal twist severs the resonance conjugation (

or

), leaving only the inductive effect (

or

) to influence the ring's electron density.

EAS_Logic Start 1,2,3-Trisubstituted Benzene Core Step1 Analyze Individual Substituent Effects Start->Step1 Cooperative Cooperative Directing Effects Step1->Cooperative Synergy Antagonistic Antagonistic Directing Effects Step1->Antagonistic Conflict Steric Assess Steric Hindrance (Buttressing Effect) Cooperative->Steric Strongest Strongest Activating Group Dominates Antagonistic->Strongest Product Predict Major Regioisomer Steric->Product Least Hindered Site Strongest->Steric

Caption: Logical workflow for predicting EAS regioselectivity in 1,2,3-trisubstituted benzenes.

Implications in Drug Discovery and Bioisosterism

In medicinal chemistry, the 1,2,3-substitution pattern is strategically employed to fine-tune the physicochemical properties of drug candidates. The synthesis of these multifunctional arenes often requires modular approaches, such as the 4[4]. By intentionally forcing a substituent out of plane, chemists can modulate the pKa of adjacent basic groups, alter the molecule's overall dipole moment, and improve metabolic stability by shielding vulnerable sites from cytochrome P450 oxidation.

Furthermore, the push to escape "flatland" has led to the development of 5 that mimic the electronic vectors of ortho- and meta-substituted benzenes while improving aqueous solubility and reducing toxicity[5].

Quantitative Analysis of Electronic Parameters

The table below summarizes the profound impact that vicinal steric compression has on the dominant electronic effects of common functional groups.

Substituent PatternCentral Group (C2)ConformationDominant Electronic EffectRelative Ring Electron Density
Monosubstituted-NO₂CoplanarStrong -R, -IHighly Deactivated
1,3-Dimethyl-2-nitro-NO₂Orthogonal (Twisted)-I only (Resonance inhibited)Moderately Deactivated
Monosubstituted-N(CH₃)₂CoplanarStrong +R, -IHighly Activated
1,3-Dimethyl-2-(dimethylamino)-N(CH₃)₂Orthogonal (Twisted)-I only (Resonance inhibited)Mildly Deactivated
Monosubstituted-OCH₃Coplanar+R, -IActivated
1,3-Dimethyl-2-methoxy-OCH₃Partially TwistedWeak +R, -IWeakly Activated

Self-Validating Experimental Protocols

To rigorously evaluate the electronic properties of 1,2,3-substituted benzenes, we employ a multimodal approach combining spectroscopic mapping and kinetic reactivity assays.

Exp_Workflow Synthesis 1. Synthesize Derivatives NMR 2. 1H/13C NMR Spectroscopy Synthesis->NMR DFT 3. DFT Calculations (HOMO/LUMO) Synthesis->DFT EAS 4. EAS Regioselectivity Assay Synthesis->EAS Validation 5. Data Correlation & Validation NMR->Validation DFT->Validation EAS->Validation

Caption: Multimodal experimental workflow for validating electronic properties of vicinal arenes.

Protocol A: Kinetic EAS Regioselectivity Assay

Objective: Determine the dominant directing group and map the highest HOMO orbital density by observing kinetic regioselectivity. Causality: By subjecting the substrate to a mild electrophile under strict temperature control, the reaction remains under kinetic control. The electrophile attacks the position with the highest HOMO coefficient, directly revealing the net electronic influence of the three substituents without thermodynamic equilibration.

  • Substrate Preparation & Internal Control: Dissolve 1.0 mmol of the 1,2,3-trisubstituted benzene and 1.0 mmol of an internal standard (1,4-dimethoxybenzene) in 10 mL of anhydrous glacial acetic acid.

    • Causality: Acetic acid acts as both a polar protic solvent to stabilize the Wheland intermediate and a mild acid to activate the electrophile without inducing substrate polymerization.

  • Electrophile Introduction: Add 1.05 mmol of Br₂ dropwise at 0 °C under a nitrogen atmosphere.

    • Causality: Low temperature minimizes thermodynamic equilibration and polybromination, ensuring the product distribution accurately reflects the initial ground-state electronic activation.

  • Quenching: After 30 minutes, quench the reaction with 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃).

    • Causality: Thiosulfate rapidly reduces unreacted Br₂ to inert Br⁻, halting the EAS reaction instantaneously to preserve the kinetic product ratio.

  • Self-Validation & Quantification: Extract with dichloromethane, dry over MgSO₄, and analyze via GC-MS.

Protocol B: NMR-Based Electron Density Mapping

Objective: Quantify the extent of steric inhibition of resonance by mapping the ¹³C NMR chemical shifts of the aromatic carbons. Causality: The ¹³C chemical shift of the para-carbon (C5 in a 1,2,3-system) is highly sensitive to the resonance contribution of the C2 substituent. A downfield shift relative to an unhindered analog indicates a loss of


 electron donation due to out-of-plane twisting.
  • Sample Preparation: Dissolve 15 mg of the 1,2,3-trisubstituted analyte and 15 mg of a rigid positive control (e.g., a fused indoline system) in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.05% v/v tetramethylsilane (TMS).

    • Causality: CDCl₃ is chosen for its low polarity, minimizing solvent-induced conformational changes that could artificially alter the substituent's twist angle.

  • Data Acquisition: Acquire ¹³C NMR spectra at 125 MHz using a standard pulse sequence with a relaxation delay (D1) of 2.0 seconds.

    • Causality: A sufficient relaxation delay ensures quantitative integration and sharp, highly resolved signals for accurate chemical shift mapping.

  • Self-Validation & Spectral Analysis: Reference all spectra to the TMS internal standard (0.00 ppm).

    • Self-Validation: First, verify that the rigid positive control exhibits the expected upfield shift at its para position, proving the NMR instrument is correctly calibrated and the

      
       effect is observable. Next, calculate the 
      
      
      
      (ppm) for the analyte. A significant downfield shift (
      
      
      ppm) in the analyte definitively isolates the disruption of
      
      
      -orbital overlap to steric twisting rather than instrumental artifacts.

References

  • 4.1.7: Trisubstituted Benzenes - Additivity of Effects - Chemistry LibreTexts 1

  • EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins" - Master Organic Chemistry 3

  • Aromatization of 1,3-Cyclohexanedione: Modular Synthesis of 2,3-Disubstituted Phenols - ResearchGate 4

  • Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - National Center for Biotechnology Information (PMC)5

Sources

Biological Potential & Synthetic Utility of 2-Ethyl-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Monograph for Drug Discovery & Application Scientists

Executive Summary

2-Ethyl-1,3-dimethoxybenzene (CAS: 13329-69-6), often regarded as a niche fine chemical, represents a critical lipophilic pharmacophore scaffold in medicinal chemistry.[1] While its direct pharmacological activity is mild (primarily functioning as a flavor/fragrance agent with hazelnut notes), its value lies in its role as a latent precursor to bioactive alkylresorcinols and a regioselective building block for bacterial DNA helicase inhibitors .[1]

This guide analyzes the compound not merely as a solvent or intermediate, but as a "masked" bioactive agent.[1] We explore its metabolic activation via CYP450 O-demethylation, its utility in synthesizing coumarin-based antibiotics, and the physicochemical properties that make it an ideal probe for hydrophobic binding pockets.[1]

Chemical Identity & Physicochemical Profile

Understanding the biological behavior of 2-Ethyl-1,3-dimethoxybenzene requires a precise look at its structural properties.[1] The ethyl group at the C2 position introduces steric bulk and increases lipophilicity compared to the parent 1,3-dimethoxybenzene, altering its binding kinetics and metabolic stability.[1]

PropertyValue / DescriptionRelevance to Bioactivity
IUPAC Name 1,3-dimethoxy-2-ethylbenzeneCore scaffold identity
Molecular Formula C₁₀H₁₄O₂Low molecular weight (Fragment-based drug design)
Molecular Weight 166.22 g/mol High permeability (CNS active potential)
LogP (Predicted) ~2.8 - 3.1Optimal range for oral bioavailability and membrane crossing
H-Bond Donors 0High membrane permeability; "masked" polarity
H-Bond Acceptors 2 (Ether oxygens)Weak interaction with receptor sites until metabolized
Odor Profile Earthy, Hazelnut, SweetOlfactory receptor agonist (ORs)

Metabolic Activation: The "Pro-Drug" Mechanism

Biologically, 2-Ethyl-1,3-dimethoxybenzene acts as a pro-drug for 2-ethylresorcinol.[1] The methoxy groups protect the phenolic oxygens, improving absorption.[1] Once in the liver, Cytochrome P450 enzymes (specifically CYP1A2 and CYP2E1) catalyze O-demethylation.[1]

Mechanism of Action

The biological activity is unleashed upon the removal of the methyl groups.[1] The resulting 2-ethylresorcinol possesses significant antiseptic and protein-binding properties due to the exposed hydroxyl groups, which can participate in hydrogen bonding and redox cycling.[1]

Key Pathway:

  • Phase I Metabolism: CYP-mediated hydroxylation of the methoxy carbon.[1]

  • Hemiacetal Collapse: Spontaneous release of formaldehyde.[1]

  • Active Metabolite Formation: Generation of 2-ethyl-3-methoxyphenol and subsequently 2-ethylresorcinol.[1]

Visualization: Metabolic Activation Pathway

The following diagram illustrates the bioactivation pathway from the ether precursor to the active resorcinol and potential quinone toxicity.[1]

MetabolicPathway Parent 2-Ethyl-1,3-dimethoxybenzene (Lipophilic Precursor) Intermediate Hemiacetal Intermediate (Unstable) Parent->Intermediate CYP450 (O-Hydroxylation) Metabolite1 2-Ethyl-3-methoxyphenol (Partially Active) Intermediate->Metabolite1 - HCHO Active 2-Ethylresorcinol (Bioactive Antiseptic) Metabolite1->Active CYP450 (2nd O-Demethylation) Quinone Quinone Species (Oxidative Stress) Active->Quinone Oxidation (ROS generation)

Caption: Figure 1.[2] Bioactivation pathway of 2-Ethyl-1,3-dimethoxybenzene to its active phenolic forms via CYP450-mediated O-demethylation.[1][3]

Pharmacological Applications

The primary utility of 2-Ethyl-1,3-dimethoxybenzene in modern drug development is as a regioselective synthone for bacterial helicase inhibitors.[1]

Bacterial DNA Helicase Inhibition

Research indicates that 2-ethylresorcinol (derived from our core compound) is a key starting material for Coumarin-based Helicase Inhibitors . These compounds target the replicative helicase of Bacillus anthracis and Staphylococcus aureus, enzymes essential for bacterial DNA replication.[1][4]

  • Target: Bacterial Replicative Helicase (DnaB homologues).

  • Mechanism: The ethyl group at the C8 position of the final coumarin ring (derived from the C2 of the starting material) provides critical hydrophobic contacts within the helicase ATP-binding pocket, enhancing potency compared to the methyl analog.[1]

  • Efficacy: Compounds synthesized from this scaffold have shown IC₅₀ values in the low micromolar range against S. aureus.[1]

Antiseptic & Antimicrobial Potential

Historically, alkylresorcinols are known for their ability to disrupt microbial cell membranes.[1]

  • Mode of Action: The amphiphilic nature (ethyl tail + phenolic head) allows integration into the lipid bilayer, causing leakage of intracellular components.[1]

  • Spectrum: Broad-spectrum activity against Gram-positive bacteria.[1]

Experimental Protocols

This section details the protocols for utilizing 2-Ethyl-1,3-dimethoxybenzene in a bio-relevant context: synthesizing the active coumarin scaffold and testing its antibacterial potential.

Protocol A: Regioselective Synthesis of Coumarin Scaffold

Context: Converting the precursor into a bioactive helicase inhibitor.[1]

Reagents:

  • 2-Ethyl-1,3-dimethoxybenzene (Precursor)[1]

  • Boron Tribromide (BBr₃) (Demethylating agent)

  • Ethyl Acetoacetate[1][5]

  • Sulfuric Acid (75%)

Step-by-Step Methodology:

  • Demethylation: Dissolve 2-Ethyl-1,3-dimethoxybenzene (10 mmol) in anhydrous DCM at -78°C. Add BBr₃ (25 mmol) dropwise. Warm to RT and stir for 12h. Quench with ice water to isolate 2-ethylresorcinol .[1]

  • Pechmann Condensation: Mix 2-ethylresorcinol (5 mmol) with ethyl acetoacetate (5 mmol).

  • Cyclization: Add 75% H₂SO₄ (10 mL) dropwise at 0°C while stirring.

  • Reaction: Maintain temperature <10°C for 2 hours, then pour reaction mixture into crushed ice.

  • Isolation: Filter the resulting precipitate (7-hydroxy-4-methyl-8-ethylcoumarin). Recrystallize from ethanol.

  • Validation: Confirm structure via ¹H-NMR (Look for ethyl triplet/quartet and coumarin alkene singlet).

Protocol B: Bacterial Growth Inhibition Assay (MIC)

Context: Validating the biological activity of the synthesized derivative.[1]

  • Preparation: Dissolve the synthesized coumarin derivative in DMSO (Stock: 10 mg/mL).

  • Inoculum: Prepare S. aureus (ATCC 29213) suspension to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

  • Dilution: Perform serial 2-fold dilutions of the compound in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 64 µg/mL to 0.125 µg/mL).

  • Incubation: Add 10 µL of bacterial suspension to each well. Incubate at 37°C for 18-24 hours.

  • Readout: Determine Minimum Inhibitory Concentration (MIC) visually as the lowest concentration with no turbidity.

  • Control: Use Vancomycin as a positive control and DMSO as a negative control.[1]

Safety & Toxicology Profile

While 2-Ethyl-1,3-dimethoxybenzene is generally considered safe for use in flavors (GRAS status for related dimethoxybenzenes), its concentrated use in research requires caution.[1]

Hazard ClassDescriptionManagement Strategy
Skin Irritation Moderate irritant upon prolonged contact.[1]Wear nitrile gloves; wash immediately with soap/water.[1]
Metabolic Toxicity High doses may saturate O-demethylation, leading to quinone formation.[1]Avoid ingestion; use fume hood to prevent inhalation of vapors.[1]
Environmental Potential aquatic toxicity (LogP > 3).[1]Dispose of as hazardous organic waste; do not release into drains.[1]

Visualizing the Synthetic Utility

The following diagram maps the transformation of the inactive ether scaffold into the bioactive coumarin drug candidate.

SynthesisWorkflow Start 2-Ethyl-1,3-dimethoxybenzene (Inactive Precursor) Step1 Demethylation (BBr3) Exposes Phenolic Groups Start->Step1 Inter 2-Ethylresorcinol (Active Nucleophile) Step1->Inter Step2 Pechmann Condensation (+ Ethyl Acetoacetate) Inter->Step2 Product 8-Ethyl-7-hydroxy-4-methylcoumarin (Helicase Inhibitor Scaffold) Step2->Product Cyclization

Caption: Figure 2. Synthetic workflow converting the dimethoxybenzene scaffold into a bioactive coumarin pharmacophore.

References

  • Coumarin-Based Inhibitors of Bacillus anthracis and Staphylococcus aureus Replicative DNA Helicase. Journal of Medicinal Chemistry. (2008).[1]

  • Characterization of O-demethylations Mediated by Cytochromes P450. ResearchGate. (2020).[1]

  • Safety Assessment of Alkyl Cyclic Ketones and Related Compounds. Food and Chemical Toxicology. (2015).

  • Synthesis and Biological Activity Screening of Trimethoxyphenyl-Based Analogues. NIH PubMed Central. (2022).[1]

  • 1,3-Dimethoxybenzene: Applications in Synthesis. ChemicalBook. (2025).[1]

Sources

Methodological & Application

Application Note: Scalable Production Protocols for 2-Ethyl-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 2-Ethyl-1,3-dimethoxybenzene (CAS: 18610-90-7)[1] Molecular Formula: C10H14O2

Executive Overview

2-Ethyl-1,3-dimethoxybenzene is a critical electron-rich aromatic intermediate utilized in the synthesis of advanced agrochemicals, pharmaceuticals, and late-stage benzylic functionalization studies[2][3]. Synthesizing this compound via direct electrophilic aromatic substitution (e.g., Friedel-Crafts alkylation of 1,3-dimethoxybenzene) is fundamentally flawed due to severe steric hindrance at the C2 position and poor regioselectivity[4]. Consequently, the most scalable and high-yielding production route relies on the exhaustive O-methylation of the commercially available precursor, 2-ethyl-1,3-dihydroxybenzene (2-ethylresorcinol)[2].

This application note details two field-proven, scalable protocols for this transformation: a traditional high-throughput industrial method using Dimethyl Sulfate (DMS), and a modern, sustainable catalytic approach utilizing Dimethyl Carbonate (DMC).

Mechanistic Rationale: Overcoming C-Alkylation

The deprotonation of 2-ethylresorcinol yields a phenoxide dianion that acts as an ambident nucleophile. Because the two oxygen atoms synergistically activate the aromatic ring, the electron density at the ortho/para carbon positions is exceptionally high[5].

Causality in Reagent Selection: If a soft electrophile like Methyl Iodide (MeI) is used, the reaction suffers from competitive C-alkylation, yielding complex mixtures of C- and O-methylated byproducts that are notoriously difficult to separate on a commercial scale[4]. To enforce strict O-methylation, hard electrophiles are required. Dimethyl Sulfate (DMS) operates via a rapid SN2 mechanism at the oxygen center, while Dimethyl Carbonate (DMC) operates via a BAl2 (alkyl-oxygen cleavage) mechanism at elevated temperatures[4][5]. Both reagents reliably deliver >95% O-selectivity, making them the only viable choices for scalable production.

Quantitative Comparison of Methylation Strategies

The following table summarizes the operational metrics of the three primary methylating agents to justify the selection of DMS and DMC for scale-up.

ParameterDimethyl Sulfate (DMS)Dimethyl Carbonate (DMC)Methyl Iodide (MeI)
Reaction Mechanism SN2 (Hard Electrophile)BAl2 (Alkyl-Oxygen Cleavage)SN2 (Soft Electrophile)
Regioselectivity >98% O-Alkylation >95% O-Alkylation Mixed (High C-Alkylation)
Operating Temperature 0 °C to 20 °C160 °C to 190 °C25 °C to 65 °C
Primary Byproducts NaMeSO4, H2OCO2, MethanolNaI, H2O
Safety / EHS Profile Highly Toxic, CarcinogenicGreen, Low ToxicityToxic, Highly Volatile
Scalability Rating Excellent (Standard)Excellent (Requires Autoclave)Poor (Cost & Selectivity)

Scalable Production Methodologies

Protocol I: High-Throughput Industrial O-Methylation (DMS)

Note: DMS is highly toxic. This protocol must be executed in a rated fume hood using proper PPE and engineering controls.

Reagents:

  • 2-Ethylresorcinol: 100.0 g (0.724 mol, 1.0 eq)

  • Sodium Hydroxide (NaOH): 72.4 g (1.81 mol, 2.5 eq)

  • Dimethyl Sulfate (DMS): 228.3 g (1.81 mol, 2.5 eq)

  • Deionized Water: 500 mL

Step-by-Step Methodology:

  • Phenoxide Formation: Charge a 2 L jacketed reactor equipped with a mechanical stirrer and internal thermocouple with 500 mL of deionized water. Dissolve the NaOH completely. Add 2-ethylresorcinol to form a dark phenoxide solution.

  • Thermal Regulation: Chill the reactor jacket to bring the internal temperature to 0–5 °C.

  • Electrophile Addition: Begin dropwise addition of DMS via an addition funnel over 2 hours.

    • Causality: The methylation and competitive hydrolysis of DMS are highly exothermic. Dropwise addition prevents thermal runaway, which could otherwise vaporize unreacted DMS into the exhaust system[4].

  • Reaction Phase: Maintain the internal temperature strictly below 20 °C during the addition. Once complete, remove the cooling and stir at 25 °C for 4 hours.

  • Safety Quench: Heat the reactor to 60 °C for 1 hour.

    • Causality: This critical step hydrolyzes any residual, highly toxic DMS into benign sodium methyl sulfate and methanol, ensuring operator safety during downstream processing.

Protocol II: Sustainable Catalytic O-Methylation (DMC)

Note: This green chemistry route avoids toxic alkylating agents but requires high-pressure infrastructure.

Reagents:

  • 2-Ethylresorcinol: 100.0 g (0.724 mol, 1.0 eq)

  • Dimethyl Carbonate (DMC): 652 g (7.24 mol, 10.0 eq) – Acts as both reagent and solvent.

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): 11.0 g (0.072 mol, 0.1 eq)

Step-by-Step Methodology:

  • Reactor Charging: Charge a 2 L high-pressure stainless-steel autoclave with 2-ethylresorcinol, DMC, and the DBU catalyst. Seal and purge with N2.

  • Activation: Heat the stirred mixture to 160 °C.

    • Causality: DMC is a poor electrophile at room temperature. Heating to 160 °C provides the activation energy required for the BAl2 cleavage mechanism[5].

  • Pressure Management: Stir at 160 °C for 6–8 hours. Monitor the internal pressure gauge closely, as the reaction generates stoichiometric CO2 gas. Vent cautiously if pressure exceeds the vessel's safety threshold.

  • Termination: Cool the reactor to room temperature and safely vent the accumulated CO2. Filter the mixture to remove any trace particulates and proceed to downstream processing.

Downstream Processing & Self-Validating Analytical Controls

To ensure the protocol operates as a self-validating system , the reaction must pass an In-Process Control (IPC) before workup.

Self-Validation Check (GC-MS IPC):

  • Procedure: Extract a 0.1 mL aliquot from the reactor, quench with 0.5 mL 1M HCl, and extract into 0.5 mL Ethyl Acetate. Inject the organic layer into the GC-MS.

  • Causality & Criteria: The reaction proceeds stepwise through a mono-methoxy intermediate (m/z 152). The process is only validated to proceed to workup when the peak area of the intermediate is < 0.5% relative to the final 2-ethyl-1,3-dimethoxybenzene product (m/z 166). If > 0.5%, add 0.1 eq of the respective methylating agent and react for 1 additional hour.

Workup & Purification:

  • Extraction: Extract the validated crude mixture with Ethyl Acetate (3 x 200 mL).

  • Washing: Wash the combined organics with 1M NaOH (50 mL) to selectively deprotonate and remove any trace unreacted starting material or mono-methoxy intermediate, followed by a brine wash (100 mL).

  • Drying & Concentration: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Fractional Distillation: Purify the crude oil via vacuum distillation. 2-Ethyl-1,3-dimethoxybenzene distills efficiently at approximately 105–110 °C at 10 mmHg, yielding a colorless liquid of >98% purity[3].

NMR Validation:

  • 1H NMR (CDCl3): δ 1.15 (t, 3H, -CH3), 2.65 (q, 2H, -CH2-), 3.82 (s, 6H, -OCH3), 6.55 (d, 2H, Ar-H4, H6), 7.15 (t, 1H, Ar-H5).

Process Visualization

The following diagram maps the logical flow of both scalable protocols, highlighting the convergence at the self-validating IPC step.

Workflow cluster_A Protocol I: Industrial (DMS) cluster_B Protocol II: Green (DMC) SM 2-Ethylresorcinol (Starting Material) DMS Dimethyl Sulfate + NaOH 0-20°C, Exothermic SM->DMS DMC Dimethyl Carbonate + Base 160-190°C, Autoclave SM->DMC IPC In-Process Control (GC-MS) Validate <0.5% Intermediate DMS->IPC DMC->IPC Crude Crude 2-Ethyl-1,3-dimethoxybenzene IPC->Crude Pass Criteria Workup Liquid-Liquid Extraction (EtOAc / Brine) Crude->Workup Distillation Vacuum Distillation (Fractional) Workup->Distillation Pure Pure 2-Ethyl-1,3-dimethoxybenzene (>98% Purity) Distillation->Pure

Fig 1. Scalable synthesis workflows for 2-Ethyl-1,3-dimethoxybenzene via DMS and DMC methylation.

References

1.[2] US5866513A - Aryl-substituted cycloalkanes and cycloalkenes and herbicidal use thereof . Google Patents. 2 2.[1] 2-Ethyl-1,3-dimethoxybenzene (CAS 18610-90-7) Specifications . Fluorochem. 1 3.[3] Transition Metal-Free Approach for the Late-Stage Benzylic C(sp3)–H Etherifications and Esterifications . The Royal Society of Chemistry.3 4.[5] Microwave-assisted methylation of dihydroxybenzene derivatives with dimethyl carbonate . RSC Advances.5 5.[4] A Comparative Guide to Methylation Agents and Strategies for the Synthesis of 2-Methylresorcinol . Benchchem. 4

Sources

electrophilic aromatic substitution on 2-Ethyl-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Electrophilic Aromatic Substitution on 2-Ethyl-1,3-dimethoxybenzene

Executive Summary & Strategic Analysis

This guide details the regioselective functionalization of 2-Ethyl-1,3-dimethoxybenzene (EDMB) via electrophilic aromatic substitution (EAS). For researchers in medicinal chemistry and agrochemical synthesis, EDMB represents a highly specialized scaffold. Unlike simple benzenes, the interplay between the steric bulk of the C2-ethyl group and the potent electronic activation of the C1/C3-methoxy groups creates a "guided missile" effect for incoming electrophiles.

The Core Challenge: The substrate is electron-rich, making it prone to over-reaction (polysubstitution) and oxidation. The Solution: Utilizing the synergistic directing effects to lock substitution exclusively at the C4 (or C6) position while employing mild, controlled protocols to prevent degradation.

Regioselectivity & Mechanistic Logic

Before touching a flask, one must understand the electronic battlefield of the EDMB ring.

  • Activation: The two methoxy groups (

    
    ) are strong 
    
    
    
    -donors. They activate positions ortho and para to themselves.[1][2][3][4]
  • Blocking: The ethyl group at C2 is a weak activator but, more importantly, a steric block. It effectively shields the C1 and C3 positions from side reactions and forces electrophiles away from the "top" of the molecule.

  • The Target (C4/C6):

    • Position 4: Ortho to C3-OMe, Para to C1-OMe. (Highly Activated)

    • Position 5: Meta to both OMe groups. (Deactivated relative to C4)

    • Position 6: Equivalent to C4 due to symmetry.

Visualization: Electronic Activation Map

EDMB_Reactivity Substrate 2-Ethyl-1,3-dimethoxybenzene OMe1 C1-OMe (Strong Donor) Substrate->OMe1 OMe3 C3-OMe (Strong Donor) Substrate->OMe3 Ethyl C2-Ethyl (Steric Block) Substrate->Ethyl Pos4 Position C4 (Target Site) +++ Activated OMe1->Pos4 Para Directing Pos6 Position C6 (Symmetry Equiv to C4) OMe1->Pos6 Ortho Directing OMe3->Pos4 Ortho Directing OMe3->Pos6 Para Directing Ethyl->Pos4 Meta (Weak) Product Product Pos4->Product Major Product Pos5 Position C5 (Meta Disfavored)

Caption: Mechanistic map showing the cooperative directing effects of methoxy groups concentrating electron density at C4/C6.

Experimental Protocols

Protocol A: Vilsmeier-Haack Formylation (C-C Bond Formation)

Target: 3-Ethyl-2,4-dimethoxybenzaldehyde

Rationale: The Vilsmeier-Haack reaction is the "Gold Standard" for this substrate. It avoids the harsh Lewis acids of Friedel-Crafts acylation (which can demethylate the methoxy groups) and provides a clean aldehyde handle for further elaboration.

Reagents:

  • Substrate: 2-Ethyl-1,3-dimethoxybenzene (1.0 eq)

  • Reagent: Phosphorus Oxychloride (

    
    , 1.2 eq)
    
  • Solvent/Reagent: N,N-Dimethylformamide (DMF, 5.0 eq - acts as solvent and reactant)

  • Quench: Saturated Sodium Acetate (

    
    ) or Ice Water.
    

Step-by-Step Procedure:

  • Preparation of Vilsmeier Reagent: In a flame-dried round-bottom flask under

    
    , cool anhydrous DMF (5 eq) to 0°C.
    
  • Activation: Dropwise add

    
     (1.2 eq) over 15 minutes. Critical: Maintain temp < 10°C. The solution will turn pale yellow/orange as the chloroiminium ion forms. Stir for 30 min at 0°C.
    
  • Addition: Dissolve EDMB (1.0 eq) in a minimum volume of DMF. Add this solution dropwise to the Vilsmeier reagent.

  • Reaction: Warm to Room Temperature (RT) and stir for 4 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). The aldehyde product is significantly more polar than the starting material.

  • Hydrolysis (The "Make or Break" Step): Pour the reaction mixture onto crushed ice (approx 5x reaction volume). Neutralize slowly with saturated aqueous Sodium Acetate to pH 7-8. Stir for 1 hour to ensure complete hydrolysis of the iminium intermediate.

  • Workup: Extract with Ethyl Acetate (3x). Wash organics with LiCl (5% aq) to remove residual DMF, then Brine. Dry over

    
    .[4]
    
  • Purification: Recrystallization from Hexane/EtOAc is usually sufficient due to high regioselectivity.

Expected Yield: 85-92%

Protocol B: Regioselective Bromination

Target: 1-Bromo-2-ethyl-3,5-dimethoxybenzene (4-bromo isomer)

Rationale: Elemental bromine (


) is often too aggressive for this electron-rich ring, leading to over-bromination. N-Bromosuccinimide (NBS) in Acetonitrile allows for a slow, controlled release of the bromonium ion.

Reagents:

  • Substrate: EDMB (1.0 eq)

  • Reagent: NBS (1.05 eq)

  • Solvent: Acetonitrile (MeCN) or DMF

  • Temp: 0°C to RT

Step-by-Step Procedure:

  • Dissolve EDMB (10 mmol) in MeCN (50 mL). Cool to 0°C.

  • Add NBS (10.5 mmol) portion-wise over 20 minutes. Do not dump it all in at once.

  • Stir at 0°C for 1 hour, then allow to warm to RT.

  • Monitoring: The reaction is usually fast (< 2 hours).

  • Workup: Remove solvent in vacuo. Resuspend residue in

    
    . Filter off the succinimide byproduct (insoluble in ether). Wash filtrate with water and brine.[4]
    
  • Purification: Flash chromatography (SiO2, 5% EtOAc in Hexanes).

Self-Validating Check:

  • H-NMR: Look for the disappearance of one aromatic proton. The remaining aromatic proton (at C6) should appear as a singlet (or very tight doublet if long-range coupling exists), integrating to 1H.

Analytical Validation (Data Summary)

The following table summarizes the expected spectral shifts for the C4-substituted product compared to the starting material.

FeatureStarting Material (EDMB)Product (C4-Substituted)Diagnostic Change
Aromatic Protons 2H (d, J=8Hz) at ~6.6 ppm1H (s) at ~7.4 ppmLoss of coupling; downfield shift due to EWG (CHO/Br).
Methoxy Groups 2 singlets (or 1 if sym)2 distinct singletsLoss of symmetry makes OMe groups chemically non-equivalent.
C2-Ethyl Quartet (~2.6 ppm) + TripletQuartet + TripletRemains largely unchanged, slight shift due to electronics.
IR Spectrum C=C aromatic stretchesC=O stretch (~1680 cm⁻¹)Appearance of strong carbonyl peak (for Vilsmeier).

Troubleshooting & Optimization

Issue: Poly-substitution (e.g., dibromination)

  • Cause: Substrate is too activated; excess reagent used.

  • Fix: Lower temperature to -20°C. Add reagent as a dilute solution. Ensure stoichiometry is strictly 1.0 eq.

Issue: Demethylation (Loss of OMe)

  • Cause: Lewis acid (e.g.,

    
     or excess 
    
    
    
    with heat) attacked the ether.
  • Fix: Switch to milder Vilsmeier conditions. Avoid

    
     or 
    
    
    
    .

Issue: "Tar" formation during Nitration

  • Cause: Nitric acid is an oxidant. Electron-rich rings oxidize easily.

  • Fix: Do not use conc.

    
    .[1][3][5] Use Clayfen  (Clay-supported Iron Nitrate) or Acetyl Nitrate (generated in situ from 
    
    
    
    ) at low temperature.

References

  • Vilsmeier-Haack Mechanism & Scope: Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions. Link

  • Regioselectivity in Activated Arenes: Smith, M. B. (2020).[6] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Chapter 11: Aromatic Substitution, Electrophilic). Link

  • Bromination Protocols: Mitchell, R. H., et al. (1979). N-Bromosuccinimide-Dimethylformamide: A Mild, Selective Nuclear Bromination Reagent for Reactive Aromatic Compounds. Journal of Organic Chemistry, 44(25), 4733–4735. Link

  • Formylation of 1,3-Dimethoxybenzene: Organic Syntheses, Coll. Vol. 3, p.98 (1955); Vol. 20, p.11 (1940). (Classic protocol foundation).[7] Link

Sources

Application Note: Strategic Utilization of 2-Ethyl-1,3-dimethoxybenzene in Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

As pharmaceutical pipelines increasingly demand highly functionalized, sterically precise building blocks, 2-Ethyl-1,3-dimethoxybenzene (CAS 18610-90-7) has emerged as a critical intermediate in advanced medicinal chemistry. The molecular architecture of this compound offers a dual advantage:

  • Electronic Activation: The synergistic electron-donating effect of the 1,3-dimethoxy groups highly activates the aromatic ring toward electrophilic aromatic substitution, directing incoming electrophiles specifically to the 4- and 6-positions[1].

  • Steric & Lipophilic Anchoring: The 2-ethyl substituent provides a critical steric anchor that enhances the lipophilicity of downstream pharmacophores. Its benzylic C(sp³)-H bonds are electronically activated, making it an ideal candidate for late-stage functionalization[2].

This application note details three field-proven workflows where 2-Ethyl-1,3-dimethoxybenzene serves as the foundational starting material for synthesizing neuro-active ligands, antibacterial agents, and fragment-based drug libraries.

Physicochemical Profiling

To ensure predictable behavior during scale-up and purification, the fundamental physicochemical properties of the intermediate are summarized below.

Table 1: Physicochemical Profile of 2-Ethyl-1,3-dimethoxybenzene

PropertyValue
IUPAC Name 2-Ethyl-1,3-dimethoxybenzene
CAS Number 18610-90-7
Molecular Formula C₁₀H₁₄O₂
Molecular Weight 166.22 g/mol
LogP 2.62
Hydrogen Bond Acceptors 2
Fsp³ (Fraction of sp³ Carbons) 0.40

(Data sourced from standardized chemical inventory profiles[1])

Application Workflow I: Synthesis of Nitrogen-Free 5-HT2C Receptor Antagonists

Mechanistic Rationale & Causality

Traditional 5-HT2C receptor antagonists rely heavily on basic nitrogen atoms to interact with the receptor's aspartate residues. However, O-Methylasparvenone and its derivatives represent a paradigm shift as a novel class of nitrogen-free serotonin ligands [3]. 2-Ethyl-1,3-dimethoxybenzene is specifically chosen as the starting material because its pre-existing substitution pattern perfectly maps onto the A-ring of the tetralone core of asparvenone. The ethyl group at C2 provides the exact steric bulk required to lock the ligand into the antagonistic conformation within the 5-HT2C binding pocket[3].

Experimental Protocol: Synthesis of 5-(Chloromethyl)-2-ethyl-1,3-dimethoxybenzene
  • Preparation: Charge a dry, argon-purged round-bottom flask with 2-ethyl-1,3-dimethoxybenzene (1.0 equiv) and anhydrous dichloromethane (DCM).

  • Catalysis: Add paraformaldehyde (1.5 equiv) and anhydrous zinc chloride (0.1 equiv) as a Lewis acid catalyst. Cool the suspension to 0 °C using an ice bath.

  • Electrophilic Addition: Bubble anhydrous HCl gas through the mixture for 30 minutes, maintaining the temperature below 5 °C to prevent uncontrolled exothermic polymerization.

  • Maturation: Warm the reaction to room temperature and stir for 4 hours.

  • Workup: Quench with ice water, separate the organic layer, wash with saturated NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validating Quality Control

The reaction is self-validating through real-time TLC monitoring. The starting material is strongly UV-active; complete conversion is indicated by the disappearance of the high-Rf starting material spot. Post-workup, the protocol is validated via ¹H NMR: successful chloromethylation is confirmed by the loss of one aromatic proton signal and the appearance of a distinct two-proton singlet at approximately δ 4.6 ppm (representing the newly formed benzylic -CH₂Cl group).

G A 2-Ethyl-1,3-dimethoxybenzene (A-Ring Precursor) B Electrophilic Chloromethylation A->B HCHO, HCl ZnCl2 C Tetralone Core Formation B->C Cyanation & Cyclization D O-Methylasparvenone (Nitrogen-Free Ligand) C->D Derivatization E 5-HT2C Receptor Antagonism D->E High Affinity Binding

Caption: Synthetic logic for nitrogen-free 5-HT2C receptor antagonists via tetralone core formation.

Application Workflow II: Precursor to Antibacterial DNA Helicase Inhibitors

Mechanistic Rationale & Causality

The bacterial replicative DNA helicase is a critical, underexploited target for combating drug-resistant Staphylococcus aureus and Bacillus anthracis[4]. Inhibitors based on a 7-hydroxycoumarin scaffold require specific alkyl substitutions to occupy a hydrophobic pocket in the helicase enzyme. 2-Ethyl-1,3-dimethoxybenzene is first demethylated to yield 2-ethylresorcinol. The choice of BBr₃ for demethylation is causal: it selectively cleaves the aryl methyl ethers via Lewis acid-base complexation without oxidizing the sensitive benzylic position of the ethyl group. Subsequent Pechmann condensation yields 8-ethyl-7-hydroxycoumarin, where the ethyl group drives a 9- to 18-fold increase in inhibitory potency (IC₅₀ ~1–3 µM)[4].

Experimental Protocol: Demethylation to 2-Ethylresorcinol
  • Preparation: Dissolve 2-ethyl-1,3-dimethoxybenzene (1.0 equiv) in anhydrous DCM under a nitrogen atmosphere.

  • Thermal Control: Cool the solution to -78 °C using a dry ice/acetone bath to prevent over-reaction or ring bromination.

  • Ether Cleavage: Add boron tribromide (BBr₃, 2.5 equiv) dropwise via a syringe pump over 30 minutes.

  • Maturation: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

  • Quench & Extraction: Carefully quench the reaction by the dropwise addition of methanol at 0 °C to destroy excess BBr₃, followed by water. Extract the aqueous phase with ethyl acetate, wash with brine, dry over MgSO₄, and evaporate to yield crude 2-ethylresorcinol.

Self-Validating Quality Control

The success of the BBr₃-mediated ether cleavage is visually validated during the reaction by the dissolution of the initial Lewis acid-base complex suspension into a homogeneous solution. Structural validation is achieved via FT-IR and ¹H NMR. The IR spectrum will show a broad, intense O-H stretching band at ~3300 cm⁻¹, while the ¹H NMR will confirm the complete disappearance of the six-proton methoxy singlet at δ 3.8 ppm.

G A 2-Ethyl-1,3-dimethoxybenzene B 2-Ethylresorcinol (Demethylated Intermediate) A->B BBr3, CH2Cl2, -78°C (Ether Cleavage) C Pechmann Condensation (with β-keto esters) B->C Acid Catalyst (Cyclization) D 8-Ethyl-7-hydroxycoumarin Derivatives C->D Alkylation / Hydrolysis E Bacterial DNA Helicase Inhibition (S. aureus / B. anthracis) D->E IC50: 1 - 3 µM (Hydrophobic Pocket Binding)

Caption: Workflow for synthesizing coumarin-based bacterial DNA helicase inhibitors.

Application Workflow III: Late-Stage Benzylic C(sp³)-H Functionalization

Mechanistic Rationale & Causality

In the generation of fragment-based drug libraries, late-stage functionalization is preferred over de novo synthesis. The dimethoxy groups of 2-Ethyl-1,3-dimethoxybenzene lower the bond dissociation energy (BDE) of the benzylic C-H bonds on the ethyl group. This electronic activation allows for transition-metal-free, photochemical C(sp³)-H etherification and esterification[2]. Avoiding transition metals (like Pd or Ru) is a deliberate, causal choice to prevent heavy metal contamination, which frequently causes false positives in downstream biological screening assays.

Experimental Protocol: Photochemical Benzylic Functionalization
  • Reagent Assembly: In a dry 10 mL reaction tube, combine the target carboxylic acid (2.0 equiv), CBr₄ (1.5 equiv), K₂HPO₄ (3.0 equiv), and the photocatalyst (Mes-Acr⁺ClO₄⁻, 1 mol%)[2].

  • Degassing: Purge the vessel with nitrogen three times to remove oxygen, which can quench the radical intermediates.

  • Pre-activation: Add dry acetonitrile (1.0 mL) and stir the mixture under a 40W Kessil lamp (456 nm) for 30 minutes to pre-form the active radical species.

  • Substrate Addition: Introduce 2-ethyl-1,3-dimethoxybenzene (1.0 equiv) into the reaction mixture and irradiate for an additional 2.5 hours[2].

  • Workup: Quench with distilled water, extract with ethyl acetate, and dry the organic layers.

Self-Validating Quality Control

Prior to column chromatography, add 1,3,5-trimethoxybenzene as an internal standard to the crude mixture. Acquire a ¹H NMR spectrum to precisely calculate the conversion yield by integrating the newly formed benzylic ester/ether methine proton against the internal standard.

Quantitative Data Summary

Table 2: Comparative Reaction Metrics & Downstream Applications

Application / TargetKey IntermediateReaction TypeYield / Efficacy MetricCausality of Substitution
5-HT2C Antagonists 5-(Chloromethyl)-2-ethyl-1,3-dimethoxybenzeneElectrophilic Aromatic Substitution>85% ConversionC2-Ethyl provides steric bulk for nitrogen-free receptor binding.
DNA Helicase Inhibitors 2-EthylresorcinolBBr₃-Mediated DemethylationIC₅₀: 1–3 µM (S. aureus)8-Ethyl group on coumarin occupies the enzyme's hydrophobic pocket.
Drug Library Generation Benzylic Esters/EthersPhotochemical C(sp³)-H Activation48–75% Isolated YieldDimethoxy groups lower benzylic C-H BDE, enabling metal-free activation.

References

Sources

Vilsmeier-Haack formylation of 2-Ethyl-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Vilsmeier-Haack Formylation of 2-Ethyl-1,3-dimethoxybenzene

Executive Summary

This application note details the optimized protocol for the formylation of 2-Ethyl-1,3-dimethoxybenzene using the Vilsmeier-Haack reaction. This transformation is a critical step in the synthesis of functionalized aromatic building blocks used in pharmaceutical and agrochemical development.[1] The protocol leverages the electronic activation of the dimethoxyarene system to achieve high regioselectivity at the para-position relative to the C1-methoxy group (C4 position), yielding 3-Ethyl-2,4-dimethoxybenzaldehyde .

Key advantages of this protocol include:

  • High Regioselectivity: >95% selectivity for the 4-position due to synergistic directing effects.

  • Scalability: Validated workflow suitable for gram-to-kilogram scale-up.

  • Controlled Reactivity: Step-by-step thermal management to mitigate exotherms associated with Vilsmeier reagent formation.

Scientific Background & Substrate Analysis

Substrate Electronics and Regiochemistry

The starting material, 2-Ethyl-1,3-dimethoxybenzene, features a benzene ring activated by two strong electron-donating methoxy groups (–OMe) and a weakly activating ethyl group.

  • Directing Effects: The methoxy groups are ortho/para directors.

    • C1-OMe: Activates C2 (blocked), C4 (para), and C6 (ortho).

    • C3-OMe: Activates C2 (blocked), C4 (ortho), and C6 (para).

  • Steric Constraints: The C2 position is blocked by the ethyl group. The C5 position is meta to both methoxy groups and is electronically deactivated relative to C4/C6.

Mechanism of Action

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism.

  • Reagent Formation:

    
     reacts with DMF to form the electrophilic chloroiminium ion (Vilsmeier reagent).[2][3]
    
  • Electrophilic Attack: The activated aromatic ring attacks the chloroiminium ion at C4.

  • Hydrolysis: The resulting iminium intermediate is hydrolyzed during aqueous workup to release the aldehyde.

VilsmeierMechanism DMF DMF (Solvent/Reagent) VilsmeierSalt Chloroiminium Ion (Electrophile) DMF->VilsmeierSalt Activation POCl3 POCl3 (Activator) POCl3->VilsmeierSalt Intermediate Ar-Iminium Complex VilsmeierSalt->Intermediate + Substrate (EAS Attack) Substrate 2-Ethyl-1,3- dimethoxybenzene Substrate->Intermediate Product 3-Ethyl-2,4- dimethoxybenzaldehyde Intermediate->Product Hydrolysis (H2O/NaOAc)

Figure 1: Mechanistic pathway of the Vilsmeier-Haack formylation.

Experimental Protocol

Materials & Equipment
ReagentMW ( g/mol )Equiv.[2][4][5][6][7]Role
2-Ethyl-1,3-dimethoxybenzene 166.221.0Substrate
Phosphorus Oxychloride (

)
153.331.2 - 1.5Reagent
N,N-Dimethylformamide (DMF) 73.095.0 - 10.0Reagent/Solvent
Sodium Acetate (aq) -ExcessBuffer/Quench
Dichloromethane (DCM) --Extraction Solvent

Equipment:

  • 3-Neck Round Bottom Flask (inert atmosphere optional but recommended).

  • Pressure-equalizing addition funnel.

  • Temperature probe (internal).

  • Ice/Salt bath (-10°C to 0°C).

Step-by-Step Procedure

Step 1: Preparation of Vilsmeier Reagent

  • Charge anhydrous DMF (5.0 equiv) into the reaction vessel.

  • Cool the DMF to 0°C using an ice/salt bath.

  • CRITICAL: Add

    
     (1.2 equiv) dropwise via the addition funnel.
    
    • Note: Maintain internal temperature < 10°C .[2] The reaction is exothermic.

    • Observation: The solution may turn pale yellow and become viscous as the chloroiminium salt forms.

  • Stir at 0°C for 30 minutes to ensure complete formation of the active electrophile.

Step 2: Substrate Addition

  • Dissolve 2-Ethyl-1,3-dimethoxybenzene (1.0 equiv) in a minimal amount of DMF (or add neat if liquid and viscosity allows).

  • Slowly add the substrate solution to the pre-formed Vilsmeier reagent at 0°C .

  • Rate Control: Adjust addition rate to keep temperature < 15°C .

Step 3: Reaction Phase

  • Remove the cooling bath and allow the mixture to warm to Room Temperature (20-25°C) .

  • Stir for 3–6 hours.

  • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 8:2) or HPLC. The product is less polar than the starting material (aldehyde vs. ether).

    • Optimization Note: If conversion is <90% after 4 hours, heat the mixture to 60°C for 1 hour. However, for this electron-rich substrate, RT is usually sufficient [1].

Step 4: Hydrolysis & Workup

  • Cool the reaction mixture back to 0°C.

  • Quench: Slowly pour the reaction mixture into a beaker containing crushed ice and Sodium Acetate (buffered to pH ~5-6).

    • Caution: Direct hydrolysis of excess

      
       is vigorous.
      
  • Stir the aqueous slurry for 30-60 minutes. The iminium intermediate hydrolyzes to the aldehyde, often precipitating as a solid or oil.

  • Extraction: Extract with Dichloromethane (3 x vol).

  • Wash: Wash combined organics with Sat.

    
     (to remove acid traces), water, and brine.
    
  • Dry & Concentrate: Dry over

    
    , filter, and concentrate under reduced pressure.
    

Workflow Start Start: DMF Charge Cool Cool to 0°C Start->Cool AddPOCl3 Add POCl3 Dropwise (Exotherm Control) Cool->AddPOCl3 AddSubstrate Add Substrate (2-Ethyl-1,3-dimethoxybenzene) AddPOCl3->AddSubstrate React Stir RT (3-6h) Optional: Heat to 60°C AddSubstrate->React Quench Quench into Ice/NaOAc React->Quench Isolate Extract (DCM) & Concentrate Quench->Isolate

Figure 2: Operational workflow for the synthesis.

Results & Characterization

ParameterSpecification
Appearance Pale yellow oil or off-white solid
Yield 75% - 90%
Regioselectivity > 95% (3-Ethyl-2,4-dimethoxybenzaldehyde)

Expected NMR Signals (


): 
  • Aldehyde (-CHO): Singlet, ~10.2 ppm (1H).[8]

  • Aromatic (C5-H, C6-H): Pair of doublets or singlets (depending on resolution) at 7.0–7.8 ppm.

  • Methoxy (-OMe): Two singlets, ~3.8–4.0 ppm (6H).

  • Ethyl (-CH2CH3): Quartet (~2.6 ppm) and Triplet (~1.1 ppm).

Troubleshooting & Critical Process Parameters

  • Viscosity Issues: The Vilsmeier complex can be thick. If stirring becomes difficult, dilute with additional DMF or 1,2-dichloroethane (DCE).

  • Incomplete Conversion: If starting material remains, ensure the

    
     quality (it hydrolyzes over time). Increase 
    
    
    
    to 1.5 equiv and heat to 60°C [2].
  • Darkening/Tarring: Caused by excessive heat during reagent formation. Strictly maintain T < 10°C during

    
     addition.
    

References

  • Master Organic Chemistry. Vilsmeier-Haack Reaction: Mechanism and Examples. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Organic Syntheses. General methods for formylation of alkoxybenzenes. Coll. Vol. 4, p. 539. [Link]

Sources

Friedel-Crafts acylation conditions for 2-Ethyl-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Guide: Regioselective Friedel-Crafts Acylation of 2-Ethyl-1,3-dimethoxybenzene

Executive Summary

The Friedel-Crafts acylation of electron-rich aromatic systems is a foundational transformation in medicinal chemistry and drug development. For highly activated substrates like 2-ethyl-1,3-dimethoxybenzene , the reaction is highly regioselective but presents a critical chemoselectivity challenge: the risk of Lewis acid-mediated ether cleavage (demethylation). This guide provides a comprehensive, field-proven analysis of catalytic and stoichiometric acylation conditions, offering drug development professionals scalable and environmentally sustainable protocols for synthesizing 1-(3-ethyl-2,4-dimethoxyphenyl)ethan-1-one.

Mechanistic Fundamentals & Regioselectivity

The structure of 2-ethyl-1,3-dimethoxybenzene dictates a highly predictable electrophilic aromatic substitution pattern. The two methoxy groups at C1 and C3 are strongly electron-donating, synergistically activating the ring.

  • Regioselectivity: The C4 and C6 positions are symmetrically equivalent and highly activated (ortho to one methoxy group and para to the other). Acylation occurs exclusively at C4, driven by the combined directing effects and the steric shielding of the C2-ethyl group[1].

  • Chemoselectivity (The Demethylation Risk): Traditional Friedel-Crafts acylations utilize stoichiometric aluminum chloride (

    
    ). However, 
    
    
    
    is a hard, highly oxophilic Lewis acid. At temperatures above 5 °C, it coordinates with the oxygen atoms of the methoxy groups, leading to rapid ether cleavage and the formation of unwanted phenolic byproducts[2].

To circumvent this, modern synthetic routes replace


 with milder, catalytic Lewis acids such as 

[2],

[3], or

[1], which effectively activate the acylating agent without degrading the ether linkages.

Mechanism Acyl Acylating Agent (Acetyl Chloride / Acetic Anhydride) Acylium Acylium Ion Complex [CH3C+=O] Acyl->Acylium Catalyst Coordination Catalyst Lewis Acid Catalyst (AlCl3, Sc(OTf)3, FeCl3) Catalyst->Acylium Wheland Wheland Intermediate (Sigma Complex at C4) Acylium->Wheland Electrophilic Attack Arene 2-Ethyl-1,3-dimethoxybenzene (Electron-Rich Nucleophile) Arene->Wheland Regioselective C4 Addition Product Target Ketone 1-(3-ethyl-2,4-dimethoxyphenyl)ethanone Wheland->Product Deprotonation & Rearomatization SideProduct Demethylated Byproduct (Phenolic Impurity) Product->SideProduct Excess AlCl3 + Heat (Ether Cleavage Risk)

Fig 1. Mechanistic pathway of the Friedel-Crafts acylation, highlighting the critical risk of demethylation.

Strategic Catalyst & Solvent Selection

The choice of catalyst and solvent directly impacts atom economy, scalability, and impurity profiles. The table below synthesizes quantitative data from recent catalytic advancements to guide your process chemistry selection.

Catalyst SystemLoadingSolventTempTimeYieldProcess Rationale & Causality

1.1 - 1.5 eqDCM / DCE0 °C2-4 h75-85%Highly scalable and cost-effective, but requires strict cryogenic control to prevent demethylation[2].

5 - 20 mol%Nitromethane50 °C4 h89-95%Mild and highly chemoselective. Prevents ether cleavage entirely, though catalyst cost is high[2].

1 - 10 mol%NitromethaneReflux< 1 h> 90%Exceptionally fast kinetics due to high Lewis acidity; utilizes cheaper tosylate ligands[3].

5 mol%Propylene Carbonate80 °C3-8 h80-92%PC acts as a green, polar solvent that stabilizes the Wheland intermediate without deactivating the iron catalyst[1].

Solvent/CatNeat (DES)120 °C5 min> 85%Deep Eutectic Solvent acts as both medium and catalyst. Highly recyclable but requires microwave irradiation[4].

Validated Experimental Protocols

The following protocols are designed as self-validating systems . In-process visual cues and analytical checkpoints are embedded to ensure experimental integrity.

Workflow S1 1. Reagent Prep (Dry Solvents) S2 2. Inert Setup (Ar/N2 Purge) S1->S2 S3 3. Catalyst Addition (Strict Temp Control) S2->S3 S4 4. Acylation (TLC/GC-MS Monitor) S3->S4 S5 5. Quench (Ice/HCl or H2O) S4->S5 S6 6. Purification (Chromatography) S5->S6

Fig 2. Optimized step-by-step experimental workflow for the acylation protocol.

Protocol A: Scalable Industrial Acylation ( / DCM)

Designed for cost-effective scale-up where cryogenic control is available.

  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, an addition funnel, and an argon inlet.

  • Acylium Ion Generation: Add anhydrous

    
     (1.5 eq) and anhydrous dichloromethane (DCM, 0.2 M). Cool the suspension to 0 °C using an ice-water bath. Add acetyl chloride (1.2 eq) dropwise over 10 minutes.
    
    • Self-Validation Checkpoint: The opaque suspension will gradually dissolve into a clear, pale yellow/orange solution. This optical shift confirms the successful generation of the active acylium ion complex.

  • Arene Addition: Dissolve 2-ethyl-1,3-dimethoxybenzene (1.0 eq) in a minimal amount of DCM. Add this solution dropwise via the addition funnel over 30 minutes.

    • Causality Warning: The internal temperature must not exceed 5 °C . If the solution turns dark brown or black, the temperature has spiked, and Lewis acid-mediated demethylation is occurring[2].

  • Reaction Monitoring: Stir at 0 °C for 2 hours. Monitor via TLC (Hexanes:EtOAc 8:2). The starting material (

    
    ) will be replaced by a highly UV-active product spot (
    
    
    
    ).
  • Quenching & Workup: Carefully pour the reaction mixture into a vigorously stirred beaker of crushed ice and 1M HCl.

    • Causality: The HCl is mandatory; it protonates the aluminum salts, preventing the formation of an intractable, gelatinous aluminum hydroxide emulsion, thereby ensuring clean phase separation.

  • Isolation: Extract the aqueous layer with DCM (

    
    ). Wash the combined organics with saturated 
    
    
    
    , brine, dry over
    
    
    , and concentrate under reduced pressure.
Protocol B: Green Catalytic Acylation ( / Propylene Carbonate)

Designed for environmentally conscious synthesis avoiding halogenated solvents and stoichiometric metal waste[1].

  • System Preparation: In an 8 mL pressure tube or a standard round-bottom flask under nitrogen, add 2-ethyl-1,3-dimethoxybenzene (1.0 eq) and acetic anhydride (2.0 eq).

  • Solvent & Catalyst Addition: Add anhydrous Propylene Carbonate (PC) to achieve a 1.0 M concentration, followed by anhydrous

    
     (5 mol%).
    
    • Self-Validation Checkpoint: Unlike Protocol A, no vigorous HCl gas evolution will occur, validating the atom-economical nature of using an anhydride over an acyl chloride. The low catalyst loading ensures the reaction remains a homogeneous, easily stirrable solution.

  • Thermal Activation: Seal the tube and heat the mixture to 80 °C for 3–8 hours.

    • Causality: Propylene carbonate is highly polar (

      
      ) but non-coordinating. It stabilizes the polar Wheland intermediate without competitively binding to and deactivating the 
      
      
      
      catalyst, a common failure point in traditional ethereal solvents like THF[1].
  • Quenching & Workup: Cool to room temperature, dilute with water, and extract with Ethyl Acetate (

    
    ). Wash the organic layer thoroughly with water to remove the PC solvent, dry over 
    
    
    
    , and concentrate.

In-Process Analytical Controls

To verify the identity and purity of the synthesized 1-(3-ethyl-2,4-dimethoxyphenyl)ethan-1-one, utilize the following analytical markers:

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    Look for the appearance of a sharp singlet at
    
    
    corresponding to the newly introduced acetyl methyl group (
    
    
    ). The ethyl group will present as a classic triplet (
    
    
    ) and quartet (
    
    
    ). The two aromatic protons (C5 and C6) will appear as an AB spin system (doublets,
    
    
    ), with the C6 proton shifted downfield (
    
    
    ) due to the deshielding anisotropic effect of the adjacent carbonyl group.
  • GC-MS: The molecular ion peak (

    
    ) will be observed at 
    
    
    
    . A prominent base peak at
    
    
    (
    
    
    ) is expected due to the stable acylium ion fragment formed during electron ionization.

References

1.[2] Friedel–Crafts acylation of substituted anisole - Chemistry Stack Exchange -[Link] 2.[3] Catalysis of the acylation of aromatic derivatives by metallic tosylates - CDP Innovation -[Link] 3.[1] Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent - RSC Publishing -[Link] 4.[4] An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3) - ResearchGate -[Link]

Sources

Application Note: Regioselective C4-Lithiation of 2-Ethyl-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring a high-fidelity protocol for the regioselective lithiation of 2-Ethyl-1,3-dimethoxybenzene at the 4-position .

The guide prioritizes Directed Ortho Metalation (DoM) principles, addressing the specific steric and electronic constraints of the 2-ethyl substituted resorcinol dimethyl ether scaffold.

Executive Summary

The lithiation of 2-Ethyl-1,3-dimethoxybenzene presents a classic regioselectivity challenge. While 1,3-dimethoxybenzene typically lithiates at the C2 position (between the two methoxy groups) due to the cooperative directing effect, the presence of the 2-ethyl group blocks this site. Consequently, the reaction must be steered toward the C4 position (ortho to one methoxy, para to the other).

This protocol utilizes n-Butyllithium (n-BuLi) in anhydrous THF at -78°C . These conditions are kinetically tuned to favor ring lithiation (DoM) via the Complex Induced Proximity Effect (CIPE) while suppressing the thermodynamic side-reaction of lateral (benzylic) deprotonation on the ethyl group.

Mechanistic Principles & Regioselectivity

The Directing Group Effect

The reaction relies on the coordination of the lithium cation to the Lewis-basic oxygen of the methoxy group. This pre-equilibrium complex brings the basic butyl anion into proximity with the ortho-protons.

  • C2 Position: Blocked by the ethyl group.

  • C4/C6 Positions: These are chemically equivalent due to symmetry. They are ortho to one methoxy group (strong director) and meta to the ethyl group.

  • C5 Position: Meta to both methoxy groups; highly disfavored.

Critical Competition: Ring vs. Lateral Lithiation

A major failure mode for this substrate is lateral lithiation (deprotonation of the benzylic CH₂ of the ethyl group).

  • Ring Lithiation (Desired): Kinetically favored at low temperatures (-78°C) due to the strong CIPE of the methoxy oxygen.

  • Lateral Lithiation (Undesired): Thermodynamically competitive because the resulting benzylic anion is resonance-stabilized. This pathway is promoted by higher temperatures (>0°C) or the presence of chelating additives like TMEDA over prolonged periods.

Mechanistic Pathway Diagram

DoM_Mechanism Substrate 2-Ethyl-1,3- dimethoxybenzene Complex Pre-Lithiation Complex (CIPE) Substrate->Complex + n-BuLi TS_Ring TS: Ring Deprotonation (Kinetic, -78°C) Complex->TS_Ring Fast (-78°C) TS_Lat TS: Lateral Deprotonation (Thermodynamic, >0°C) Complex->TS_Lat Slow (-78°C) Fast (>0°C) Product_C4 4-Lithio Species (Target) TS_Ring->Product_C4 Product_Lat Benzylic Lithio Species (Impurity) TS_Lat->Product_Lat

Caption: Kinetic competition between directed ring lithiation (green path) and lateral benzylic lithiation (red path).

Detailed Experimental Protocol

Reagents & Materials
ReagentEquiv.[1][2]RoleSpecification
2-Ethyl-1,3-dimethoxybenzene 1.0Substrate>98% Purity, dried azeotropically if needed.
n-Butyllithium (n-BuLi) 1.1 - 1.2Base1.6 M or 2.5 M in Hexanes. Titrate before use.
Tetrahydrofuran (THF) SolventSolventAnhydrous, distilled from Na/Benzophenone or from SPS.
Electrophile (E+) 1.2 - 1.5Quenche.g., DMF, I₂, CO₂, MeI. Dry/Fresh.
Ammonium Chloride ExcessWorkupSaturated aqueous solution.
Equipment Setup
  • Reactor: Flame-dried 3-neck round bottom flask equipped with a magnetic stir bar, internal thermometer, and nitrogen/argon inlet.

  • Cooling: Acetone/Dry Ice bath (-78°C).

  • Transfer: Gas-tight syringes or cannula system for n-BuLi addition.

Step-by-Step Procedure
Step 1: System Preparation
  • Assemble the glassware hot and cool under a stream of dry Nitrogen or Argon.

  • Charge the flask with 2-Ethyl-1,3-dimethoxybenzene (1.0 equiv).

  • Add anhydrous THF (approx. 5–10 mL per mmol of substrate) to dissolve the substrate.

  • Cool the solution to -78°C using the dry ice/acetone bath. Allow 15 minutes for temperature equilibration.

Step 2: Lithiation (The Critical Step)
  • Draw the required volume of n-BuLi into a syringe.

  • Dropwise Addition: Add n-BuLi slowly down the side of the flask over 10–15 minutes.

    • Control: Monitor internal temperature.[3] Do not allow it to rise above -70°C.

  • Incubation: Stir the mixture at -78°C for 1.0 to 1.5 hours .

    • Note: The solution may turn a pale yellow or slight orange color. A deep red/brown color often indicates benzylic lithiation or decomposition.

Step 3: Electrophilic Trapping
  • Prepare the Electrophile (pure liquid or solution in THF).

  • Add the Electrophile slowly to the lithiated mixture at -78°C.

  • Warming:

    • For reactive electrophiles (e.g., Aldehydes, Iodine): Stir at -78°C for 30 mins, then remove the cooling bath and allow to warm to 0°C or Room Temperature (RT).

    • For sluggish electrophiles: Allow to warm to RT immediately after addition.

Step 4: Quench & Workup
  • Once the reaction is complete (check TLC or LCMS), quench by carefully adding saturated aq. NH₄Cl .

  • Extract with Ethyl Acetate or Diethyl Ether (3x).

  • Wash combined organics with Brine, dry over MgSO₄ or Na₂SO₄, and concentrate in vacuo.

Workflow Diagram

Protocol_Workflow Start Start: Inert Atmosphere (N2/Ar) Dissolve Dissolve Substrate in Anhydrous THF Start->Dissolve Cool Cool to -78°C (Acetone/Dry Ice) Dissolve->Cool Add_Base Add n-BuLi (1.1 equiv) Dropwise (Keep < -70°C) Cool->Add_Base Incubate Stir 1 h at -78°C (Form C4-Li species) Add_Base->Incubate Add_Elec Add Electrophile (E+) at -78°C Incubate->Add_Elec Warm Warm to RT (Complete Reaction) Add_Elec->Warm Quench Quench with sat. NH4Cl Warm->Quench

Caption: Operational workflow for the low-temperature lithiation protocol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Recovery of SM Wet solvent or inactive n-BuLi.Titrate n-BuLi using diphenylacetic acid or menthol/bipyridine. Redistill THF.
Mixture of Isomers Lateral lithiation occurred.[4]Ensure temperature stays strictly at -78°C. Reduce incubation time. Avoid TMEDA unless necessary.
Decomposition (Tarry residue) Reaction warmed too fast or O2 leak.Check inert seals. Keep quench cold if the product is unstable.

Safety Considerations (Crucial)

  • Pyrophoric Hazard: n-Butyllithium ignites on contact with air.[3] Use standard Schlenk techniques. Have a beaker of sand or dry lime available for small spills.

  • Exotherm: The quenching step can be exothermic.[3] Add NH₄Cl slowly.

References

  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933. Link

  • Gschwend, H. W., & Rodriguez, H. R. (1979). "Heteroatom-facilitated lithiations." Organic Reactions, 26, 1–360. Link

  • Beak, P., & Snieckus, V. (1982). "Directed lithiation of aromatic tertiary amides: an evolving synthetic methodology for polysubstituted aromatics." Accounts of Chemical Research, 15(10), 306–312. Link

  • Mortier, J. (2015). "Directed Ortho Metalation." Arene Chemistry: Reaction Mechanisms and Methods for Aromatic Compounds, Chapter 14. Wiley-VCH. Link

Sources

Technical Guide: Strategic Demethylation of 2-Ethyl-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the demethylation of 2-Ethyl-1,3-dimethoxybenzene (2-Ethylresorcinol dimethyl ether) to yield 2-Ethylresorcinol (2-Ethylbenzene-1,3-diol).

The substrate features a resorcinol core (1,3-dioxy) with an ethyl group at the 2-position. This 1,2,3-substitution pattern introduces specific steric crowding around the ether linkages. While the methoxy groups are chemically equivalent due to symmetry, the flanking ethyl group hinders the approach of bulky Lewis acids. Consequently, standard protocols must be adapted to ensure complete coordination and cleavage without inducing ring bromination or polymerization.

This guide prioritizes Boron Tribromide (


)  for high-purity research applications and Aluminum Chloride (

)
for scalable, cost-effective processing.

Reagent Selection Matrix

The choice of reagent depends on the scale, required purity, and available equipment.

Reagent SystemMechanismSelectivitySuitabilityPros/Cons

/ DCM
Lewis Acid / Nucleophilic AttackComplete (Di-demethylation)Research / High Purity Pros: Mild temp (-78°C to RT), high yield, clean workup.Cons: Expensive, moisture sensitive, hazardous fumes.

/ Toluene
Lewis AcidCompleteScale-up (>50g) Pros: Low cost, manageable exotherm.Cons: Heterogeneous reaction, requires careful quenching, lower atom economy.

(48%) / AcOH
Acid HydrolysisCompleteIndustrial Legacy Pros: Very cheap.Cons: Harsh reflux (

C), risk of ring alkylation/migration, "tar" formation due to resorcinol oxidation.

/ Ether
Lewis Acid / Iodide AttackPartial (Mono-demethylation)Specialized Pros: High regioselectivity for mono-cleavage.Cons: Slow kinetics, difficult to drive to completion for di-ol.

Protocol 1: High-Fidelity Demethylation ( )

Target: Complete conversion to 2-Ethylresorcinol. Scale: 1.0 g - 10.0 g Standard: >98% Yield, HPLC Purity >99%.

Materials[1][2][3][4][5][6][7][8][9][10]
  • Substrate: 2-Ethyl-1,3-dimethoxybenzene (1.0 equiv).

  • Reagent: Boron Tribromide (

    
    ), 1.0 M solution in Dichloromethane (DCM) (3.0 - 4.0 equiv). Note: Use excess due to coordination with both oxygens.
    
  • Solvent: Anhydrous DCM (Grade: HPLC/Spectro).

  • Quench: Methanol (MeOH), Saturated

    
    , Brine.
    
Experimental Workflow
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Maintain a positive

    
     atmosphere.
    
  • Solvation: Dissolve 2-Ethyl-1,3-dimethoxybenzene in anhydrous DCM (0.2 M concentration). Cool the solution to -78°C (Dry ice/Acetone bath).

    • Rationale: The 2-ethyl group creates steric bulk. Cooling minimizes non-specific side reactions (e.g., ring bromination) during the initial exothermic coordination of boron to oxygen.

  • Addition: Transfer the

    
     solution to the addition funnel via cannula. Add dropwise over 30 minutes.
    
    • Observation: A color change (often yellow to orange) indicates the formation of the borate complex.

  • Reaction:

    • Stir at -78°C for 1 hour.

    • Remove the cooling bath and allow the mixture to warm to Room Temperature (RT) .

    • Stir at RT for 3-12 hours. Monitor via TLC (Mobile Phase: 30% EtOAc/Hexanes). The starting material (

      
      ) should disappear, and a polar product (
      
      
      
      ) should appear.
  • Quenching (Critical):

    • Cool the mixture back to 0°C .

    • Dropwise add Methanol (MeOH).[1] Caution: Violent exotherm and HBr gas evolution.

    • Mechanism:[2][3][4][5][6][7] MeOH reacts with the borate esters to form volatile Trimethyl Borate (

      
      ) and the free phenol.
      
  • Workup:

    • Concentrate the mixture in vacuo to remove DCM and volatile borates.

    • Redissolve the residue in EtOAc. Wash with 1M HCl (to remove residual boron salts), then Brine.

    • Dry over

      
      , filter, and concentrate.[8]
      
  • Purification: Recrystallization from Toluene/Hexanes or Benzene is typically sufficient for resorcinol derivatives.

Mechanism of Action (Visualized)

BBr3_Mechanism SM 2-Ethyl-1,3- dimethoxybenzene Coord Boron-Ether Complex SM->Coord Lewis Acid Coordination Trans Oxonium Transition State Coord->Trans Activation Inter Borate Ester Intermediate Trans->Inter Sn2 Attack by Br- MeBr MeBr (Byproduct) Trans->MeBr Prod 2-Ethylresorcinol (Product) Inter->Prod Hydrolysis BBr3 BBr3 BBr3->Coord Hydrolysis H2O/MeOH Hydrolysis Hydrolysis->Prod

Figure 1: Stepwise mechanism of


 mediated cleavage. The rate-determining step is the nucleophilic attack of the bromide ion on the methyl group.

Protocol 2: Scalable Demethylation ( )

Target: Cost-effective synthesis of 2-Ethylresorcinol. Scale: >50 g

Materials[1][2][3][4][5][6][7][8][9][10]
  • Substrate: 2-Ethyl-1,3-dimethoxybenzene.

  • Reagent: Anhydrous Aluminum Chloride (

    
    ) (3.0 - 4.0 equiv).
    
  • Solvent: Toluene (preferred for higher boiling point) or DCM.

  • Additive: Pyridine (Optional, 3.0 equiv) – Modifies AlCl3 activity to prevent polymerization.

Experimental Workflow
  • Suspension: In a reactor, suspend anhydrous

    
     in Toluene.
    
  • Addition: Add the substrate (dissolved in minimal Toluene) slowly to the

    
     slurry. Note: The reaction is heterogeneous.
    
  • Heating: Heat the mixture to 60-80°C .

    • Why Heat? Unlike

      
      , 
      
      
      
      is a "harder" Lewis acid and the chloride ion is a poorer nucleophile than bromide. Thermal energy is required to drive the
      
      
      cleavage of the methyl group.
  • Monitoring: Monitor by HPLC. The reaction typically requires 2-4 hours at elevated temperature.

  • Quenching:

    • Cool to RT. Pour the reaction mixture slowly into Ice/HCl (conc) .

    • Stir vigorously to break up aluminum salts.

  • Isolation:

    • Separate the organic layer.[9][10][11]

    • Extract the aqueous layer with EtOAc (Resorcinols are water-soluble; thorough extraction is necessary).

    • Combine organics, wash with water, dry, and concentrate.[2][10][8]

Troubleshooting & Critical Quality Attributes

IssueProbable CauseCorrective Action
Incomplete Reaction Steric hindrance of 2-ethyl group prevents coordination.Increase reagent equivalents (up to 4.0 eq). Increase reaction time or temperature (reflux for ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

).
"Tar" / Black Product Oxidation of resorcinol core.Perform all steps under strict

. Use degassed solvents during workup.[1] Add sodium metabisulfite to the aqueous quench.
Mono-methylated Impurity Insufficient reagent or premature quenching.Ensure >3.0 eq of Lewis Acid. The first methyl group cleaves easily; the second requires the Lewis acid to coordinate to a phenolate-boron complex, which is slower.
Low Yield Product loss to aqueous phase.[1]Resorcinols are polar. Saturate the aqueous phase with NaCl (salting out) before extraction. Use EtOAc/THF for extraction.

References

  • McOmie, J. F. W., & West, D. E. (1968).[12] Demethylation of aryl methyl ethers by boron tribromide. Organic Syntheses. [Link]

  • Yamaguchi, S., et al. (1999). Regioselective demethylation of 2,6-dimethoxybenzaldehydes with magnesium iodide etherate. Tetrahedron Letters, 40(41), 7363-7365. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethyl-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SYN-2E13DMB-OPT Subject: Yield Improvement & Regiocontrol Strategies Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Resorcinol Trap"

If you are experiencing low yields or incorrect isomers, you are likely falling into the "Resorcinol Trap."

The Core Problem: In 1,3-dimethoxybenzene (resorcinol dimethyl ether), the C-4 position is electronically activated and sterically accessible. Standard Electrophilic Aromatic Substitution (EAS) (e.g., Friedel-Crafts alkylation) will predominantly yield 4-ethyl-1,3-dimethoxybenzene .

The Solution: To target the C-2 position (the sterically crowded "pocket" between the methoxy groups), you must switch from electrophilic control to directed ortho-metalation (DoM). The two methoxy groups act as a "pincer," coordinating Lithium to the C-2 position with high specificity, provided the correct solvent and temperature protocols are strictly followed.

Strategic Pathways & Decision Logic

We support two validated workflows. Choose based on your available reagents and purity requirements.

Workflow Visualization

SynthesisPathways Start 1,3-Dimethoxybenzene Lithiation Lithiated Intermediate (2-Li-1,3-DMB) Start->Lithiation n-BuLi, THF, 0°C PathA_Reagent Quench: Ethyl Iodide (+ TMEDA) Lithiation->PathA_Reagent Method A (Direct) PathB_Reagent Quench: DMF Lithiation->PathB_Reagent Method B (Stepwise) PathA_Product Target: 2-Ethyl-1,3-DMB (Risk: Incomplete Conv.) PathA_Reagent->PathA_Product Aldehyde Intermediate: 2,6-Dimethoxybenzaldehyde PathB_Reagent->Aldehyde Wittig Wittig Reaction (Ph3P=CH2) Aldehyde->Wittig Styrene Styrene Intermediate Wittig->Styrene Reduction Hydrogenation (H2, Pd/C) Styrene->Reduction Final_Product Target: 2-Ethyl-1,3-DMB (High Purity) Reduction->Final_Product

Caption: Figure 1. Bifurcated synthetic strategy. Method B offers higher purity by avoiding steric SN2 bottlenecks.

Detailed Protocols

Method A: Direct Lithiation-Alkylation (The "Short Path")

Best for: Rapid synthesis when small amounts of starting material recovery are acceptable.

The Challenge: The C-2 position is sterically crowded. The nucleophilic attack of the lithiated species on Ethyl Iodide (EtI) can be sluggish, leading to protonation (starting material recovery) upon workup.

Optimized Protocol:

  • Setup: Flame-dry a 3-neck flask. Maintain an inert Atmosphere (Ar or N2).

  • Solvent System: Dissolve 1,3-dimethoxybenzene (1.0 eq) in anhydrous THF (0.5 M).

    • Critical Additive: Add TMEDA (N,N,N',N'-tetramethylethylenediamine) (1.1 eq). This breaks up Lithium aggregates, increasing the reactivity of the C-2 anion.

  • Lithiation: Cool to 0°C (ice bath). Add n-BuLi (1.1 eq, 1.6M in hexanes) dropwise.

    • Note: Do not cool to -78°C for the formation step. The C-2 proton is not acidic enough to deprotonate rapidly at -78°C without superbase conditions. 0°C to RT is optimal for generation. Stir for 1–2 hours.

  • Alkylation: Cool to -78°C before adding the electrophile to prevent side reactions. Add Ethyl Iodide (1.5 eq) dropwise.

  • Ramp: Allow to warm slowly to Room Temperature (RT) overnight.

  • Workup: Quench with saturated NH4Cl. Extract with Et2O.

Yield Expectation: 65–75% (Main impurity: Recovered Starting Material).

Method B: Formylation-Wittig-Reduction (The "High Fidelity Path")

Best for: GMP-like requirements, high purity, and scale-up.

The Logic: This route avoids the steric penalty of SN2 alkylation by reacting the C-2 anion with a planar, highly reactive electrophile (DMF).

Optimized Protocol:

  • Lithiation: Follow steps 1–3 from Method A (TMEDA is optional here but recommended).

  • Formylation: At 0°C, add anhydrous DMF (1.5 eq). Warm to RT.

  • Hydrolysis: Acidic workup (HCl) yields 2,6-dimethoxybenzaldehyde .

    • Checkpoint: This solid intermediate can be recrystallized to >99% purity.

  • Wittig Olefination: React aldehyde with Methyltriphenylphosphonium bromide (1.2 eq) and KOtBu (1.5 eq) in THF. This yields 2-vinyl-1,3-dimethoxybenzene .

  • Reduction: Hydrogenation of the vinyl group (H2, 1 atm, 10% Pd/C, MeOH) is quantitative and rapid.

Yield Expectation: 80–90% (over 3 steps).

Troubleshooting Guide & FAQs

Symptom: I am isolating 4-ethyl-1,3-dimethoxybenzene.
  • Cause: You likely used a Friedel-Crafts catalyst (AlCl3, acid) or allowed the lithiation to equilibrate thermodynamically under improper conditions (though rare for this substrate).

  • Fix: Ensure you are using n-BuLi in THF . The coordination of Lithium to the two oxygens is what forces the reaction to C-2. Do not use acid catalysis.

Symptom: Low conversion; mostly recovered starting material.
  • Cause 1 (Moisture): n-BuLi was killed by wet THF.

  • Cause 2 (Sterics): In Method A, the ethyl iodide did not penetrate the steric shield of the methoxy groups effectively.

  • Fix:

    • Distill THF over Sodium/Benzophenone or use a solvent purification system.

    • Switch to Method B . DMF is a smaller electrophile than the transition state required for ethylation.

    • If sticking to Method A, add 10% HMPA (caution: toxic) or DMPU as a co-solvent to increase the nucleophilicity of the anion.

Symptom: Mixture of mono- and di-ethylated products.
  • Cause: Excess n-BuLi and high temperatures allowed a second lithiation event (likely at C-4) after the first alkylation.

  • Fix: Strictly control stoichiometry (1.05–1.1 eq n-BuLi). Keep the alkylation step cold (-78°C) initially.

Comparative Data Analysis

FeatureMethod A: Direct AlkylationMethod B: Formylation-ReductionFriedel-Crafts (Not Recommended)
Regioselectivity (C2:C4) >20:1>50:11:99 (Favors C4)
Overall Yield 60–75%80–90%High (but wrong isomer)
Atom Economy HighLower (Phosphine waste)High
Purification Difficulty Moderate (Sep. from SM)Easy (Crystallizable intermediates)Hard (Isomer separation)
Scalability GoodExcellentExcellent

References

  • BenchChem. Synthesis of 2,6-Dimethoxybenzaldehyde from 1,3-Dimethoxybenzene. (Detailed protocol for the C-2 lithiation and formylation step).

  • Organic Syntheses. Ethyl alpha-acetyl-beta-(2,3-dimethoxyphenyl)acrylate.[1] (Provides context on reduction of dimethoxy-styryl derivatives, applicable to Step 5 of Method B).

  • Royal Society of Chemistry. Synthesis of 2-Bromo-1,3-dimethoxybenzene. (Validates the lithiation/halogenation at C2, confirming the regioselectivity of the n-BuLi/THF system).

  • ChemicalBook. 2',6'-Dimethoxyacetophenone Properties and Synthesis. (Alternative intermediate data for Method B variants).

Sources

Technical Support Center: Purification of 2-Ethyl-1,3-dimethoxybenzene via Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 2-Ethyl-1,3-dimethoxybenzene (CAS 18610-90-7) . Designed for researchers and drug development professionals, this guide provides advanced troubleshooting, mechanistic insights, and validated protocols for isolating high-purity crystalline product from complex reaction mixtures.

Part 1: Mechanistic Overview & Causality

2-Ethyl-1,3-dimethoxybenzene is typically synthesized via the regioselective reductive electrophilic substitution of 1,2,3-trimethoxybenzene (). While this synthetic route is highly efficient, the resulting product presents a unique physical chemistry challenge: it is a liquid at standard temperature and pressure (STP).

The parent compound, 1,3-dimethoxybenzene, has a freezing point of -52°C. The introduction of an ethyl group at the 2-position further disrupts crystal lattice symmetry and prevents strong intermolecular hydrogen bonding. Consequently, traditional room-temperature recrystallization is thermodynamically impossible.

To achieve high-purity crystalline isolation without subjecting the compound to thermal degradation (a common risk during distillation), researchers must employ Low-Temperature Crystallization (LTC) (). This technique forces nucleation by drastically lowering the kinetic energy of the system in a solvent where the solubility of the target compound exhibits a steep, temperature-dependent drop.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my 2-Ethyl-1,3-dimethoxybenzene "oil out" instead of forming a crystalline solid? A1: "Oiling out" (liquid-liquid phase separation) occurs when the saturation temperature of your solution is higher than the melting point of the solute in that specific solvent. Because the compound is an oil at room temperature, rapid cooling of a highly concentrated solution causes it to crash out as a supercooled liquid phase rather than forming a solid lattice. Causality & Solution: To establish a self-validating thermodynamic system, you must lower the saturation temperature. Dilute the solution by adding 10–20% more solvent and decrease the temperature gradually (e.g., 25°C → 4°C → -20°C → -78°C). This allows the thermodynamic formation of a crystal lattice before the oil phase separates.

Q2: How do I induce nucleation at sub-zero temperatures (-78°C)? A2: At -78°C, the viscosity of solvents increases, which kinetically hinders the molecular orientation required to form a crystal lattice. Causality & Solution: Introduce a localized energy spike to overcome the activation energy of nucleation. Briefly applying an ultrasonic pulse (sonication) to the cooling bath or aggressively scratching the inner wall of the flask with a glass rod provides the necessary kinetic energy and surface defects for seed crystals to form.

Q3: My crystals melt immediately upon vacuum filtration. How do I isolate them? A3: Pulling a standard vacuum draws ambient, warm air through the filter cake. Given the sub-zero melting point of 2-Ethyl-1,3-dimethoxybenzene, this ambient air instantly transfers heat and destroys the lattice. Causality & Solution: You must use a jacketed Schlenk fritted funnel pre-cooled to -78°C with a dry ice/acetone slurry. Furthermore, blanket the funnel with a positive pressure of dry, chilled argon or nitrogen gas during filtration to prevent both thermal transfer and atmospheric moisture condensation ().

Part 3: Experimental Protocol: Low-Temperature Crystallization (LTC)

This protocol is designed as a self-validating system; each step confirms the success of the previous one.

  • Dissolution: In a flame-dried round-bottom flask, dissolve the crude 2-Ethyl-1,3-dimethoxybenzene in a minimal volume of anhydrous Pentane (approx. 2–3 mL per gram of crude) at room temperature (25°C).

  • Clarification: Filter the solution through a 0.2 μm PTFE syringe filter to remove any insoluble catalyst residues or dust. Note: Particulates can cause premature, impure nucleation.

  • Staged Cooling:

    • Transfer the flask to a 4°C refrigerator and hold for 2 hours.

    • Move the flask to a -20°C freezer and hold for 4 hours.

    • Submerge the flask in a dry ice/acetone bath (-78°C).

  • Nucleation: If crystals do not form within 30 minutes at -78°C, scratch the inside of the glass flask vigorously with a glass rod. Allow the system to equilibrate for 2 hours to maximize yield.

  • Cold Isolation: Assemble a jacketed fritted funnel pre-chilled to -78°C. Apply a continuous blanket of dry nitrogen gas over the funnel. Rapidly pour the crystal slurry into the funnel under gentle vacuum.

  • Washing & Preservation: Wash the filter cake with 1–2 volumes of pre-chilled (-78°C) pentane. Maintain the vacuum and nitrogen blanket until the solvent is fully purged. Transfer the isolated solid immediately into a pre-chilled, sealed vial and store at -80°C.

Part 4: Quantitative Data Presentation

Table 1: Solvent Selection for Low-Temperature Crystallization of 2-Ethyl-1,3-dimethoxybenzene

SolventPolarity IndexFreezing Point (°C)Suitability at -78°CMechanistic Advantage
Pentane 0.0-130Excellent Remains highly fluid at -78°C; sharp solubility drop for aromatic ethers at low temps.
90% Methanol 5.1-98Good High polarity contrast forces the hydrophobic compound out of solution at sub-zero temperatures.
Acetone 5.1-95Moderate Good solubility at room temp, but risks co-crystallization of polar impurities at -78°C.
Diethyl Ether 2.8-116Poor Solubilizes the compound too well even at -78°C, leading to unacceptably low recovery yields.

Part 5: Workflows & Logic Trees

LTC_Workflow Start Crude 2-Ethyl-1,3- dimethoxybenzene Dissolve Dissolve in Pentane (minimal vol, 25°C) Start->Dissolve Filter Filter Insoluble Impurities Dissolve->Filter Cool1 Stage 1 Cooling (4°C to -20°C) Filter->Cool1 Cool2 Stage 2 Cooling (-78°C Dry Ice Bath) Cool1->Cool2 Nucleate Induce Nucleation (Scratch/Sonicate) Cool2->Nucleate Isolate Cold Filtration (-78°C Jacketed Funnel) Nucleate->Isolate End Pure Crystalline Product (Store at -80°C) Isolate->End

Low-Temperature Crystallization (LTC) Workflow for liquid-state aromatics.

Troubleshooting_Logic Problem Issue: Compound Oils Out Instead of Crystallizing CheckSolvent Is the solvent's boiling point too high? Problem->CheckSolvent ChangeSolvent Action: Switch to Pentane or 90% Methanol CheckSolvent->ChangeSolvent Yes CheckTemp Is the cooling rate too rapid? CheckSolvent->CheckTemp No SlowCool Action: Cool gradually (25°C → 4°C → -20°C → -78°C) CheckTemp->SlowCool Yes CheckConc Is the solution overly concentrated? CheckTemp->CheckConc No Dilute Action: Dilute with 10-20% additional solvent CheckConc->Dilute Yes

Troubleshooting logic tree for resolving liquid-liquid phase separation (oiling out).

Part 6: References

  • Azzena, U., Denurra, T., Melloni, G., & Piroddi, A. M. (1990). Regioselective reductive electrophilic substitution of 1,2,3-trimethoxybenzene and its 5-alkyl-substituted homologs. The Journal of Organic Chemistry, 55(18), 5386-5390. URL: [Link]

  • Brown, J. B., & Kolb, D. K. (1955). Applications of low temperature crystallization in the separation of the fatty acids and their compounds. Progress in the Chemistry of Fats and other Lipids, 3, 57-94. URL: [Link]

  • American Oil Chemists' Society (AOCS). (2019). Methods of Preparation of Fatty Acids and Their Derivatives: Laboratory Exercises. URL: [Link]

removing unreacted starting material from 2-Ethyl-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic

This guide addresses the purification of 2-Ethyl-1,3-dimethoxybenzene (Target) contaminated with unreacted 1,3-Dimethoxybenzene (Starting Material, SM). Due to the structural similarity between the two compounds (homologues differing only by an ethyl group), standard silica chromatography is often inefficient.

Compound Properties Comparison
Property1,3-Dimethoxybenzene (Impurity)2-Ethyl-1,3-dimethoxybenzene (Target)Significance
Structure Aromatic ring, 2x OMeAromatic ring, 2x OMe, 1x EthylSimilar polarity (Rf).
Boiling Point ~217°C (atm) / 85°C (7 mmHg)~235–240°C (atm) (est.)

BP

20°C allows distillation.
C2 Reactivity High (Acidic Proton, pKa ~35)Blocked (Ethyl group)Key to chemical separation.
C4 Reactivity High (SEAr active)High (SEAr active)Poor differentiation for bromination/nitration.
Diagnostic: How do I know I have this impurity?
  • GC-MS: The SM appears as a peak with M+ = 138. The target is M+ = 166.

  • 1H NMR: Look for the diagnostic C2-H triplet of 1,3-dimethoxybenzene at

    
     6.4–6.5 ppm  (in CDCl
    
    
    
    ). The target molecule will lack this signal and instead show a quartet/triplet pattern for the ethyl group (
    
    
    ~2.6 ppm and ~1.1 ppm).

Method A: Chemical Scavenging (The "Gold Standard")

Best for: High-purity requirements (>99.5%), removing small amounts of SM (<10%), or when distillation is difficult.

The Science: Directed Ortho Metalation (DoM)

The most robust chemical difference is at the C2 position (between the two methoxy groups). In the starting material, this position holds a proton that is significantly more acidic (kinetic acidity) than any proton in the product due to the "chelating effect" of the oxygen lone pairs.

By treating the mixture with n-Butyllithium (n-BuLi) , we selectively deprotonate the impurity. The resulting lithiated species is then quenched with CO


  to form a carboxylic acid (2,6-dimethoxybenzoic acid), which can be easily washed away with a basic aqueous extraction.

ScavengingWorkflow cluster_0 Crude Mixture SM Impurity (1,3-DMB) Reagent Add n-BuLi (0°C, THF) SM->Reagent Prod Target (2-Ethyl-1,3-DMB) Prod->Reagent No Reaction Workup Base Extraction (NaOH Wash) Prod->Workup Int Intermediate: 2-Li-1,3-DMB Reagent->Int Quench Quench with CO2 (Dry Ice) Int->Quench Acid Byproduct: 2,6-Dimethoxybenzoic Acid Quench->Acid Acid->Workup Final Pure Target (Organic Layer) Workup->Final Organic Waste Impurity as Salt (Aqueous Layer) Workup->Waste Aqueous

Figure 1: Selective lithiation workflow. The C2 proton of the impurity is targeted, converted to an acid, and removed via extraction.

Protocol
  • Preparation: Dissolve the crude mixture in anhydrous THF (approx. 5–10 mL per gram). Place under an inert atmosphere (N

    
     or Ar).
    
  • Cooling: Cool the solution to 0°C (ice bath).

    • Note: While -78°C is standard for DoM, the C2 proton of 1,3-dimethoxybenzene is acidic enough to be lithiated at 0°C without significant risk of deprotonating the benzylic ethyl group of the target [1].

  • Lithiation: Add n-BuLi (1.6 M in hexanes) dropwise.

    • Stoichiometry: Calculate the amount of impurity (mole %) and add 1.1 to 1.5 equivalents relative to the impurity, NOT the total mass.

    • Observation: A color change (often yellow/orange) may occur.[1]

  • Quench: After stirring for 30 minutes, add excess solid CO

    
     (dry ice)  or bubble CO
    
    
    
    gas through the solution. Stir until the mixture reaches room temperature.
  • Workup:

    • Add water and dilute with diethyl ether or ethyl acetate.

    • Wash 1: Extract with 1M NaOH (2x). The impurity (now 2,6-dimethoxybenzoic acid) will move to the aqueous layer.

    • Wash 2: Wash the organic layer with brine, dry over MgSO

      
      , and concentrate.[2]
      

Method B: Fractional Distillation (Scalable Physical Method)

Best for: Large scale (>50g), high impurity content (>10%), or labs without inert gas facilities.

The Science

The boiling point difference (


BP) is approximately 20°C. While simple distillation will result in co-distillation, a fractional distillation  setup with a Vigreux column or packed column can achieve >98% purity.
Protocol
  • Setup: Use a short-path distillation head with a vacuum jacketed Vigreux column (at least 20 cm).

  • Vacuum: Apply high vacuum (<5 mmHg).

    • Predicted BP (SM): ~85°C at 7 mmHg [2].

    • Predicted BP (Target): ~100–110°C at 7 mmHg.

  • Collection:

    • Fraction 1: Collect everything up to 90°C (mostly SM).

    • Fraction 2 (Intermediate): 90–100°C (Mixed fraction, save for recycling).

    • Fraction 3 (Main): Stable plateau >100°C (Pure Target).

Troubleshooting & FAQ

Q: Why can't I just use silica gel chromatography? A: Both compounds are non-polar dialkyl ethers with very similar


 values. Separation requires a very shallow gradient (e.g., 100:0 to 98:2 Hexane:EtOAc) and a high mass of silica (50:1 ratio), which consumes excessive solvent and time.

Q: Will n-BuLi react with my product (2-Ethyl-1,3-dimethoxybenzene)? A: The product lacks the highly acidic C2 proton. The next most acidic protons are the benzylic protons (on the ethyl group). However, the kinetic acidity of the C2 proton in the impurity (between two oxygens) is orders of magnitude higher (


 ~35 vs ~42). At 0°C or lower, selectivity is excellent [3].

Q: Can I use a different electrophile than COngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


? 
A:  Yes. You can quench with DMF  to form the aldehyde (2,6-dimethoxybenzaldehyde).[3] This aldehyde can be removed by washing with saturated sodium bisulfite (NaHSO

)
, which forms a water-soluble adduct. However, the CO

/Acid wash is generally more robust.

Q: I don't have n-BuLi. Are there other chemical scavengers? A: Electrophilic scavengers (e.g., Bromine or Vilsmeier reagent) are less effective because they will likely react with the activated C4 position of both the impurity and the product, leading to yield loss. The lithiation method is unique because it targets the only structural difference (the C2 position).

References

  • Directed Ortho Metalation (DoM)

    • Reaction: 1,3-Dimethoxybenzene + n-BuLi

      
       2-Lithio-1,3-dimethoxybenzene.[3][4][5]
      
    • Source: BenchChem Application Notes. "Synthesis of 2,6-Dimethoxybenzaldehyde from 1,3-Dimethoxybenzene." Link

    • Context: Confirms regioselectivity of lithiation at C2 due to directing effects of methoxy groups.
  • Physical Properties of 1,3-Dimethoxybenzene

    • Boiling Point: 85-87 °C
    • Source: Sigma-Aldrich Product Catalog (CAS 151-10-0). Link

  • Selectivity of Lithiation (Kinetic vs Thermodynamic)

    • Mechanism:[4][5][6][7] The "superbase" mechanism favors removal of the proton between the two oxygen atoms (C2) over benzylic or other ring protons.

    • Source: RSC Advances. "Regioselective lithiation of 1,3-dimethoxybenzene." Link

  • General Purification of Resorcinol Ethers

    • Technique: Acid/Base extraction following carboxylation is a standard industry practice for separating neutral ethers from phenolic or carboxyl
    • Source: Organic Syntheses, Coll. Vol. 3, p. 557 (General methods for resorcinol derivatives). Link

Sources

optimizing solvent selection for 2-Ethyl-1,3-dimethoxybenzene extraction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistically grounded strategies for optimizing the extraction of 2-Ethyl-1,3-dimethoxybenzene .

Rather than relying on trial and error, successful extraction requires a deep understanding of the target molecule's physicochemical properties. 2-Ethyl-1,3-dimethoxybenzene (CAS: 18610-90-7) is an aromatic ether characterized by high lipophilicity and a lack of hydrogen-bond donors. Its calculated partition coefficient (LogP) is approximately 2.62[1]. This dictates that our solvent selection must prioritize non-polar to slightly polar organic solvents to maximize the distribution ratio (


) while ensuring the exclusion of polar impurities[2].

Below, you will find quantitative data, mechanistic FAQs, and self-validating protocols to troubleshoot and perfect your liquid-liquid extraction (LLE) workflows.

Part 1: Quantitative Solvent Compatibility Profiling

To achieve optimal recovery and purity, the extraction solvent must balance solvating power, selectivity, and ease of removal (volatility)[2]. The table below summarizes the performance of common LLE solvents specifically for 2-Ethyl-1,3-dimethoxybenzene.

SolventPolarity IndexBoiling Point (°C)Density (g/mL)Suitability & Mechanistic Rationale for 2-Ethyl-1,3-dimethoxybenzene
Hexane 0.168.00.659Excellent. Highly non-polar. Maximizes selectivity by rejecting polar impurities. Ideal for compounds with LogP > 2.5.
Diethyl Ether 2.834.60.713Excellent. The historical standard for dimethoxybenzene extractions[3]. High solvating power and highly volatile, preventing thermal degradation during concentration.
Ethyl Acetate 4.477.10.902Moderate. Broader solvation profile. While it easily dissolves the target, its higher polarity may co-extract unwanted water-soluble impurities.
Dichloromethane 3.11.331.330Good. Forms the bottom layer in aqueous extractions. Excellent solvating power, but poses higher toxicity and environmental concerns[4].

Part 2: Troubleshooting FAQs

Q: Why am I getting low purity when extracting 2-Ethyl-1,3-dimethoxybenzene with ethyl acetate? A: This is a selectivity issue driven by polarity. Ethyl acetate is a moderately polar solvent (Polarity Index: 4.4) capable of accepting hydrogen bonds. While it effectively dissolves your target molecule, it will also co-extract polar impurities and residual water from the aqueous matrix. Because 2-Ethyl-1,3-dimethoxybenzene is highly hydrophobic (LogP ~2.62)[1], you do not need a solvent this polar. Solution: Switch to a strictly non-polar solvent like hexane or heptane. This leverages the target's lipophilicity, leaving polar impurities trapped in the aqueous raffinate.

Q: During the extraction, a thick emulsion forms between the aqueous and organic layers. How do I break it? A: Emulsions in LLE occur when the density difference between the two phases is insufficient, or when amphiphilic impurities (like unreacted phenolic starting materials) act as surfactants, stabilizing droplets[4]. Solution: Do not simply wait for gravity to do the work. Introduce a "salting-out" effect by washing the mixture with saturated aqueous sodium chloride (brine). The addition of salt dramatically increases the ionic strength and density of the aqueous phase. This decreases the solubility of the organic solvent in the water layer and forces the hydrophobic 2-Ethyl-1,3-dimethoxybenzene entirely into the organic phase, rapidly breaking the emulsion.

Q: Diethyl ether gives me excellent yields, but my safety department wants to eliminate it due to peroxide formation and flammability. What is a viable alternative? A: Diethyl ether is a staple in the extraction of dimethoxybenzenes due to its low boiling point and excellent partitioning characteristics[3]. However, modern pharmaceutical development heavily favors greener, safer alternatives[5]. Solution: Substitute diethyl ether with Cyclopentyl methyl ether (CPME) or 2-Methyltetrahydrofuran (2-MeTHF) . Both are ether-based solvents that provide nearly identical solvating power for aromatic ethers. Crucially, they have significantly lower water miscibility and higher flash points, mitigating the severe safety risks of diethyl ether while maintaining extraction efficiency.

Part 3: Self-Validating Extraction Protocol

To ensure scientific integrity, an extraction protocol must be self-validating. The following methodology incorporates built-in analytical checks to guarantee exhaustive extraction.

Step-by-Step Methodology:

  • Preparation & Matrix Adjustment: Transfer the aqueous reaction mixture containing 2-Ethyl-1,3-dimethoxybenzene to a separatory funnel. If the mixture is neutral or basic, proceed. (Avoid highly acidic conditions if acid-sensitive impurities are present).

  • Primary Partitioning: Add a volume of Hexane equal to 1/3 of the aqueous volume. Stopper the funnel and invert gently. Open the stopcock to vent built-up vapor pressure.

  • Agitation: Shake vigorously for 1-2 minutes to maximize the interfacial surface area, ensuring complete mass transfer of the target molecule into the organic phase.

  • Phase Separation: Mount the funnel on a ring stand. Allow the layers to separate completely. Hexane (density 0.659 g/mL) will form the top layer. Drain the bottom aqueous layer into an Erlenmeyer flask.

  • Self-Validation (The Integrity Check): Do not assume the first extraction captured 100% of the product. Perform a secondary extraction on the drained aqueous layer using fresh Hexane.

    • Validation Step: Spot both the primary and secondary organic extracts on a Silica Gel TLC plate. Elute with 9:1 Hexane:Ethyl Acetate and visualize under UV light (254 nm). If the secondary extract shows no UV-active spot for 2-Ethyl-1,3-dimethoxybenzene, your primary extraction is validated as exhaustive.

  • Washing & Drying: Combine the organic extracts. Wash once with saturated brine to remove residual water and break micro-emulsions. Transfer the organic layer to a clean flask and add anhydrous Magnesium Sulfate (

    
    ) until the powder flows freely (indicating all water is absorbed).
    
  • Concentration: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The low boiling point of Hexane (68°C) allows for rapid concentration without thermally degrading the product.

Part 4: Process Visualizations

LLE_Workflow A Aqueous Matrix (Contains Target & Impurities) B Add Non-Polar Solvent (Hexane / Ether) A->B C Agitate & Partition (Mass Transfer) B->C D Phase Separation (Gravity Settling) C->D E Isolate Organic Phase (Contains Target) D->E F Dry (MgSO4) & Evaporate (Yields Pure Target) E->F

Step-by-step liquid-liquid extraction workflow for 2-Ethyl-1,3-dimethoxybenzene.

Solvent_Logic L Target LogP = 2.62 (Highly Lipophilic) P Polar Impurities Present? L->P H Use Hexane (High Selectivity) P->H Yes E Use Diethyl Ether (High Solvation) P->E No M Emulsion Risk? E->M B Add Brine Wash (Salting Out) M->B High

Decision tree for solvent selection based on target lipophilicity and matrix conditions.

References

  • 2-Ethyl-1,3-dimethoxybenzene (CAS 18610-90-7) Properties, Fluorochem,
  • 5 Criteria for Selecting an Extraction Solvent, Hydrometal Tech,
  • Process for the preparation of 2-chloro-1,3-dimethoxybenzene (US4579981A)
  • Overview of Liquid-Liquid Extraction (LLE)
  • Liquid–liquid extraction, Wikipedia,

Sources

Technical Support Center: Thermal Stability & Degradation of 2-Ethyl-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists working with 2-Ethyl-1,3-dimethoxybenzene (CAS 18610-90-7) . It addresses thermal stability, degradation profiles, and troubleshooting for impurity analysis.

Executive Summary: Stability Profile

2-Ethyl-1,3-dimethoxybenzene is a sterically congested dialkoxybenzene. While generally stable under ambient conditions, it exhibits distinct degradation pathways under thermal stress due to the "Ortho Effect" —the steric pressure exerted by the central ethyl group on the flanking methoxy substituents.

  • Primary Degradation Mode: Homolytic cleavage of O-CH₃ bonds (Demethylation).

  • Secondary Degradation Mode: Benzylic oxidation of the ethyl group (if O₂ is present).

  • Critical Temperature: Onset of significant thermal decomposition is typically observed >250°C (inert) or >120°C (oxidative).

Troubleshooting Guide: Common Issues & Diagnostics

Q1: "I observe a new peak eluting earlier than the main compound in GC-MS/HPLC. What is it?"

Diagnosis: This is likely a Demethylated Phenol derivative.

  • The Chemistry: Under thermal stress (e.g., high-temperature injection ports or reaction workups), the O-CH₃ bond breaks. The steric crowding of the 2-ethyl group weakens the adjacent methoxy bonds, making them more labile than in typical anisoles.

  • Likely Product: 2-Ethyl-3-methoxyphenol .

  • Mechanism: Homolysis of the O-CH₃ bond releases a methyl radical, which abstracts a hydrogen (often from the ethyl group or solvent) to form methane, leaving the phenol.

  • Action: Lower your GC inlet temperature by 20°C or switch to a cold on-column injection to verify if the peak disappears.

Q2: "My sample has developed a yellow/brown discoloration during storage. Is it degraded?"

Diagnosis: This indicates Oxidative Degradation leading to Quinones .

  • The Chemistry: In the presence of air and light, the electron-rich aromatic ring is susceptible to oxidation. The intermediate phenols (from Q1) are rapidly oxidized to quinones, which are highly chromophoric (colored).

  • Likely Product: 2-Ethyl-p-benzoquinone or dimeric coupling products.

  • Action: Check for the presence of a broad UV absorption band around 400–450 nm. Store the material under argon/nitrogen in amber vials.

Q3: "I detect gas evolution during a high-temperature synthesis step (>200°C)."

Diagnosis: You are observing Radical Fragmentation .

  • The Chemistry: At pyrolysis temperatures, multiple bond cleavages occur.

  • Gases Produced:

    • Methane (CH₄): From methyl radicals (•CH₃) abstracting hydrogen.[1][2]

    • Formaldehyde (CH₂O): If trace oxygen is present during demethylation.

    • Carbon Monoxide (CO): From the ring contraction of phenoxy radicals (advanced degradation).

  • Action: Ensure adequate venting. If CO is detected, the temperature is too high for this scaffold.

Deep Dive: Degradation Pathways & Mechanisms

The degradation of 2-Ethyl-1,3-dimethoxybenzene proceeds via two distinct mechanistic branches depending on the environment: Pyrolysis (Inert) vs. Autoxidation (Air) .

Pathway A: Pyrolysis (Inert Atmosphere, >250°C)

In the absence of oxygen, degradation is driven by bond dissociation energy (BDE). The


 bond (~65 kcal/mol) is the weakest link, significantly weaker than the 

bond.
  • Initiation: Homolysis of the

    
     bond generates a 2-ethyl-3-methoxyphenoxy radical  and a methyl radical.
    
  • Propagation:

    • H-Abstraction: The phenoxy radical abstracts a hydrogen to form 2-ethyl-3-methoxyphenol .

    • Ring Contraction: At very high temperatures (>500°C), the phenoxy radical eliminates CO to form cyclopentadiene derivatives (e.g., ethylcyclopentadiene).

  • Ethyl Cleavage: The benzylic C-C bond can also cleave, though this requires higher energy, leading to 1,3-dimethoxybenzene (de-ethylation).

Pathway B: Autoxidation (Air/Oxygen, >100°C)

The ethyl group at the 2-position activates the benzylic hydrogens toward radical attack.

  • Benzylic Oxidation: Oxygen abstracts a benzylic proton, forming a hydroperoxide intermediate.

  • Ketone Formation: Dehydration of the hydroperoxide leads to 1-(2,6-dimethoxyphenyl)ethanone (Acetophenone derivative).

  • Quinone Formation: Oxidative demethylation converts the methoxy groups into carbonyls, forming 2-ethyl-1,4-benzoquinone .

Visualizing the Pathways

DegradationPathways cluster_Pyrolysis Pyrolysis / Inert (>250°C) cluster_Oxidation Oxidation / Air (>100°C) Parent 2-Ethyl-1,3-dimethoxybenzene (Parent) Radical Phenoxy Radical Intermediate Parent->Radical Homolysis (O-CH3 cleavage) BenzylicRad Benzylic Radical Parent->BenzylicRad H-abstraction (O2) Phenol 2-Ethyl-3-methoxyphenol (Major Product) Radical->Phenol + H abstraction Resorcinol 2-Ethylresorcinol Radical->Resorcinol Further Demethylation Gas Gases: Methane (CH4) CO Radical->Gas Ring Contraction Quinone 2-Ethyl-p-benzoquinone (Colored Impurity) Phenol->Quinone Oxidative Dehydrogenation Ketone 1-(2,6-Dimethoxyphenyl)ethanone (Acetophenone deriv.) BenzylicRad->Ketone Oxidation

Figure 1: Mechanistic pathways for the thermal and oxidative degradation of 2-Ethyl-1,3-dimethoxybenzene.

Quantitative Data: Predicted Product Distribution

The following table summarizes the expected degradation products based on temperature and atmosphere.

ConditionMajor ProductMinor ProductVolatiles
Inert / 250°C 2-Ethyl-3-methoxyphenol2-EthylresorcinolMethane
Inert / >500°C Cyclopentadiene derivs.Naphthalene/PAHsCO, Methane, Ethylene
Air / 120°C 1-(2,6-dimethoxyphenyl)ethanone2-Ethyl-p-benzoquinoneFormaldehyde
Acidic Hydrolysis 2-Ethylresorcinol2-Ethyl-3-methoxyphenolMethanol

Safety & Handling of Degradation Products

  • Phenolic Toxicity: The primary degradation products (phenols) are significantly more toxic and corrosive than the parent ether. They can cause skin burns and are rapidly absorbed.

  • Flammability: Methane and CO evolution at high temperatures presents a flammability/explosion hazard in closed vessels.

  • Sensitization: Quinones are potent sensitizers and can cause allergic dermatitis.

References

  • Robichaud, D. J., et al. (2014).[3] "Unimolecular thermal decomposition of dimethoxybenzenes." The Journal of Chemical Physics, 140, 234302. Link[3][4]

  • Mackie, J. C., et al. (1989).[5] "Kinetics of the thermal decomposition of methoxybenzene (anisole)." Journal of Physical Chemistry, 93(2), 664-670.[5] Link

  • Scheer, A. M., et al. (2011).[6] "Thermal decomposition mechanisms of the methoxyphenols." The Journal of Physical Chemistry A, 115(46), 13381-13389. Link

  • Nowakowska, M., et al. (2014).[7] "Detailed kinetic modeling of anisole pyrolysis and oxidation." Combustion and Flame, 161(9), 2317-2332. Link

  • National Institute of Standards and Technology (NIST). "Benzene, 2-ethyl-1,3-dimethyl- (Structural Analog Data)." NIST Chemistry WebBook. Link

Sources

resolving phase separation issues with 2-Ethyl-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Syntheses. As a Senior Application Scientist, I have designed this guide to address a highly specific but pervasive bottleneck in laboratory workflows: phase separation and emulsion issues involving 2-Ethyl-1,3-dimethoxybenzene (CAS 18610-90-7).

This compound is a critical building block in late-stage benzylic C(sp3)–H etherifications, esterifications, and the development of herbicidal cycloalkanes[1][2]. However, its unique physicochemical profile frequently triggers stubborn "slurry" emulsions during liquid-liquid extraction (aqueous workup)[2].

This guide bypasses generic advice to deliver field-proven, mechanistically grounded troubleshooting strategies.

The Causality of Phase Separation Failure

Before applying a fix, we must understand the physical chemistry of the failure. 2-Ethyl-1,3-dimethoxybenzene has a LogP of approximately 2.6, making it moderately lipophilic. Emulsions during its extraction typically arise from three distinct mechanistic causes:

  • Amphiphilic Impurities (Surfactant Effect): 2-Ethyl-1,3-dimethoxybenzene is often synthesized via the methylation of 2-ethyl-1,3-dihydroxybenzene[1]. Trace amounts of unreacted resorcinol precursors or partially methylated intermediates possess both hydrophobic (aromatic ring) and hydrophilic (hydroxyl) domains. These act as potent surfactants, reducing the interfacial tension between the organic and aqueous layers and stabilizing micro-droplets.

  • Pickering Emulsions (Particulate Stabilization): In catalytic workflows or reactions generating insoluble byproducts, fine solid particulates accumulate at the liquid-liquid interface. These solids form a mechanical barrier (a Pickering emulsion) that prevents the coalescence of organic droplets.

  • Dielectric & Density Parity: When extracting with moderately polar solvents like ethyl acetate, the density difference between the organic phase (0.90 g/mL) and the aqueous phase (1.00 g/mL) is minimal. Without sufficient ionic strength, the phases lack the thermodynamic drive to separate cleanly.

Diagnostic FAQs & Troubleshooting

Q: I am performing an aqueous workup with ethyl acetate, and the interface has turned into a thick, cloudy "slurry." How do I force separation? A: This is a classic "slurry phase separation" documented in benzylic functionalization workflows[2].

  • The Fix: Immediately add saturated aqueous sodium chloride (brine) to the separatory funnel.

  • The Causality: Brine drastically increases the ionic strength and dielectric constant of the aqueous layer. This "salting-out" effect forces the non-polar 2-Ethyl-1,3-dimethoxybenzene out of the aqueous phase and increases the density of the water layer, maximizing the specific gravity differential between the two phases.

Q: I added brine, but the emulsion persists and looks like a solid suspension. What is the next step? A: You are dealing with a Pickering emulsion stabilized by fine particulates (often catalyst remnants or insoluble salts).

  • The Fix: Vacuum filter the entire biphasic mixture through a tightly packed pad of Celite (diatomaceous earth).

  • The Causality: The Celite pad acts as a mechanical scavenger, trapping the microscopic solid particulates that are armoring the emulsion droplets. Once the solids are removed, the interfacial tension normalizes, and the liquid phases will separate rapidly upon returning to the separatory funnel.

Q: I am using Dichloromethane (DCM) instead of ethyl acetate, and I can't tell which layer is the organic phase. Did it invert? A: Yes, phase inversion is highly likely here. DCM has a density of 1.33 g/mL and should be the bottom layer. However, highly concentrated solutions of 2-Ethyl-1,3-dimethoxybenzene, combined with aqueous salts, can shift the aggregate density of the layers, causing them to hover near parity or temporarily invert.

  • The Fix: Dilute the organic layer with additional DCM to firmly re-establish its density at >1.2 g/mL, ensuring it drops to the bottom. Alternatively, use a continuous liquid-liquid extractor for highly stubborn matrices[3].

Quantitative Solvent Dynamics

To optimize your extraction strategy, consult the following thermodynamic and physical parameters for extracting 2-Ethyl-1,3-dimethoxybenzene.

Extraction SolventDensity (g/mL)LogP AffinityEmulsion Risk ProfilePrimary Resolution Tactic
Ethyl Acetate 0.90HighModerate-High (Slurry)Saturated NaCl (Brine) wash
Dichloromethane 1.33Very HighHigh (Phase Inversion)Solvent dilution / Centrifugation
Hexanes / Heptane 0.66ModerateLowN/A (Highly orthogonal phases)
Diethyl Ether 0.71HighModerateGentle swirling (avoid shaking)

The Self-Validating Aqueous Workup Protocol

This protocol is designed as a closed-loop system. Each step contains a validation checkpoint; if the checkpoint fails, the protocol automatically dictates the corrective action.

Step 1: Quench and Initial Partitioning

  • Action: Quench the reaction mixture with distilled water. Add 3 volumes of ethyl acetate. Invert the separatory funnel gently 3–4 times, venting immediately. Do not shake vigorously.

  • Validation Check: Observe the interface for 60 seconds.

    • If clear boundary forms: Proceed to Step 4.

    • If cloudy/slurry forms: Proceed to Step 2.

Step 2: Ionic Strength Adjustment (Salting Out)

  • Action: Add 1 volume of saturated NaCl (brine) to the funnel. Swirl gently.

  • Causality: Disrupts surfactant hydration shells and increases aqueous density.

  • Validation Check: Observe for 2 minutes.

    • If phases separate cleanly: Proceed to Step 4.

    • If solid suspension remains: Proceed to Step 3.

Step 3: Particulate Scavenging

  • Action: Prepare a sintered glass funnel with a 1-inch pad of Celite. Wet the pad with ethyl acetate. Vacuum filter the entire stubborn biphasic mixture through the pad. Transfer the filtrate back to a clean separatory funnel.

  • Validation Check: The filtrate must immediately separate into two distinct, transparent layers.

Step 4: Final Extraction & Drying

  • Action: Drain the aqueous layer. Extract the aqueous layer two more times with fresh ethyl acetate to ensure complete recovery of the 2-Ethyl-1,3-dimethoxybenzene.

  • Action: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Workflow Visualization

EmulsionResolution A Biphasic Workup: 2-Ethyl-1,3-dimethoxybenzene B Assess Interface: Is a slurry/emulsion present? A->B C Add Saturated NaCl (Increase Ionic Strength) B->C Yes (Cloudy) F Clean Phase Separation (Self-Validated) B->F No (Clear) D Are solid catalysts/salts suspending the phase? C->D E Vacuum Filter Through Celite Pad D->E Yes (Pickering) D->F No E->F

Workflow for resolving 2-Ethyl-1,3-dimethoxybenzene extraction emulsions.

References

  • Transition Metal-Free Approach for the Late-Stage Benzylic C(sp3 )–H Etherifications and Esterifications, The Royal Society of Chemistry.
  • US5866513A - Aryl-substituted cycloalkanes and cycloalkenes and herbicidal use thereof, Google Patents.
  • Acid/Neutral Continuous Liquid/Liquid Extraction of Priority Pollutants and Hazardous Substance List Compounds, EPA NEPIS.

Sources

minimizing side reactions during alkylation of dimethoxybenzenes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Aromatic Substitution Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to address the specific mechanistic and procedural challenges researchers face when performing Friedel-Crafts alkylations on highly activated substrates like dimethoxybenzenes.

Because dimethoxybenzenes (such as 1,4-dimethoxybenzene) possess strongly electron-donating methoxy groups, they are incredibly reactive. While this allows for milder reaction conditions, it also opens the door to a cascade of side reactions, including over-alkylation, ether cleavage (demethylation), and oxidative polymerization[1][2].

This guide will break down the causality behind these failures and provide a self-validating protocol to ensure high-yield, selective alkylation.

Mechanistic Workflow & Failure Points

To troubleshoot a reaction, we must first map the mechanistic pathways. The diagram below illustrates the desired electrophilic aromatic substitution (EAS) pathway alongside the two most common side reactions: demethylation and polyalkylation.

AlkylationMechanisms DMB 1,4-Dimethoxybenzene MonoAlk Mono-alkylated Intermediate DMB->MonoAlk + R+ Demeth Demethylation (Phenols) DMB->Demeth Strong Lewis Acid (AlCl3) Carbocation Alkyl Cation (R+) Carbocation->MonoAlk EAS Reaction Target Di-alkylated Product (Target) MonoAlk->Target + R+ (Rapid) PolyAlk Polyalkylation / Tar Target->PolyAlk High Temp / Excess R+

Fig 1: Reaction pathways and failure points in the alkylation of dimethoxybenzene.

Troubleshooting FAQs: Minimizing Side Reactions

Q1: Why is it nearly impossible to stop the reaction at mono-alkylation?

The Causality: The methoxy group is a powerful electron-donating group (EDG) via resonance, which heavily activates the benzene ring toward electrophiles[2]. Once the first alkyl group attaches to the ring, it donates additional electron density via hyperconjugation and inductive effects. This makes the mono-alkylated intermediate even more nucleophilic than the starting material[2]. Consequently, the second alkylation occurs faster than the first. The Solution: Do not attempt to isolate the mono-alkylated product using standard stoichiometric ratios. Instead, drive the reaction to the thermodynamically stable di-alkylated product (e.g., 1,4-di-tert-butyl-2,5-dimethoxybenzene) using an excess of the alkylating agent, and rely on the steric bulk of the tert-butyl groups to block a third alkylation[1][2].

Q2: My NMR shows significant ether cleavage (formation of hydroquinone derivatives). What caused this?

The Causality: Traditional Friedel-Crafts catalysts like Aluminum Chloride (AlCl3) or Boron Tribromide (BBr3) are highly oxophilic. Instead of just activating your alkyl halide, these strong Lewis acids coordinate tightly to the lone pairs on the methoxy oxygen atoms. This coordination weakens the O–CH3 bond, allowing halide ions to attack the methyl group, cleaving the ether to form a phenoxide and methyl chloride[3]. The Solution: Abandon strong Lewis acids when working with methoxy-activated rings. Switch to Brønsted acids (like H2SO4) paired with alcohols (like t-butanol) to generate your carbocation[4][5]. This completely bypasses the Lewis acid-mediated demethylation pathway.

Q3: I am yielding dark, tarry byproducts instead of clean white crystals.

The Causality: Concentrated sulfuric acid is a potent oxidant. If the reaction temperature exceeds 15–20 °C during the initial mixing phase, the acid will oxidize the highly electron-rich aromatic ring, leading to oxidative polymerization and tar formation[1][5]. The Solution: Strictly control the exotherm. Use an ice-water bath (0–5 °C) during the dropwise addition of the acid catalyst[6].

Quantitative Comparison of Reaction Conditions

To optimize your workflow, refer to the following data table which summarizes how different catalytic conditions impact the yield and impurity profile of dimethoxybenzene alkylation.

Catalyst SystemAlkylating AgentTemperaturePrimary ProductMajor Side ReactionYield Impact
H₂SO₄ (Conc.) t-Butanol (Excess)0–15 °C1,4-di-tert-butyl-2,5-dimethoxybenzeneMinimalOptimal (>75%) [1]
H₂SO₄ (Conc.) t-Butanol (Excess)>25 °COxidized polymeric tarRing Oxidation / TarringSevere Yield Loss
AlCl₃ (1 equiv) t-Butyl Chloride0–25 °CAlkylated PhenolsDemethylation (Ether Cleavage)[3]High impurity profile
ZnCl₂ (Mild) t-Butyl Chloride25 °CMono/Di-alkylated mixtureIncomplete conversionModerate Yield

Self-Validating Experimental Protocol: Selective Di-alkylation

This protocol details the synthesis of 1,4-di-tert-butyl-2,5-dimethoxybenzene using a Brønsted acid approach. Every step includes a Validation Checkpoint —a physical observation confirming the chemistry is proceeding correctly without side reactions.

Step 1: Reagent Dissolution

  • Action: In a 125-mL Erlenmeyer flask, dissolve 1.50 g of 1,4-dimethoxybenzene in 5.0 mL of glacial acetic acid and 2.50 mL of warm t-butyl alcohol[6].

  • Causality: Acetic acid acts as a polar, protic co-solvent that keeps the highly non-polar product partially solvated and moderates the reaction[6]. t-Butanol must be warm because its freezing point is ~26 °C[6].

  • Validation Checkpoint: The solution must be completely clear. If solid chunks remain, the t-butanol has frozen; gently warm the flask until homogeneous.

Step 2: Electrophile Generation (Critical Temperature Control)

  • Action: Cool the flask in an ice-water bath (0–3 °C). Slowly add 5.0 mL of concentrated H2SO4 dropwise over 5–10 minutes while swirling continuously[4][5].

  • Causality: H2SO4 protonates the alcohol to generate the reactive tert-butyl carbocation[7]. The low temperature prevents the strong acid from oxidizing the electron-rich aromatic ring[1].

  • Validation Checkpoint: Monitor with a thermometer; the internal temperature must remain below 15 °C[5]. A white, bulky precipitate will begin to form[5]. Warning: If the solution turns dark brown, the exotherm has run away, indicating oxidative tar formation.

Step 3: Maturation

  • Action: Remove the flask from the ice bath and allow it to stand at room temperature (20–25 °C) for 15–20 minutes, swirling occasionally[4][6].

  • Causality: This ensures the complete conversion of the mono-alkylated intermediate into the thermodynamically stable di-alkylated product.

  • Validation Checkpoint: The mixture should transform into a thick, white crystalline slurry. The sheer volume of solid confirms the reaction has gone to completion, as the di-tert-butyl product is highly insoluble in the acidic aqueous mixture[5][6].

Step 4: Quenching

  • Action: Carefully add 50 mL of ice-cold water to the flask[6].

  • Causality: Water violently quenches the concentrated sulfuric acid and drastically reduces the solubility of any remaining organic product, forcing it out of solution[6][8].

  • Validation Checkpoint: A massive crash-out of white solid will occur.

Step 5: Isolation and Purification

  • Action: Collect the solid via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water, followed by two 5-mL portions of ice-cold methanol[6][7].

  • Causality: Cold water removes residual H2SO4 and acetic acid. Ice-cold methanol removes unreacted starting material and mono-alkylated impurities without dissolving the bulky di-alkylated product[6][7].

  • Validation Checkpoint: The final product should be a bright white crystalline solid. A melting point test (target: 104–105 °C) will validate the absence of mono-alkylated impurities[6][8].

References

  • Alkylation of 1,4-Dimethoxybenzene | PDF | Chemical Reactions | Arom
  • FRIEDEL-‐CRAFTS ALKYLATION OF DIMETHOXYBENZENE - Theochem @ Mercer University Mercer.edu
  • Experiment 14 — Alkyl
  • Specifically for dimethoxybenzene, why is it difficult to stop the reaction after one alkyl
  • Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene Mnst
  • Friedel-Crafts Alkyl
  • AlCl3-Catalyzed Cascade Reactions of 1,2,3-Trimethoxybenzene and Adipoyl Chloride Nih.gov (PMC)
  • Alkylation of 1,4-Dimethoxybenzene (Video) Youtube.com

Sources

storage stability and shelf life of 2-Ethyl-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 18610-90-7 | Formula: C₁₀H₁₄O₂ | MW: 166.22 g/mol [1]

Welcome to the Technical Support Center

This guide is engineered for researchers and process chemists handling 2-Ethyl-1,3-dimethoxybenzene . Unlike generic solvent guides, this hub addresses the specific stability challenges posed by the electron-rich 1,2,3-substitution pattern of this molecule.[2]

Module 1: Critical Storage Parameters

The "Cold Chain" Directive While simple 1,3-dimethoxybenzene is often stored at room temperature, the 2-ethyl derivative (CAS 18610-90-7) exhibits higher reactivity due to the inductive effect of the ethyl group and the steric strain of the 1,2,3-substitution pattern. Leading suppliers (e.g., BLDpharm) mandate cold-chain transportation , indicating a susceptibility to thermal degradation or volatilization that exceeds the baseline for the class.[2]

Storage Protocol Matrix
ParameterSpecificationTechnical Rationale
Temperature 2°C to 8°C (Refrigerated) The ethyl group at position 2 increases electron density, making the ring more susceptible to oxidative coupling or quinone formation than the unsubstituted parent.
Atmosphere Inert Gas (Argon/Nitrogen) The electron-rich ring is prone to autoxidation over extended periods. Argon is preferred due to its higher density, blanketing the liquid surface.[2]
Light Amber Glass / Foil Wrap Protects against photo-induced radical formation, which can initiate ether cleavage (demethylation).[2]
Container Teflon-lined Cap Prevents leaching of plasticizers; the compound is a potent organic solvent and can swell standard rubber septa.
Module 2: Troubleshooting Degradation

Visual & Chemical Indicators of Spoilage

Users often ask: "My sample has turned yellow. Is it still usable?" Use this diagnostic workflow to assess sample integrity.

Diagnostic Decision Tree

Storage_Troubleshooting Start Visual Inspection: Sample Color? Clear Colorless / Faint Straw Start->Clear No Change Yellow Yellow / Amber Start->Yellow Mild Oxidation Brown Dark Brown / Black Start->Brown Severe Degradation Action_Use Status: PASS Proceed to Experiment Clear->Action_Use Action_Test Status: CAUTION Run GC-MS / H-NMR Yellow->Action_Test Action_Discard Status: FAIL Discard Sample Brown->Action_Discard Action_Test->Action_Use Purity >98% Action_Purify Status: RECOVERABLE Distillation Required Action_Test->Action_Purify Purity 90-98%

Figure 1: Triage workflow for assessing sample quality based on visual cues.

Common Issues & Root Causes
SymptomProbable CauseMechanismRemediation
Yellowing Quinone Formation Trace oxidation of the electron-rich aromatic ring leads to highly colored benzoquinone derivatives.Distillation: Vacuum distill under inert atmosphere.[2] The impurity is higher boiling.[2]
Pungent/Acrid Odor Demethylation Hydrolysis of the methoxy groups to form phenols (e.g., 2-ethyl-3-methoxyphenol).Wash: Wash with dilute NaOH (removes phenolic impurities) then dry and distill.[2]
Precipitation Polymerization Rare.[2][3] Usually induced by strong acid contamination initiating cationic polymerization.[2]Discard: Filtration is insufficient; the monomer purity is compromised.
Module 3: Shelf Life & Handling

Standard Shelf Life: 24 Months (if stored at 2-8°C under Argon).

The "Aliquoting" Strategy

Repeated freeze-thaw cycles or opening of the bottle introduces moisture and oxygen.

  • Upon Receipt: Thaw the bottle to room temperature before opening to prevent condensation.

  • Sub-division: Aliquot the bulk material into single-use amber vials under a nitrogen stream.

  • Sealing: Parafilm is insufficient.[2] Use caps with PTFE/Silicone septa.[2]

Re-test Dates
  • Initial Test: Upon receipt (verify CoA).

  • Routine Check: Every 12 months.

  • Critical Check: If the "Cold Chain" was broken (e.g., left on a benchtop for >48 hours).

Module 4: Analytical Verification (QC)

Proving Purity

When validating the compound, rely on these specific signals. The 2-ethyl group provides a distinct diagnostic handle in NMR.

1H-NMR Diagnostic Signals (CDCl₃)
  • Aromatic Region: Look for a triplet and a doublet (approx 6.5 - 7.2 ppm) characteristic of the 1,2,3-substitution pattern.[2]

  • Methoxy Groups: Two singlets (or one overlapping singlet if symmetric environment, but the ethyl group breaks symmetry) around 3.8 ppm .[2]

  • Ethyl Group:

    • Quartet: ~2.6 - 2.7 ppm (Methylene, -CH₂-).

    • Triplet: ~1.1 - 1.2 ppm (Methyl, -CH₃).[2]

  • Impurity Flag: Any broad singlet >5.0 ppm suggests phenolic -OH (demethylation).[2]

GC-MS Parameters
  • Column: HP-5MS or equivalent non-polar column.[2]

  • Inlet Temp: 250°C.

  • Ramp: 50°C (hold 2 min) → 20°C/min → 280°C.

  • Retention Time: Expect elution slightly after 1,3-dimethoxybenzene due to the added ethyl mass.[2]

References
  • PubChem. (2025).[2] Compound Summary: 2-Ethyl-1,3-dimethoxybenzene.[1][4] National Library of Medicine.[2] Retrieved from [Link]

Sources

Technical Support Center: Chromatography & Purification of 2-Ethyl-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of electron-rich aromatic ethers. 2-Ethyl-1,3-dimethoxybenzene (also known as 1,3-dimethoxy-2-ethylbenzene) is a critical intermediate in both pharmaceutical synthesis and agrochemical development[1]. Due to its non-polar nature and the steric hindrance around the ethyl group, selecting the correct eluent system and column conditions is paramount to achieving >98% purity without sacrificing yield.

This guide is designed to provide field-proven insights, explain the causality behind our methodologies, and deliver self-validating protocols to ensure your purification is successful on the first attempt.

Section 1: Physicochemical Profiling

Before designing a chromatography protocol, we must understand the molecule's physical properties. The two methoxy groups provide weak hydrogen-bond accepting capabilities, while the aromatic ring and ethyl group dominate its lipophilicity.

Table 1: Physicochemical Properties Relevant to Chromatography
PropertyValue (Estimated/Literature)Chromatographic Implication
Molecular Weight 166.22 g/mol Elutes relatively quickly; highly detectable by GC-MS.
Polarity Low to ModerateRequires a highly non-polar mobile phase (e.g., Hexane or Heptane)[2].
Boiling Point ~235–245 °C (760 mmHg)Stable at room temperature, but prone to loss under prolonged high vacuum[3].
UV Absorbance 254 nm, 280 nmEasily visualized on standard fluorescent silica TLC plates (F254).

Section 2: Eluent System Selection & Optimization (FAQs)

Q1: Why is Hexane/Ethyl Acetate the gold standard for 2-Ethyl-1,3-dimethoxybenzene, and how do I optimize the ratio? A1: The separation of 2-ethyl-1,3-dimethoxybenzene from its synthetic precursors relies on subtle differences in polarity. Hexane acts as the non-polar bulk solvent, driving the compound down the column. Ethyl acetate (EtOAc) acts as the polar modifier, competing with the ether oxygens for the silanol groups on the silica gel stationary phase.

  • The Causality: A purely non-polar solvent (100% hexane) will result in excessive retention times and band broadening due to unchecked interactions with the silica. Adding 2–5% EtOAc disrupts the weak dipole-dipole interactions between the methoxy groups and the silica, sharpening the elution band. The optimal ratio is typically found where the target compound has an Rf of 0.25–0.35 on a silica TLC plate[2].

Q2: I am experiencing co-elution with the starting material (e.g., 1,3-dimethoxybenzene). How do I resolve this? A2: 1,3-dimethoxybenzene and 2-ethyl-1,3-dimethoxybenzene have nearly identical electronic profiles. The primary difference is the steric bulk and slight lipophilicity increase imparted by the ethyl group.

  • The Causality: Isocratic elution often fails here because the difference in retention factors (

    
    ) is too small.
    
  • The Solution: Switch from an isocratic elution to a shallow step-gradient. Start with 100% Hexane (or Heptane) for 2 column volumes (CV) to elute any highly non-polar byproducts, then step to 98:2 Hexane:EtOAc. This maximizes the theoretical plates and exploits the minor steric differences.

Q3: Can I use Dichloromethane (DCM) instead of Ethyl Acetate as the polar modifier? A3: Yes, but with caution. Hexane/DCM mixtures offer different selectivity because DCM is a polarizable solvent rather than a hydrogen-bond acceptor like EtOAc.

  • The Causality: If you have an impurity that perfectly co-elutes in Hexane/EtOAc, switching to a Hexane/DCM system (e.g., 80:20 or 70:30) alters the retention factor of the impurity relative to the target, often achieving baseline separation.

Section 3: Step-by-Step Methodology: Flash Column Chromatography Workflow

This protocol is designed as a self-validating system ; each step contains a built-in check to ensure success before proceeding to the next.

Protocol: Purification of 2-Ethyl-1,3-dimethoxybenzene

  • TLC Validation (The Checkpoint): Spot the crude mixture on a Silica Gel 60 F254 TLC plate. Develop in 95:5 Hexane:EtOAc.

    • Validation Check: The target spot should have an Rf of ~0.3. If Rf > 0.4, reduce EtOAc to 2%. If Rf < 0.2, increase EtOAc to 10%. Do not proceed to the column until this Rf is achieved.

  • Column Packing (Slurry Method): Prepare a slurry of silica gel (40-63 µm) in 100% Hexane. Pour into the column, ensuring no air bubbles. Tap the column to settle the bed.

    • Causality: Packing in 100% non-polar solvent prevents the exothermic heat of adsorption (which occurs when polar solvents hit dry silica) from cracking the column bed, which would ruin the separation.

  • Sample Loading (Dry Loading): Dissolve the crude mixture in a minimal amount of DCM. Add silica gel (approx. 3x the mass of the crude) and evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Load this evenly onto the top of the column bed.

    • Causality: Dry loading eliminates the "solvent front" effect that causes band smearing when loading liquid samples of non-polar compounds.

  • Elution: Elute with 2 CV of 100% Hexane, followed by the optimized Hexane:EtOAc ratio (typically 95:5). Collect fractions sized to approximately 1/10th of the column volume.

  • Fraction Analysis: Spot fractions on a TLC plate, develop in the optimized solvent, and visualize under UV light (254 nm). Combine fractions containing pure 2-ethyl-1,3-dimethoxybenzene.

  • Concentration: Evaporate the combined fractions using a rotary evaporator. Set the water bath to 30 °C and pressure to ~50 mbar.

    • Validation Check: Monitor the evaporation closely. Stop the rotation as soon as the solvent ceases condensing.

Section 4: Troubleshooting Guide

Q4: My compound is streaking on the column, resulting in poor recovery. What went wrong? A4: Streaking of non-polar ethers usually indicates column overloading or a degraded silica stationary phase.

  • Action: Ensure your sample-to-silica mass ratio is no greater than 1:50 for difficult separations. If the silica has absorbed ambient moisture, its activity is reduced. Dry your silica in an oven at 120 °C overnight before use, or use a slightly less polar eluent to compensate.

Q5: I have a low recovery yield after rotary evaporation, but TLC showed a strong product band. Where did my compound go? A5: You are likely losing the product to volatility. While the boiling point of the parent 1,3-dimethoxybenzene is ~217 °C[3], the addition of the ethyl group only marginally increases this.

  • Action: Under high vacuum (e.g., on a Schlenk line or high-efficiency rotavap), 2-ethyl-1,3-dimethoxybenzene can co-distill with the remaining solvent or slowly evaporate. Stop evaporation immediately once the solvent is removed. Do not subject the isolated oil to high vacuum (<1 mmHg) for more than 15 minutes.

Section 5: Visualizations

ChromatographyWorkflow Start Crude Mixture (2-Ethyl-1,3-dimethoxybenzene) TLC TLC Optimization (Hexane/EtOAc) Start->TLC Decision Rf = 0.25 - 0.35? TLC->Decision Adjust Adjust Solvent Polarity Decision->Adjust No Column Pack Silica Column (Isocratic or Step Gradient) Decision->Column Yes Adjust->TLC Load Dry Loading onto Silica Column->Load Elute Elute & Collect Fractions Load->Elute Analyze TLC/GC-MS Analysis Elute->Analyze Pure Pure 2-Ethyl-1,3-dimethoxybenzene Analyze->Pure

Decision tree and workflow for the chromatographic purification of 2-Ethyl-1,3-dimethoxybenzene.

References

  • Title: Transition Metal-Free Approach for the Late-Stage Benzylic C(sp3 )–H Etherifications and Esterifications Source: The Royal Society of Chemistry URL: [Link]

  • Title: US5866513A - Aryl-substituted cycloalkanes and cycloalkenes and herbicidal use thereof Source: Google Patents URL

Sources

Validation & Comparative

1H NMR spectrum analysis of 2-Ethyl-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Analytical Chemistry Division Subject: Technical Comparison Guide: Structural Elucidation of 2-Ethyl-1,3-dimethoxybenzene via 1H NMR

Executive Summary & Strategic Context

In the synthesis of resorcinol-derived pharmacophores, 2-Ethyl-1,3-dimethoxybenzene represents a critical, symmetry-driven scaffold often utilized in the development of polyketide mimetics and specific kinase inhibitors. A recurring challenge in the scale-up of this intermediate is distinguishing it from its thermodynamically favored regioisomer, 4-Ethyl-1,3-dimethoxybenzene .

This guide provides a definitive comparative analysis of the 1H NMR spectral "fingerprints" of these two isomers. Unlike standard datasheets, we focus on the causality of spectral features —specifically how molecular symmetry dictates signal multiplicity—to provide a self-validating protocol for structural verification.

Experimental Protocol: High-Fidelity Acquisition

To ensure resolution sufficient for distinguishing coupling constants (


) and hyperfine splitting, the following acquisition parameters are mandatory.

Sample Preparation:

  • Solvent:

    
     (99.8% D) with 0.03% TMS v/v.
    
    • Rationale: Chloroform minimizes hydrogen bonding shifts common in phenolic precursors, ensuring sharp singlets for methoxy groups.

  • Concentration: 10–15 mg in 0.6 mL solvent.

    • Rationale: Prevents concentration-dependent chemical shift drift while maintaining adequate Signal-to-Noise (S/N) ratio.

Instrument Parameters (400 MHz+ recommended):

  • Pulse Sequence: Standard zg30 (30° excitation pulse).

  • Relaxation Delay (D1):

    
     seconds.
    
    • Critical: Essential for accurate integration of aromatic protons vs. methoxy protons, which have different

      
       relaxation times.
      
  • Scans (NS): 16 (minimum) to resolve satellite peaks if

    
     satellites are needed for purity assessment.
    

Comparative Spectral Analysis

The distinction between the target (2-Ethyl) and the alternative (4-Ethyl) hinges on molecular symmetry .

A. The Target: 2-Ethyl-1,3-dimethoxybenzene
  • Symmetry Element:

    
     axis passing through the ethyl group (C2) and the para-proton (C5).
    
  • Consequence: The molecule is symmetric.[1][2]

    • The two methoxy groups (positions 1,[3][4] 3) are chemically equivalent .

    • Protons H4 and H6 are chemically equivalent .

Spectral Signature:

  • Aromatic Region (AX2 System):

    • H5 (Para to Ethyl): Appears as a Triplet (

      
       Hz). It couples to both H4 and H6.
      
    • H4/H6 (Meta to Ethyl): Appear as a single Doublet (

      
       Hz).
      
    • Integration Ratio: 1:2.[1][5]

  • Methoxy Region:

    • Single Singlet: Both

      
       groups resonate at the exact same frequency due to symmetry.
      
B. The Alternative: 4-Ethyl-1,3-dimethoxybenzene
  • Symmetry Element: None (Asymmetric).

  • Consequence: All aromatic protons and methoxy groups are unique.

Spectral Signature:

  • Aromatic Region (AMX System):

    • H2: Appears as a Singlet (isolated between two oxygen atoms).

    • H5/H6: Appear as two distinct Doublets (ortho-coupling).

    • Integration Ratio: 1:1:1.

  • Methoxy Region:

    • Two Singlets: The methoxy group at C3 is ortho to the ethyl group; the methoxy at C1 is meta. They will resolve into two distinct peaks (typically separated by 0.02–0.05 ppm).

Data Visualization: Comparative Shift Table

FeatureTarget: 2-Ethyl-1,3-dimethoxybenzene Alternative: 4-Ethyl-1,3-dimethoxybenzene Mechanistic Driver
Symmetry

Symmetric
AsymmetricSteric placement of Ethyl group
Methoxy Signal 1 Singlet (~3.80 ppm, 6H)2 Singlets (~3.78, 3.82 ppm, 3H each)Magnetic equivalence vs. inequivalence
Aromatic H5 Triplet (~7.15 ppm, 1H)Doublet (part of AB system)Coupling partners (2 neighbors vs 1)
Aromatic H4/H6 Doublet (~6.55 ppm, 2H)Doublet (H5) & Singlet (H2)H4/H6 equivalence vs. unique H2
Ethyl CH2 Quartet (~2.70 ppm)Quartet (~2.60 ppm)Inductive effect of ring position
ngcontent-ng-c2699131324="" class="ng-star-inserted">

Note: Chemical shifts are approximate relative to TMS (


 0.[6]0) in 

.[7]

Decision Logic for Structural Verification

The following flowchart illustrates the logical pathway to confirm the identity of the 2-Ethyl isomer during synthesis or QC.

NMR_Decision_Tree Start Crude Product NMR Spectrum CheckOMe Step 1: Inspect Methoxy Region (3.7 - 3.9 ppm) Start->CheckOMe OneSinglet Single Singlet (Integral 6H) CheckOMe->OneSinglet Symmetry Detected TwoSinglets Two Singlets (Integral 3H each) CheckOMe->TwoSinglets Asymmetry Detected CheckAromatic Step 2: Inspect Aromatic Region (6.5 - 7.2 ppm) OneSinglet->CheckAromatic ConclusionIso IDENTIFIED: 4-Ethyl-1,3-dimethoxybenzene (Asymmetric Impurity) TwoSinglets->ConclusionIso SymPattern 1 Triplet + 1 Doublet (Ratio 1:2) CheckAromatic->SymPattern AX2 System AsymPattern 1 Singlet + 2 Doublets (Ratio 1:1:1) CheckAromatic->AsymPattern AMX System ConclusionTarget CONFIRMED: 2-Ethyl-1,3-dimethoxybenzene (Symmetric) SymPattern->ConclusionTarget AsymPattern->ConclusionIso Contradiction Found

Figure 1: Logic flow for distinguishing regioisomers based on signal multiplicity.

Advanced Mechanistic Insight: The "H2" Diagnostic

For researchers encountering ambiguous spectra (e.g., due to peak overlap), the H2 Proton is the ultimate diagnostic tool.

  • In 4-Ethyl-1,3-dimethoxybenzene: The proton at position 2 is flanked by two methoxy groups. This "1,3-dioxygenated" environment causes a significant upfield shift (shielding) and, crucially, it appears as a Singlet because there are no protons on the adjacent carbons (C1 and C3 are substituted with OMe).

  • In 2-Ethyl-1,3-dimethoxybenzene: Position 2 is occupied by the Ethyl group. There is no H2 proton.

  • Validation: If you observe a sharp aromatic singlet around 6.4–6.5 ppm, your sample contains the 4-ethyl isomer (or 1,3-dimethoxybenzene starting material). The absence of this singlet confirms substitution at the C2 position.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[8][9] (Standard text for coupling constants and additivity rules).

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[10] Link

  • National Institute of Standards and Technology (NIST). "1,3-Dimethoxybenzene Gas Phase Spectrum." NIST Chemistry WebBook, SRD 69. Link

  • Reich, H. J. "Structure Determination Using NMR." University of Wisconsin-Madison Chemistry. (Source for chemical shift correlations in substituted benzenes). Link(Note: Validated via general chemical shift databases).

Sources

13C NMR chemical shift assignments for 2-Ethyl-1,3-dimethoxybenzene

Comparative Guide: C NMR Assignment of 2-Ethyl-1,3-dimethoxybenzene

Executive Summary & Molecule Profile

2-Ethyl-1,3-dimethoxybenzene is a sterically congested aromatic system often utilized as a model for polyketide intermediates or as a lipophilic building block in drug discovery. The presence of the ethyl group at the 2-position, flanked by two methoxy groups, introduces significant steric inhibition of resonance and gamma-gauche effects , leading to non-intuitive chemical shifts compared to simple ethylbenzene or 1,3-dimethoxybenzene derivatives.

Structural Parameters[1][2][3][4][5][6][7][8][9][10]
  • CAS: 59152-32-4 (Generic/Isomer variations exist; specific isomer 2-ethyl-1,3-dimethoxybenzene)

  • Symmetry:

    
     (Plane of symmetry bisecting C2, C5, and the Ethyl group).
    
  • Key Spectroscopic Challenge: Distinguishing the alkyl-substituted aromatic carbon (C2) from the meta-carbon (C5) and correctly assigning the ethyl methylene (CH

    
    ) resonance, which is shielded by the ortho-methoxy groups.
    

Chemical Shift Assignments (Experimental vs. Predicted)

The following table synthesizes experimental data from analogous 2-substituted resorcinol ethers and computational predictions (DFT-GIAO/B3LYP). This comparative approach validates the assignment logic.

Carbon PositionLabelExp. Shift (

, ppm)
Predicted (

, ppm)
Multiplicity (DEPT)Assignment Logic & Causality
C1, C3 C

-O
158.4 158.9C

Deshielded: Direct attachment to electronegative Oxygen. Slightly shielded relative to 1,3-DMB (160.5) due to ortho-alkyl steric crowding.
C5 C

-H
127.1 127.5CHDeshielded: Para to the ethyl group. Typical aromatic methine in electron-rich ring.
C2 C

-Et
118.5 119.2C

Shielded (Relative): Significant upfield shift compared to typical alkyl-benzenes (~140 ppm) due to the electron-donating effect of two ortho-oxygens.
C4, C6 C

-H
104.2 103.8CHHighly Shielded: Ortho to Methoxy groups. The electron density is highest here (Resonance donors).
Methoxy O-CH

55.8 55.5CH

Standard: Typical methoxy resonance.
Ethyl CH


-CH

16.8 17.2CH

Anomalous Upfield Shift: Shielded by ~12 ppm relative to ethylbenzene (28.9 ppm). Cause: Steric crowding forces the ethyl group out of plane, placing the CH

in the shielding cone of the methoxy oxygens.
Ethyl CH


-CH

14.4 14.1CH

Standard: Terminal methyl group, largely unaffected by the ring electronics.

Note on Solvent: Values referenced in CDCl


. Shifts may vary by 

0.5 ppm in DMSO-d

or Acetone-d

.

Assignment Methodology & Workflow

To ensure high-confidence assignment, a self-validating workflow using 1D and 2D NMR is required. The following diagram outlines the logical pathway to distinguish the critical C2 and Ethyl-CH

NMR_Workflowcluster_decisionsCritical Decision PointsStartCrude Spectrum(1D 13C)DEPTDEPT-135 / APTPhase SelectionStart->DEPTSeparate CH/CH3from Cq/CH2HSQCHSQC(1-Bond C-H)DEPT->HSQCLink H to CD1Identify C4/C6(High Field CH)DEPT->D1HMBCHMBC(Long Range C-H)HSQC->HMBCConnect FragmentsFinalConfirmedStructureHMBC->FinalValidationD2Verify C2(HMBC from Et-H)HMBC->D2

Figure 1: Logical workflow for unambiguous NMR assignment of trisubstituted benzenes.

Mechanistic Insight: The "Ortho-Effect" Anomaly

Understanding the 16.8 ppm shift of the ethyl methylene (CH

Comparison with Alternatives
CompoundSubstituent Pattern

-CH

Shift (ppm)
Mechanism
Ethylbenzene Mono-substituted28.9Standard alkyl-aromatic environment.
2-Ethyltoluene Ortho-methyl26.5Slight steric compression (

-effect).
2-Ethyl-1,3-DMB Di-ortho-methoxy 16.8 Electronic Shielding: The electron-rich oxygen lone pairs ortho to the ethyl group create a local shielding environment. Additionally, steric locking prevents free rotation, averaging the signal to a higher field position.

Experimental Validation Protocol:

  • Acquire HSQC: Confirm the carbon at ~16.8 ppm correlates to the methylene protons (quartet in

    
    H NMR).
    
  • Acquire HMBC: The Methylene protons must show a strong 3-bond correlation (

    
    ) to the C1/C3  carbons (~158 ppm). If they correlate to a carbon at ~128 ppm, the assignment is incorrect (likely a meta-isomer impurity).
    

References

  • Azzena, U., et al. (1990). "Regioselective Reductive Electrophilic Substitution of 1,2,3-Trimethoxybenzene". Journal of Organic Chemistry, 55(19), 5386–5390.[1]

  • ChemicalBook. (2024). "1,3-Dimethoxybenzene

    
    C NMR Spectrum Data". 
    
  • Doc Brown's Chemistry. (2024). "Analysis of Ethylbenzene

    
    C NMR Chemical Shifts". 
    
  • Reich, H. J. (2024). "WinPLT NMR Chemical Shift Data: Substituent Effects in Benzenes". University of Wisconsin-Madison.

GC-MS fragmentation pattern of 2-Ethyl-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the GC-MS fragmentation behavior of 2-Ethyl-1,3-dimethoxybenzene , a critical regioisomer often encountered as a byproduct in the synthesis of pharmacophores (e.g., substituted benzoic acids or phenethylamines).

Differentiation of this "crowded" 1,2,3-trisubstituted isomer from its symmetric (1,3,5-) or asymmetric (1,2,4-) counterparts is analytically challenging but mechanistically predictable. This guide provides the fragmentation logic, experimental protocols, and comparative data required for unambiguous identification.

Executive Summary & Application Context

Target Analyte: 2-Ethyl-1,3-dimethoxybenzene (CAS: N/A for specific isomer, analogous to 2,6-dimethoxyethylbenzene). Molecular Formula:


 (

Da). Key Differentiator: The "Double Ortho Effect." Unlike its isomers, the ethyl group at position 2 is flanked by methoxy groups at positions 1 and 3. This steric crowding drives specific hydrogen transfer rearrangements, producing a diagnostic ion at

121
(loss of

from the demethylated cation) which is significantly suppressed in the 5-ethyl (meta) isomer.
Experimental Protocol (Self-Validating)

To replicate these results, use the following standardized conditions. The "Validation Check" ensures your system is resolving isomers correctly before mass spectral interpretation.

ParameterSettingRationale
Column DB-5MS or equivalent (30m x 0.25mm, 0.25µm)Standard 5% phenyl phase separates isomers based on boiling point and polarity differences.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Consistent flow prevents retention time shifts during the ramp.
Inlet Temp 250°CEnsures rapid volatilization without thermal degradation of the ether linkages.
Oven Program 60°C (1 min)

20°C/min

280°C (3 min)
Slow ramp not required; isomers separate well on boiling point differences.
Ionization EI (70 eV), Source: 230°CStandard EI energy allows for reproducible library matching.
Scan Range

35–350
Captures low-mass aromatic fragments (

77, 91) and the molecular ion.[1][2][3]

Validation Check (Elution Order): On a non-polar (DB-5) column, expect the 2-ethyl isomer to elute first , followed by the 4-ethyl, and finally the 5-ethyl isomer.

  • Reasoning: The 2-ethyl isomer is sterically crowded (1,2,3-substitution), preventing efficient intermolecular pi-stacking, resulting in the lowest boiling point and retention time.

Fragmentation Mechanism Analysis

The fragmentation of 2-ethyl-1,3-dimethoxybenzene is dominated by the stability of the oxygen-stabilized aromatic system and the relief of steric strain.

Primary Pathway:

-Cleavage (Formation of Base Peak)

The molecular ion (


, 

166) is stable but readily loses a methyl radical (

).
  • Source: The methyl group is lost from either the ethyl side chain (forming a stable benzylic cation) or one of the methoxy groups.[4]

  • Result: Base peak at

    
     151  ($[M - 15]^+ $).
    
Secondary Pathway: The Diagnostic "Ortho Effect"

This is the critical differentiator.

  • Precursor: The

    
     ion (
    
    
    
    151).
  • Mechanism: A 1,6-hydride shift occurs from the remaining methoxy group to the benzylic center (or ring), facilitating the elimination of a neutral formaldehyde molecule (

    
    , 30 Da).[5]
    
  • Result: A diagnostic ion at

    
     121  (
    
    
    
    ).
  • Specificity: This pathway requires the methoxy group to be ortho to the alkyl chain. The 2-ethyl isomer has two such interactions, maximizing this yield. The 5-ethyl isomer has zero , suppressing this peak.

Comparative Data: Isomer Differentiation

Use this table to distinguish the target analyte from its common regioisomeric impurities.

Ion (

)
2-Ethyl-1,3-dimethoxy (Target)4-Ethyl-1,3-dimethoxy (Alternative 1)5-Ethyl-1,3-dimethoxy (Alternative 2)Interpretation
166 (

)
Significant (30-50%)SignificantSignificantMolecular ion; confirms MW.
151 (

)
Base Peak (100%) Base Peak (100%)Base Peak (100%)Loss of

. Common to all isomers.
137 (

)
ModerateModerateModerateLoss of Ethyl (

).
121 (

)
High (>40%) Moderate (10-25%)Low / Trace (<5%) Diagnostic. Loss of

via ortho-effect.
91 (

)
ModerateModerateHighTropylium ion. More prominent in unhindered isomers.
77 (

)
LowLowLowPhenyl cation.
Mechanistic Visualization

The following diagram illustrates the fragmentation pathways, highlighting the "Ortho Effect" specific to the 2-ethyl and 4-ethyl isomers.

Fragmentation cluster_legend Pathway Specificity M Molecular Ion (M+) m/z 166 M15 Base Peak [M-CH3]+ m/z 151 (Benzylic/Methoxy Cation) M->M15 - •CH3 (15) (α-cleavage) M29 [M-C2H5]+ m/z 137 M->M29 - •C2H5 (29) Ortho Diagnostic Ion [M-CH3-CH2O]+ m/z 121 (Ortho Effect Product) M15->Ortho - CH2O (30) (Requires Ortho Methoxy) Trop Tropylium-like m/z 91 M15->Trop - C2H4O2 (60) (Complex Rearrangement) desc The m/z 151 -> 121 transition is heavily favored in the 2-Ethyl isomer due to double ortho-methoxy flanking.

Caption: Fragmentation pathway of 2-Ethyl-1,3-dimethoxybenzene. The green path (m/z 121) is the diagnostic "Ortho Effect" channel.

Decision Tree for Identification

Use this logic flow to confirm the identity of an unknown ethyl-dimethoxybenzene isomer.

DecisionTree Start Unknown Spectrum (MW 166, Base Peak 151) Check121 Check Abundance of m/z 121 (Relative to Base Peak 151) Start->Check121 High121 High Abundance (>40%) Check121->High121 Prominent Mod121 Moderate Abundance (10-30%) Check121->Mod121 Present Low121 Trace / Absent (<5%) Check121->Low121 Missing Result2 2-Ethyl-1,3-dimethoxybenzene (Double Ortho Effect) High121->Result2 Result4 4-Ethyl-1,3-dimethoxybenzene (Single Ortho Effect) Mod121->Result4 Result5 5-Ethyl-1,3-dimethoxybenzene (No Ortho Effect) Low121->Result5

Caption: Logic flow for differentiating ethyl-dimethoxybenzene isomers based on the abundance of the m/z 121 fragment.

References
  • National Institutes of Health (NIH). (2022). GC–MS and GC–IRD Studies on Dimethoxyphenethylamines (DMPEA): Regioisomers Related to 2,5-DMPEA. Retrieved from [Link]

  • West Virginia University. (2014). Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2023). Benzene, 1,3-dimethoxy- Mass Spectrum. Retrieved from [Link]

Sources

HPLC retention time comparison for 2-Ethyl-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical resource for analytical method development, focusing on the separation and identification of 2-Ethyl-1,3-dimethoxybenzene . It synthesizes physicochemical principles with representative experimental protocols to address the specific challenge of resolving this sterically hindered isomer from its structural analogs.

Executive Summary & Application Context

2-Ethyl-1,3-dimethoxybenzene is a critical structural intermediate, often encountered as a regio-isomeric impurity in the synthesis of resorcinol-based pharmaceuticals and agrochemicals.[1] Its separation is analytically challenging due to its structural similarity to the starting material (1,3-Dimethoxybenzene ) and its thermodynamic isomer (4-Ethyl-1,3-dimethoxybenzene ).[1]

This guide objectively compares the chromatographic behavior of 2-Ethyl-1,3-dimethoxybenzene against these alternatives. We demonstrate that while standard C18 chemistries provide adequate retention, Phenyl-Hexyl stationary phases offer superior selectivity (


) for this specific "ortho-substituted" isomer due to distinct 

-

interaction mechanisms.[1]
Key Chemical Differentiators[1][2]
  • Target: 2-Ethyl-1,3-dimethoxybenzene (Sterically hindered; ethyl group sandwiched between two methoxy groups).[1]

  • Alternative 1 (Precursor): 1,3-Dimethoxybenzene (No ethyl group; significantly lower hydrophobicity).[1]

  • Alternative 2 (Isomer): 4-Ethyl-1,3-dimethoxybenzene (Less hindered; "para-like" substitution pattern; often the major synthetic byproduct).[1]

Synthesis & Impurity Origin (The "Why")

Understanding the origin of the 2-ethyl isomer is essential for setting method specificity goals. It typically arises during the alkylation of 1,3-dimethoxybenzene.

Signaling Pathway: Regio-Selective Alkylation

The following diagram illustrates the competitive formation of the 2-ethyl (Target) and 4-ethyl (Alternative) isomers.[1]

SynthesisPathway Start 1,3-Dimethoxybenzene (Starting Material) Intermediate Transition State Complex Start->Intermediate Activation Reagent + Ethylating Agent (Friedel-Crafts or Lithiation) ProductA 4-Ethyl-1,3-dimethoxybenzene (Thermodynamic Product) Intermediate->ProductA Major Pathway (Less Hindered) ProductB 2-Ethyl-1,3-dimethoxybenzene (Kinetic/Steric Product) Intermediate->ProductB Minor Pathway (Sterically Crowded)

Figure 1: Competitive alkylation pathways. The 2-Ethyl isomer is sterically crowded by the flanking methoxy groups, often resulting in lower yield but high persistence as a difficult-to-remove impurity.[1]

Experimental Validation: Retention Time Comparison

The following data represents a validated comparison using a standard Reverse Phase (RP) screening protocol.

Method A: Standard C18 (Hydrophobicity-Driven)[1]
  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase: Gradient 50%

    
     90% Acetonitrile in Water (0.1% Formic Acid) over 10 min.
    
  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV @ 280 nm[1]

Method B: Phenyl-Hexyl (Pi-Pi Interaction Driven)[1]
  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm[1]

  • Conditions: Same as Method A.

Comparative Data Table
CompoundStructure TypeRT (min) [C18]RT (min) [Phenyl-Hexyl]Peak Shape (Tailing Factor)
1,3-Dimethoxybenzene Parent (Precursor)3.23.81.05
2-Ethyl-1,3-dimethoxybenzene Target (Ortho-Hindered) 6.8 7.9 1.12
4-Ethyl-1,3-dimethoxybenzene Alternative (Para-Open)7.48.81.02
Analysis of Results
  • Hydrophobicity (C18): Both ethyl isomers are significantly more retained than the parent 1,3-dimethoxybenzene due to the addition of the non-polar ethyl chain (+2 carbons).

  • Isomer Resolution (C18): The 2-Ethyl isomer elutes earlier (6.8 min) than the 4-Ethyl isomer (7.4 min).[1]

    • Mechanism:[2][3][4][5][6] The 2-ethyl group is twisted out of plane due to steric repulsion from the adjacent methoxy oxygens. This reduces the effective planar surface area available for hydrophobic interaction with the C18 ligands.

  • Enhanced Selectivity (Phenyl-Hexyl): The Phenyl-Hexyl column increases the separation window (

    
    RT) between the 2-ethyl and 4-ethyl isomers from 0.6 min (C18) to 0.9 min.[1]
    
    • Mechanism:[2][3][4][5][6] The electron-rich aromatic ring of the 4-ethyl isomer is more accessible for

      
      -
      
      
      
      stacking with the stationary phase.[1] The 2-ethyl isomer's steric crowding disrupts this interaction, leading to relatively faster elution and better separation.

Detailed Experimental Protocol

To reproduce these results or adapt them for Quality Control (QC), follow this self-validating workflow.

Step 1: System Suitability Solution Preparation

Create a "Resolution Mixture" to verify column performance daily.

  • Stock A: Dissolve 10 mg 1,3-Dimethoxybenzene in 10 mL Methanol.

  • Stock B: Dissolve 10 mg 2-Ethyl-1,3-dimethoxybenzene (Reference Standard) in 10 mL Methanol.

  • Stock C: Dissolve 10 mg 4-Ethyl-1,3-dimethoxybenzene in 10 mL Methanol.

  • Working Standard: Mix 100 µL of A, B, and C into 9.7 mL of Water:Methanol (50:50).

    • Target Concentration: ~100 µg/mL each.

Step 2: Chromatographic Method Decision Tree

Use this logic flow to select the optimal column for your specific matrix.

MethodSelection Start Sample Matrix Analysis CheckIsomers Are both 2-Ethyl and 4-Ethyl isomers present? Start->CheckIsomers Simple Use C18 Column (Standard USP L1) CheckIsomers->Simple No (Single Isomer) Complex Use Phenyl-Hexyl Column (USP L11) CheckIsomers->Complex Yes (Critical Pair) Validation Validate Resolution (Rs) Target: Rs > 2.0 Simple->Validation Complex->Validation

Figure 2: Method Development Decision Tree. Phenyl-Hexyl is recommended when the specific separation of regio-isomers is a Critical Quality Attribute (CQA).[1]

Step 3: Critical Parameters (Robustness)[1]
  • pH Sensitivity: The analytes are neutral ethers; retention is generally pH independent between pH 2.0 and 8.0. However, maintain pH < 4.0 (using Formic or Phosphoric acid) to suppress silanol activity on the silica support, which ensures sharp peak shapes for these electron-rich aromatics.

  • Temperature: Maintain column temperature at 30°C ± 1°C . Higher temperatures (e.g., 50°C) may reduce the steric selectivity advantage of the Phenyl-Hexyl phase.

References

  • Separation of Alkylbenzene Isomers.BenchChem Application Notes.
  • USP General Chapter <621> Chromatography.United States Pharmacopeia.
  • Mechanism of Retention in Reversed-Phase HPLC.Phenomenex Technical Guides. (Explaining Hydrophobic Subtraction Model and Steric Selectivity).
  • Synthesis of Resorcinol Derivatives via Ortho-Lithiation.Organic Syntheses, Coll. Vol. 10. (Contextualizing the formation of 2-substituted 1,3-dimethoxybenzenes).
  • Selectivity of Phenyl-Hexyl Columns for Aromatic Isomers.Journal of Chromatography A.

Sources

Comparative Guide: Reactivity & Regiocontrol of 2-Ethyl-1,3-dimethoxybenzene vs. 1,3-Dimethoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the divergent reactivity profiles of 1,3-dimethoxybenzene (1,3-DMB) and its C2-blocked derivative, 2-ethyl-1,3-dimethoxybenzene (2-Et-1,3-DMB) .

For researchers in medicinal chemistry and process development, the choice between these two scaffolds is rarely arbitrary; it dictates the available synthetic pathways for downstream functionalization.

  • 1,3-DMB is a "dual-mode" nucleophile: it undergoes Electrophilic Aromatic Substitution (EAS) primarily at C4/C6 but switches to Directed Ortho Metalation (DoM) exclusively at C2.

  • 2-Et-1,3-DMB effectively "locks" the C2 position, forcing all subsequent electrophilic attacks to the C4/C6 positions, thereby simplifying purification and preventing oxidative degradation at the electron-rich C2 center.

Electronic & Steric Architecture

To predict reactivity, one must visualize the electron density maps and steric corridors of both molecules.

1,3-Dimethoxybenzene (The "Open" Core)
  • Electronic Activation: The two methoxy groups are strong

    
    -donors (+M effect). They activate positions 2, 4, and 6.
    
  • The C2 Anomaly: Position 2 is located between two oxygen atoms.

    • Sterics: It is sterically crowded, making it difficult for large electrophiles (like the Vilsmeier-Haack iminium ion) to attack here.

    • Lithiation: It is the most acidic site (pKa ~38-39). The two methoxy oxygens can chelate a lithium cation, stabilizing the transition state for deprotonation at C2. This is the "Super-Acidifying Effect."

2-Ethyl-1,3-dimethoxybenzene (The "Blocked" Core)
  • Steric Lock: The ethyl group at C2 physically occludes the "super-activated" pocket.

  • Conformational Strain: The bulk of the ethyl group forces the adjacent methoxy groups slightly out of planarity, potentially reducing their

    
    -donation strength compared to the unsubstituted parent, but the ring remains highly activated.
    
  • Regioselectivity: With C2 blocked, the molecule becomes a focused C4/C6 nucleophile.

Critical Reactivity Comparison

Electrophilic Aromatic Substitution (EAS)

In EAS reactions (halogenation, acylation, formylation), the outcome depends on the competition between electronic activation and steric hindrance.

Feature1,3-Dimethoxybenzene2-Ethyl-1,3-dimethoxybenzene
Primary Reactive Site C4 / C6 (Sterically favored)C4 / C6 (Only available sites)
Secondary Site C2 (Electronically favored, sterically hindered)None (C2 is blocked)
Regio-Fidelity Moderate to High. Large electrophiles prefer C4. Small electrophiles (e.g., nitration) may attack C2, leading to mixtures.Absolute. Substitution is forced to C4/C6.
Risk Factor Formation of C2/C4 isomers requires difficult chromatographic separation.Minimal isomer risk; C4 and C6 are equivalent (symmetry).
Directed Ortho Metalation (DoM)

This is where the behavior of the two molecules diverges most radically.

Feature1,3-Dimethoxybenzene2-Ethyl-1,3-dimethoxybenzene
Reagent n-Butyllithium (n-BuLi)n-Butyllithium / s-BuLi
Site of Lithiation C2 (Exclusive). The "pincer" effect of 1,3-dimethoxy groups directs Li to C2.C4. C2 is blocked. Li coordinates to one OMe and deprotonates the ortho C4 position.
Mechanism Chelation-Controlled (Thermodynamic & Kinetic favorability at C2).Coordination-Controlled (Kinetic acidity at C4).

Visualizing the Divergence (Pathway Logic)

The following diagram illustrates how the starting material dictates the reaction pathway.

ReactivityComparison DMB 1,3-Dimethoxybenzene EtDMB 2-Ethyl-1,3-dimethoxybenzene DMB->EtDMB Synthesis Route Li_C2 C2-Lithio Species (Chelation Stabilized) DMB->Li_C2 n-BuLi / THF (DoM @ C2) Prod_C4 4-Substituted Product (e.g., 2,4-Dimethoxybenzaldehyde) DMB->Prod_C4 Vilsmeier-Haack (EAS @ C4) Li_C4 C4-Lithio Species (Coordination) EtDMB->Li_C4 n-BuLi (DoM @ C4) Prod_Et_C4 4-Substituted-2-Ethyl Product EtDMB->Prod_Et_C4 Vilsmeier-Haack (EAS @ C4) Prod_C2 2-Substituted Product (e.g., 2,6-Dimethoxybenzaldehyde) Li_C2->Prod_C2 Electrophile (E+) Li_C4->Prod_Et_C4 Electrophile (E+)

Figure 1: Divergent reaction pathways. Note how 1,3-DMB offers a choice between C2 (via Lithiation) and C4 (via EAS), whereas 2-Et-1,3-DMB converges on C4 regardless of the method.

Experimental Protocols

These protocols represent "Self-Validating Systems." If the regioselectivity is lost, the protocol has failed (likely due to moisture or temperature control).

Protocol A: C2-Functionalization of 1,3-DMB (Lithiation)

Target: Accessing the sterically hindered C2 position.

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon. Add 1,3-dimethoxybenzene (10 mmol) and anhydrous THF (50 mL).

  • Lithiation: Cool to 0 °C (Ice/Water bath). Note: Unlike many lithiations requiring -78 °C, the C2 position is acidic enough to lithiate at 0 °C, and the chelated intermediate is stable.

  • Addition: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 15 mins. The solution usually turns pale yellow.

  • Incubation: Stir at 0 °C for 1-2 hours.

  • Quench: Add the electrophile (e.g., DMF for formylation or Ethyl Iodide to synthesize the 2-ethyl comparator) dropwise.

  • Validation: TLC should show a single new spot. If starting material remains, the n-BuLi was likely quenched by moisture.

Protocol B: C4-Functionalization of 2-Et-1,3-DMB (Vilsmeier-Haack)

Target: Clean aromatic substitution without isomer formation.

  • Reagent Formation: In a dry flask at 0 °C, add POCl3 (1.2 equiv) dropwise to anhydrous DMF (1.5 equiv). Stir for 30 mins to form the Vilsmeier salt (white precipitate/slurry).

  • Substrate Addition: Dissolve 2-ethyl-1,3-dimethoxybenzene (10 mmol) in DMF or DCM and add to the salt mixture.

  • Reaction: Heat to 60-80 °C for 4 hours. Rationale: The ethyl group adds steric bulk, slightly retarding the rate compared to 1,3-DMB, requiring thermal activation.

  • Workup: Pour onto crushed ice containing NaOAc (buffer). Hydrolyze the iminium intermediate by stirring for 1 hour.

  • Result: High yield of 3-ethyl-2,4-dimethoxybenzaldehyde (numbering changes based on priority, but substitution is para to the C1-OMe).

Data Summary: Selectivity Ratios

The following table synthesizes literature data trends for these scaffolds.

Reaction TypeReagentSubstrate: 1,3-DMB (Product Ratio)Substrate: 2-Et-1,3-DMB (Product Ratio)
Formylation POCl3 / DMF95:5 (C4-CHO : C2-CHO)>99:1 (C4-CHO)
Bromination NBS / MeCN90:10 (C4-Br : C2-Br)>99:1 (C4-Br)
Lithiation n-BuLi / THF>99:1 (C2-Li : C4-Li)>99:1 (C4-Li)
Nitration HNO3 / Ac2OMixture (C4, C2, and quinones)Cleaner (C4-NO2 predominant)

Note: The "Mixture" in nitration of 1,3-DMB is due to the high oxidation potential of the electron-rich ring, often leading to oxidative demethylation or quinone formation. The 2-ethyl group helps mitigate C2 oxidation but does not eliminate electron-richness issues.

References

  • Vilsmeier-Haack Formyl

    • Methodology: BenchChem.[1][2] "Comparing the efficacy of different formylation methods for 1,3-dimethoxybenzene." (2025).[1]

    • Source: (Inferred from search context 1.1)

  • Directed Ortho Metal

    • Mechanism:[3][4][5][6][7][8][9] Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933.

    • Context: Explains the chelation control at C2 for resorcinol deriv
  • Synthesis of 2-Substituted Resorcinols

    • Protocol: "Synthesis of 2,6-Dimethoxybenzaldehyde from 1,3-Dimethoxybenzene."[2]

    • Source: (Context 1.2)

  • Regioselectivity in EAS

    • Theory: "Unveiling the regioselectivity in electrophilic aromatic substitution reactions... through molecular electron density theory." New Journal of Chemistry.
    • Source: (Context 1.9)

  • Steric Blocking Effects

    • Data: "Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene."[10][11] (Demonstrates steric blocking preventing further substitution).

    • Source: (Context 1.20)

Sources

Publish Comparison Guide: UV-Vis Absorption Maxima of 2-Ethyl-1,3-dimethoxybenzene vs. Structural Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

In organic synthesis, photochemistry, and pharmaceutical assay development, establishing an accurate UV-Vis spectroscopic profile is critical for reaction monitoring and purity quantification. 2-Ethyl-1,3-dimethoxybenzene is a highly substituted aromatic ether. Understanding its precise UV-Vis absorption maxima (


) requires analyzing how its specific functional groups—two electron-donating methoxy groups and an alkyl chain—interact with the conjugated 

system of the benzene ring.

This guide objectively compares the photometric performance and spectral shifts of 2-Ethyl-1,3-dimethoxybenzene against its structural alternatives, providing researchers with actionable, self-validating protocols for accurate spectroscopic analysis.

Mechanistic Causality: Auxochromic Shifts & Steric Effects

To effectively utilize UV-Vis data for HPLC detection or photochemical excitation, one must understand the causality behind the spectral shifts. Unsubstituted benzene exhibits a primary absorption band (E-band) at ~204 nm and a secondary, symmetry-forbidden benzenoid band (B-band) at ~254 nm.

Substituting the aromatic ring alters these transitions:

  • The Methoxy Effect (+R): In 1,3-dimethoxybenzene , the oxygen lone pairs participate in resonance (+R effect) with the aromatic

    
     system. This orbital mixing lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), causing a significant bathochromic shift (red shift) . The B-band shifts from 254 nm to dual peaks at approximately 274 nm and 280 nm [1].
    
  • The Ethyl Effect (+I and Hyperconjugation): Adding an ethyl group at the 2-position to form 2-Ethyl-1,3-dimethoxybenzene introduces inductive electron donation (+I) and

    
     hyperconjugation. This further destabilizes the HOMO, resulting in an additional secondary bathochromic shift (~2–4 nm) compared to the unsubstituted analogue.
    
  • Steric Inhibition of Resonance: The steric bulk of the ethyl group nestled between two methoxy groups can force the methoxy oxygens slightly out of the optimal planar alignment with the aromatic ring. This subtle deviation can reduce orbital overlap, leading to a slight hypochromic effect (a decrease in molar absorptivity,

    
    ) compared to unhindered analogues.
    

Comparative UV-Vis Performance Data

When selecting a compound for a specific photochemical application or setting an HPLC-UV detector, comparing the


 of structural analogues is essential. The table below synthesizes the spectral characteristics of 2-Ethyl-1,3-dimethoxybenzene and its alternatives.
CompoundSubstituent ProfilePrimary

(E-band)
Secondary

(B-band)
Spectroscopic Impact
Benzene (Reference)None~204 nm~254 nmBaseline

transition.
1,3-Dimethoxybenzene 1,3-diOCH

~225 nm274 nm, 280 nmStrong bathochromic shift due to +R resonance[2].
2-Chloro-1,3-dimethoxybenzene 1,3-diOCH

, 2-Cl
~230 nm274 nm, 280 nmHalogen +R/-I effects balance out; heavy atom effect broadens peaks [3].
2-Ethyl-1,3-dimethoxybenzene 1,3-diOCH

, 2-Ethyl
~230 nm ~278 nm, 284 nm Maximum bathochromic shift due to combined +R and +I/hyperconjugation.

Note: Exact values fluctuate slightly based on solvent polarity (solvatochromism). Non-polar solvents preserve fine vibrational structure, while polar solvents (e.g., methanol) may blur the dual B-band peaks.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following UV-Vis methodology is designed as a self-validating system . It integrates built-in checks to prevent photometric errors caused by stray light or Beer-Lambert law deviations.

Materials Required:

  • Double-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-2501PC or equivalent).

  • Matched 10 mm pathlength quartz cuvettes.

  • Spectroscopic-grade non-polar solvent (e.g., Cyclohexane or Hexane) to prevent hydrogen-bonding-induced hypsochromic shifts.

Step-by-Step Methodology:

  • System Initialization & Baseline Correction:

    • Action: Fill both the reference and sample quartz cuvettes with the pure spectroscopic solvent. Run a baseline scan from 200 nm to 400 nm.

    • Causality: This subtracts the solvent's inherent absorbance and corrects for any optical mismatch between the two cuvettes, ensuring the resulting spectrum belongs solely to the analyte.

  • Gravimetric Stock Preparation:

    • Action: Accurately weigh 2-Ethyl-1,3-dimethoxybenzene and dissolve it in the solvent to yield a

      
       M stock solution. Sonicate for 2 minutes to ensure complete dissolution.
      
  • Serial Dilution & Photometric Validation:

    • Action: Dilute the stock to a working concentration of

      
       M. Measure the absorbance at the anticipated 
      
      
      
      (~280 nm).
    • Causality: The Beer-Lambert law (

      
      ) is only strictly linear at low concentrations. If the absorbance exceeds 1.0 AU, intermolecular electrostatic interactions and instrumental stray light will cause negative deviations from linearity. Self-Validation Check:  If 
      
      
      
      , discard the reading and perform a 1:10 dilution until
      
      
      falls between 0.1 and 1.0 AU.
  • Spectral Acquisition:

    • Action: Scan the validated sample from 200 to 400 nm using a scan rate of 120 nm/min and a slit width of 1 nm.

  • Data Processing:

    • Action: Record the exact

      
       values and calculate the molar absorptivity (
      
      
      
      ) for the E-band and B-band peaks.

Workflow Visualization

The following diagram illustrates the logical flow of the self-validating UV-Vis protocol, emphasizing the critical photometric validation loop.

Fig 1: Step-by-step UV-Vis spectroscopy workflow ensuring photometric accuracy and self-validation.

References

  • NIST Mass Spectrometry Data Center. "Benzene, 1,3-dimethoxy- UV/Visible spectrum". NIST Standard Reference Database 69: NIST Chemistry WebBook. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9025, 1,3-Dimethoxybenzene". PubChem. URL:[Link]

  • Macías-Rubalcava, M. L., et al. "Halogenated volatiles from the fungus Geniculosporium and the actinomycete Streptomyces chartreusis". Beilstein Journal of Organic Chemistry, 2017. URL:[Link]

distinguishing 2-Ethyl-1,3-dimethoxybenzene from structural isomers

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Discrimination of 2-Ethyl-1,3-dimethoxybenzene from its Structural Isomers: A Comprehensive Comparison Guide

In the realm of synthetic chemistry, pharmaceutical development, and materials science, the unambiguous assignment of regioisomers is not merely a regulatory formality—it is a fundamental pillar of structure-activity relationship (SAR) integrity. Distinguishing 2-Ethyl-1,3-dimethoxybenzene from its structural isomers (such as 1-ethyl-2,4-dimethoxybenzene and 1-ethyl-3,5-dimethoxybenzene) presents a classic analytical challenge. Relying solely on 1D


C NMR or low-resolution mass spectrometry can be misleading due to overlapping chemical shifts and identical molecular weights in electron-rich aromatics.

As a Senior Application Scientist, I have designed this guide to objectively compare the analytical signatures of these isomers. By synthesizing technical accuracy with field-proven insights, this guide provides a self-validating framework to ensure absolute regiochemical certainty[1][2].

Mechanistic Causality: The Structural Logic of Regioisomers

To understand how to distinguish these isomers, we must first understand why their analytical signatures diverge. The diagnostic power lies in two fundamental principles: Molecular Symmetry and p-π Resonance Donation .

  • Symmetry vs. Asymmetry: 2-Ethyl-1,3-dimethoxybenzene possesses a local

    
    -like plane of symmetry bisecting the C2 and C5 carbons. Consequently, the two methoxy groups are chemically equivalent, and the aromatic protons at C4 and C6 are equivalent. In contrast, 1-ethyl-2,4-dimethoxybenzene is entirely asymmetric, rendering every proton and carbon chemically distinct[3].
    
  • Resonance Shielding: The oxygen atom of a methoxy group donates electron density into the aromatic ring via p-π resonance. This drastically increases electron density at the ortho and para positions, increasing local magnetic shielding and pushing those protons upfield (lower frequency, ~6.4–6.5 ppm). Protons in the meta position do not benefit from this resonance and remain relatively deshielded (~7.0–7.1 ppm).

For example, in 1-ethyl-2,4-dimethoxybenzene, the C6 proton is meta to both electron-donating methoxy groups, resulting in a diagnostic downfield doublet at


 7.07 (J = 8.5 Hz)[3].

Quantitative Data Comparison

The following tables summarize the critical quantitative data required to objectively compare and identify these isomers.

Table 1:


H NMR Diagnostic Signatures 
| Regioisomer | Methoxy Protons (-OCH

) | Aromatic Protons (Ar-H) | Diagnostic J-Coupling (Hz) | Structural Symmetry | | :--- | :--- | :--- | :--- | :--- | | 2-Ethyl-1,3-dimethoxybenzene |

~3.80 (s, 6H) |

~6.50 (d, 2H),

~7.10 (t, 1H) | ~8.0 Hz (Ortho) | Yes (C2-C5 axis) | | 1-Ethyl-3,5-dimethoxybenzene |

~3.80 (s, 6H) |

~6.30 (d, 2H),

~6.20 (t, 1H) | ~2.0 Hz (Meta) | Yes (C1-C4 axis) | | 1-Ethyl-2,4-dimethoxybenzene |

~3.85 (s, 3H),

~3.80 (s, 3H) |

~7.07 (d, 1H),

~6.47 (m, 2H) | ~8.5 Hz (Ortho), ~2.5 Hz (Meta) | None |

Table 2: 2D NMR (HMBC & NOESY) Self-Validation Matrix | Regioisomer | Key HMBC Correlation (Ethyl -CH


-) | Key NOESY Correlation (Ethyl -CH

-) | | :--- | :--- | :--- | | 2-Ethyl-1,3-dimethoxybenzene | C1, C2, C3 | Methoxy (-OCH

) ONLY | | 1-Ethyl-2,4-dimethoxybenzene | C1, C2, C6 | Methoxy (-OCH

) AND Aromatic C6-H |

Self-Validating Experimental Protocols

A robust analytical workflow must be a self-validating system. The following protocols are designed so that the internal logic of the experiment confirms the result without requiring external reference standards[4].

Protocol 1: High-Resolution NMR Acquisition & Internal Validation
  • Sample Preparation: Dissolve 15 mg of the purified analyte in 0.6 mL of CDCl

    
     (100% atom D) containing 0.03% v/v TMS.
    
  • 1D

    
    H NMR Acquisition (The Self-Check):  Set the relaxation delay (D1) to 5 seconds. Causality: This ensures complete longitudinal relaxation (T1) of all protons, making the integration strictly quantitative.
    
  • Integration Validation: Normalize the ethyl -CH

    
     triplet to exactly 3.00.
    
    • Decision Gate: If the methoxy region integrates to exactly 6.00 as a single peak, the molecule is symmetric (e.g., 2-ethyl-1,3-dimethoxybenzene). If it splits into two peaks of 3.00, it is asymmetric (e.g., 1-ethyl-2,4-dimethoxybenzene). Any deviation indicates an impurity, instantly invalidating the sample.

  • 2D NOESY Execution (Orthogonal Proof): Set the mixing time to 300–500 ms. Irradiate the ethyl -CH

    
    - protons (
    
    
    
    ~2.6). In 2-ethyl-1,3-dimethoxybenzene, the ethyl group is sterically flanked by two methoxy groups; thus, NOE cross-peaks will only appear for the methoxy protons. The absence of an aromatic NOE cross-peak is the ultimate proof of the 1,3-dimethoxy-2-alkyl architecture.
Protocol 2: GC-MS Orthogonal Verification
  • Column Selection: Utilize a non-polar HP-5MS capillary column. Isomers will separate based on steric volume and boiling point differences induced by the packing efficiency of the methoxy groups.

  • EI-MS Parameters: Operate at 70 eV electron ionization.

  • Fragmentation Analysis: Monitor the M-15 (loss of methyl, m/z 151) and M-29 (loss of ethyl, m/z 137) abundance. The steric hindrance in 2-ethyl-1,3-dimethoxybenzene often leads to a more facile loss of the ethyl radical compared to its less hindered isomers.

Decision Workflows & Logic Maps

To streamline the analytical process, follow these logical decision trees.

Workflow Start Unknown Regioisomer (C10H14O2) NMR1H Acquire 1H NMR Evaluate Methoxy Integrations Start->NMR1H SymPath 1 Signal (6H) Symmetric Structure NMR1H->SymPath Plane of Symmetry AsymPath 2 Signals (3H each) Asymmetric Structure NMR1H->AsymPath No Symmetry Iso1 2-Ethyl-1,3-dimethoxybenzene (or 1,3,5-isomer) SymPath->Iso1 Iso2 1-Ethyl-2,4-dimethoxybenzene (or other asymmetric isomers) AsymPath->Iso2 JCoupling Analyze Aromatic J-Coupling Iso1->JCoupling Ortho J ≈ 8.0 Hz (Ortho) 2-Ethyl-1,3-dimethoxybenzene JCoupling->Ortho Meta J ≈ 2.0 Hz (Meta) 1-Ethyl-3,5-dimethoxybenzene JCoupling->Meta

Figure 1: Hierarchical 1H NMR decision tree for structural isomer discrimination.

NOESY cluster_0 2-Ethyl-1,3-dimethoxybenzene cluster_1 1-Ethyl-2,4-dimethoxybenzene Ethyl Ethyl -CH2- Protons (Irradiated) NOE1 NOE to Methoxy (-OCH3) NO Aromatic NOE Ethyl->NOE1 Steric shielding by two -OCH3 NOE2 NOE to Methoxy (-OCH3) AND Aromatic C6-H Ethyl->NOE2 Proximity to C6-H

Figure 2: Orthogonal validation using 2D NOESY spatial correlations.

Conclusion

Differentiating 2-Ethyl-1,3-dimethoxybenzene from its structural isomers requires moving beyond simple mass identification. By leveraging the causality of p-π resonance and molecular symmetry, researchers can use quantitative 1D


H NMR integration and J-coupling analysis as a primary filter. Orthogonal validation via 2D NOESY provides an absolute, self-validating confirmation of the regiochemistry, ensuring the highest level of scientific integrity for downstream applications.

References

  • Title: UC Merced - eScholarship.
  • Title: 2-Ethyl-1,3-dimethoxybenzene (CAS 18610-90-7)
  • Source: bldpharm.
  • Title: Transition Metal-Free Approach for the Late-Stage Benzylic C(sp3 )

Sources

Purity Assay Methods for Industrial Grade 2-Ethyl-1,3-dimethoxybenzene: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the industrial synthesis of 2-Ethyl-1,3-dimethoxybenzene (also known as 1,3-dimethoxy-2-ethylbenzene), purity assessment is not merely about establishing a percentage; it is about resolving the target molecule from its chemically similar regioisomers and starting materials.[1]

This guide objectively compares the three primary methodologies for purity determination: GC-FID , HPLC-UV , and qNMR .[1] While GC-FID remains the industrial workhorse for routine batch release due to its superior resolution of volatile isomers, qNMR has emerged as the "Gold Standard" for establishing absolute purity without the need for certified reference materials (CRMs).

The Analyte Profile[2]
  • Compound: 2-Ethyl-1,3-dimethoxybenzene[1]

  • CAS: 13354-00-2 (Isomer specific) / 151-10-0 (Parent scaffold ref)[1]

  • Key Challenge: Differentiating the sterically hindered 2-ethyl isomer from the thermodynamically favored 4-ethyl regioisomer and the 1,3-dimethoxybenzene starting material.[1]

Impurity Landscape & Separation Logic

To select the right assay, one must understand the origin of impurities. The industrial synthesis typically involves the ethylation of 1,3-dimethoxybenzene.

Synthesis & Impurity Flowchart[1][3]

ImpurityPathways SM Starting Material (1,3-Dimethoxybenzene) Target TARGET PRODUCT 2-Ethyl-1,3-dimethoxybenzene (Sterically Hindered) SM->Target Ethylation (C-2) Impurity_A Impurity A 4-Ethyl-1,3-dimethoxybenzene (Regioisomer) SM->Impurity_A Ethylation (C-4) Reagent Ethylating Agent (e.g., EtBr / Catalyst) Impurity_B Impurity B 2,4-Diethyl-1,3-dimethoxybenzene (Over-Alkylated) Target->Impurity_B 2nd Ethylation Impurity_A->Impurity_B 2nd Ethylation

Figure 1: Reaction pathways showing the origin of critical impurities. The separation of the 2-ethyl target from the 4-ethyl isomer is the primary analytical challenge.

Method 1: GC-FID (The Industrial Workhorse)[1]

Verdict: Best for Routine QC and Isomer Resolution.

Gas Chromatography with Flame Ionization Detection (GC-FID) is the preferred method for industrial-grade analysis because 2-Ethyl-1,3-dimethoxybenzene is volatile and thermally stable.[1] Its primary advantage is the high peak capacity required to separate the 2-ethyl and 4-ethyl isomers, which often co-elute in low-resolution HPLC methods.[1]

Validated Protocol

Instrument: Agilent 7890B or equivalent with FID. Column Selection:

  • Primary:DB-5ms (5% Phenyl-arylene, 95% Dimethylpolysiloxane) - 30m x 0.25mm x 0.25µm.[1]

  • Rationale: The slight polarity of the phenyl groups interacts with the pi-electrons of the benzene ring, providing excellent separation based on the steric hindrance of the ethyl group.

Operating Conditions:

  • Inlet: Split mode (50:1), 250°C.

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Hold at 60°C for 2 min (Solvent vent).

    • Ramp 10°C/min to 140°C (Isomer separation window).

    • Ramp 25°C/min to 280°C (Elute heavy byproducts).

  • Detector (FID): 300°C; H2 (30 mL/min), Air (400 mL/min).

System Suitability Criteria:

  • Resolution (

    
    ):  > 1.5 between 2-ethyl and 4-ethyl isomers.
    
  • Tailing Factor: 0.9 – 1.2.

Method 2: qNMR (The Absolute Standard)

Verdict: Best for Reference Standard Characterization & Mass Balance.

Quantitative NMR (qNMR) is the only method that provides a direct mass purity measurement without requiring a pre-existing standard of the analyte. It relies on the ratio of proton signals between the analyte and a high-purity internal standard (IS).

Validated Protocol

Instrument: 400 MHz (or higher) NMR Spectrometer (e.g., Bruker Avance). Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® or equivalent).[1]

  • Why? It is non-volatile, stable, and its singlet peaks do not overlap with the ethyl signals of the target.

Sample Preparation:

  • Weigh accurately (~0.01 mg precision) approx. 20 mg of 2-Ethyl-1,3-dimethoxybenzene .[1]

  • Weigh accurately approx. 10 mg of 1,3,5-Trimethoxybenzene (IS) .

  • Dissolve both in 0.6 mL CDCl₃ (Deuterated Chloroform).

Acquisition Parameters:

  • Pulse Angle: 90°.

  • Relaxation Delay (D1): 60 seconds (Critical: Must be > 5 × T1 to ensure full relaxation).

  • Scans: 16 or 32.

  • Spectral Width: -2 to 14 ppm.[1]

Calculation:


[1]

Where:

  • 
     = Integral area (Target signal: Triplet at ~1.1 ppm for Ethyl-
    
    
    
    ; IS signal: Singlet at ~6.1 ppm).[1]
  • 
     = Number of protons (Target: 3H; IS: 3H).
    
  • 
     = Molecular Weight.[2][3][4][5][6]
    
  • 
     = Mass weighed.[7][2]
    
  • 
     = Purity.[2][4][8][9]
    

Method 3: HPLC-UV (The Alternative)[1]

Verdict: Use only for thermally labile samples or non-volatile contaminants.

HPLC is generally less effective than GC for this specific compound due to lower resolution of positional isomers. However, it is necessary if the industrial grade material contains non-volatile salts or heavy polymeric byproducts that would foul a GC inlet.

Protocol Summary:

  • Column: C18 (e.g., Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.[1]

  • Mobile Phase: Isocratic Acetonitrile:Water (60:40).

  • Detection: UV at 270 nm (Absorption max of alkoxybenzenes).

  • Flow Rate: 1.0 mL/min.

Comparative Analysis & Decision Matrix

The following table contrasts the performance metrics of the three methods based on experimental data.

FeatureGC-FIDqNMRHPLC-UV
Precision (RSD) < 0.5%< 0.2%< 1.0%
Isomer Resolution Excellent ModeratePoor
Reference Standard RequiredNot Required Required
Sample Throughput High (20 min/run)Low (Manual prep)Medium
Cost per Analysis LowHigh (Solvents/Tubes)Medium
Limit of Detection Low ppm~0.1%Low ppm
Decision Workflow

MethodSelection Start Start: Select Assay Method Goal What is the primary goal? Start->Goal Routine Routine Batch Release (QC) Goal->Routine Speed/Cost Absolute Certify Reference Standard (No Standard Available) Goal->Absolute Accuracy NonVolatile Check for Salts/Polymers Goal->NonVolatile Matrix Issues GC METHOD: GC-FID (High Resolution) Routine->GC qNMR METHOD: qNMR (Absolute Purity) Absolute->qNMR HPLC METHOD: HPLC-UV (Broad Scope) NonVolatile->HPLC

Figure 2: Decision matrix for selecting the appropriate purity assay based on analytical requirements.[1]

References

  • National Institute of Standards and Technology (NIST). Standard Reference Materials for qNMR. Retrieved from [Link][1]

  • PubChem. Compound Summary for 1,3-Dimethoxybenzene (Parent Structure). National Library of Medicine. Retrieved from [Link][1]

  • Phenomenex. GC vs. HPLC: A Technical Comparison for Aromatic Compounds. Retrieved from [Link][1]

Sources

Safety Operating Guide

2-Ethyl-1,3-dimethoxybenzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal and Handling Procedures for 2-Ethyl-1,3-dimethoxybenzene

As a researcher or drug development professional, managing the lifecycle of your chemical inventory is just as critical as the syntheses you perform. 2-Ethyl-1,3-dimethoxybenzene (CAS: 18610-90-7) is a specialized aromatic ether frequently utilized as a building block in complex organic synthesis and pharmaceutical development[1]. Due to its specific physicochemical properties—namely its lipophilicity, combustibility, and potential environmental toxicity—improper disposal poses significant safety and regulatory risks.

This guide provides an authoritative, self-validating operational framework for the safe handling, spill remediation, and ultimate disposal of 2-Ethyl-1,3-dimethoxybenzene, ensuring full compliance with environmental health and safety (EHS) standards[2].

Physicochemical Profiling & Hazard Assessment

Before executing any disposal protocol, it is imperative to understand the molecular characteristics that dictate the chemical's behavior in waste streams. The table below synthesizes the critical quantitative data that govern our disposal logic[1].

PropertyValueCausality in Disposal & Handling Logic
CAS Number 18610-90-7Serves as the unique identifier required for accurate EPA/RCRA waste manifesting.
Molecular Formula C10H14O2High carbon/hydrogen content dictates that high-temperature thermal oxidation (incineration) is the most efficient destruction method.
LogP (Partition Coefficient) 2.61Moderate lipophilicity indicates a risk of bioaccumulation[1]. This strictly prohibits drain disposal, as it will partition into aquatic ecosystems.
GHS Disposal Code P501Legally mandates disposal via an approved, licensed hazardous waste treatment plant[2].
Chemical Class Aromatic EtherProne to forming explosive peroxides over extended periods if exposed to oxygen and light; requires segregation from strong oxidizers.

Regulatory Classification & Waste Routing

Under the Resource Conservation and Recovery Act (RCRA), 2-Ethyl-1,3-dimethoxybenzene is not typically listed as a specific "P" or "U" waste. However, it is regulated as a Characteristic Hazardous Waste (often falling under Non-Halogenated Organic Waste profiles)[3].

Because it is an ether, it must be strictly segregated from strong oxidizing agents (e.g., nitric acid, peroxides) to prevent violent, exothermic oxidation reactions[4].

WasteRouting Start 2-Ethyl-1,3-dimethoxybenzene Waste Generation CheckHalogen Mixed with Halogenated Solvents? Start->CheckHalogen HaloWaste Halogenated Organic Waste Stream CheckHalogen->HaloWaste Yes CheckAqueous Aqueous Mixture (>20% Water)? CheckHalogen->CheckAqueous No Incineration High-Temperature Incineration (EPA Approved) HaloWaste->Incineration AqWaste Aqueous Waste with Organics CheckAqueous->AqWaste Yes NonHaloWaste Non-Halogenated Organic Waste CheckAqueous->NonHaloWaste No AqWaste->Incineration NonHaloWaste->Incineration

Decision tree for routing 2-Ethyl-1,3-dimethoxybenzene into the correct laboratory waste stream.

Standard Operating Procedure: Routine Waste Disposal

To ensure a self-validating system, every step in this protocol includes a verification check. Do not proceed to the next step until the current step is validated.

Step 1: Chemical Compatibility Verification

  • Action: Verify the contents of the target waste carboy. Ensure it contains only compatible organic solvents (e.g., ethyl acetate, hexanes, methanol).

  • Causality: Mixing ethers with acidic or oxidizing waste streams can generate heat, pressure, and potentially explosive gas expansion.

  • Validation: Check the waste log attached to the carboy. If strong acids or oxidizers are listed, select a new, empty carboy.

Step 2: Transfer and Segregation

  • Action: In a properly ventilated fume hood, transfer the 2-Ethyl-1,3-dimethoxybenzene waste into the "Non-Halogenated Organic Waste" container using a polyethylene funnel.

  • Causality: Fume hood utilization mitigates inhalation exposure to volatile organic compounds (VOCs).

Step 3: Immediate Labeling

  • Action: Update the hazardous waste tag immediately. Write "2-Ethyl-1,3-dimethoxybenzene" and its approximate percentage in the mixture.

  • Validation: Ensure the label is legible, dated, and the GHS "Flammable" and "Health Hazard" pictograms are visible.

Step 4: Secondary Containment & Storage

  • Action: Cap the carboy tightly and place it in a secondary containment bin away from direct sunlight and heat sources.

  • Causality: Ethers can slowly form explosive peroxides when exposed to UV light and oxygen[4]. Dark, cool storage minimizes this degradation pathway.

Step 5: Final Destruction

  • Action: Coordinate with your institution's EHS department or a licensed vendor (e.g., Clean Harbors, Veolia) for pickup.

  • Causality: The mandated disposal method (P501) is high-temperature incineration[2]. Incineration ensures the complete thermal oxidation of the C10H14O2 molecule into harmless carbon dioxide and water vapor, leaving no toxic residue.

Standard Operating Procedure: Accidental Spill Remediation

In the event of a spill outside of primary containment, immediate and calculated action is required to prevent environmental contamination and inhalation hazards[5].

SpillResponse Spill Spill Detected PPE Don PPE (Respirator, Nitrile Gloves) Spill->PPE Contain Containment (Vermiculite/Sand) PPE->Contain Recover Mechanical Recovery (Non-sparking tools) Contain->Recover Seal Seal in HazMat Drum & Label Recover->Seal

Linear workflow for the safe remediation and recovery of an accidental chemical spill.

Step 1: Evacuation and PPE Donning

  • Action: Isolate the spill area. Don chemical-resistant nitrile or butyl rubber gloves, safety goggles, and a lab coat. If the spill is large (>500 mL) and outside a fume hood, a half-face respirator with organic vapor cartridges is required.

  • Causality: 2-Ethyl-1,3-dimethoxybenzene can cause skin and eye irritation[5]. Proper PPE establishes an impermeable barrier between the researcher and the chemical.

Step 2: Perimeter Containment

  • Action: Surround the spill with an inert, non-combustible absorbent material such as vermiculite, diatomaceous earth, or dry sand[6].

  • Causality: Vermiculite's expanded silicate structure rapidly traps the hydrophobic liquid via capillary action. Because it is chemically inert, it will not initiate a dangerous exothermic reaction with the ether.

Step 3: Mechanical Recovery

  • Action: Use non-sparking polypropylene or aluminum scoops to collect the saturated absorbent material[4].

  • Causality: Steel tools can generate mechanical sparks if scraped against a hard floor. Given the combustible nature of organic vapors, non-sparking tools eliminate the ignition triangle.

Step 4: Packaging and Surface Decontamination

  • Action: Transfer the recovered material into a rigid, sealable hazardous waste drum (e.g., a UN-rated poly drum). Wash the spill surface with a mild detergent and water.

  • Causality: Because the chemical has a LogP of 2.61[1], it is highly lipophilic and will resist plain water. A surfactant (detergent) is required to form micelles around the residual chemical, allowing it to be lifted from the surface.

Step 5: Validation

  • Action: Visually inspect the area and check for residual chemical odors. Seal the drum, label it as "Spill Cleanup: 2-Ethyl-1,3-dimethoxybenzene," and route it for incineration.

References

  • Metasci. "Safety Data Sheet: 1,3-Dimethoxybenzene." Metasci.ca. Available at:[Link]

  • Cole-Parmer. "Material Safety Data Sheet - 1,3-Dimethoxybenzene, 99%." Coleparmer.com. Available at: [Link]

Sources

Operational Safety & PPE Guide: Handling 2-Ethyl-1,3-dimethoxybenzene

[1][2]

CAS Number: 18610-90-7 Synonyms: 1,3-Dimethoxy-2-ethylbenzene; 2-Ethylresorcinol dimethyl ether Molecular Formula: C₁₀H₁₄O₂ Molecular Weight: 166.22 g/mol [1][2]

Part 1: Executive Summary & Immediate Action

Status: Combustible Liquid | Skin & Eye Irritant | Respiratory Irritant[3]

This guide defines the mandatory Personal Protective Equipment (PPE) and operational protocols for handling 2-Ethyl-1,3-dimethoxybenzene .[1] As an alkylated aromatic ether, this compound presents specific lipophilic hazards that allow it to permeate standard laboratory gloves and biological membranes (skin) more effectively than simple salts.[3]

Immediate Hazard Profile:

  • Skin: Causes irritation (H315).[3][4][5][6] Potential for defatting dermatitis upon repeated exposure.[3][4]

  • Eyes: Causes serious eye irritation (H319).[3][5][6]

  • Inhalation: May cause respiratory irritation (H335).[3][4][5][6] Vapors can be narcotic in high concentrations.[3]

  • Flammability: Combustible liquid.[3][4][7][8] Flash point is likely >60°C but <93°C (Class IIIA/IIIB).[3] Vapors can form explosive mixtures with air.[3][7][9]

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for all personnel handling this substance.

Hand Protection (Glove Selection)

Scientific Rationale: Aromatic ethers can swell and permeate natural rubber and thin latex.[3] The ethyl group increases lipophilicity, potentially reducing the breakthrough time of standard nitrile compared to non-alkylated analogs.[3]

Task DurationRecommended MaterialThicknessEst. Breakthrough
Splash Contact (Transfer, Weighing)Nitrile (Disposable) ≥ 0.11 mm~15-30 mins
Medium Exposure (Synthesis, Cleanup)Double Nitrile (Colored underglove)≥ 0.22 mm (total)> 60 mins
Immersion / Spill (Emergency)Viton® or Silver Shield® (Laminate) ≥ 0.30 mm> 240 mins

Protocol: Change disposable nitrile gloves immediately upon any splash.[3] Do NOT reuse.

Eye & Face Protection[2][4][5][6][9]
  • Standard Operation: Chemical Splash Goggles (ANSI Z87.1 or EN 166).[3] Safety glasses are insufficient due to the liquid nature and irritation potential.[3]

  • High Volume (>500 mL) / Pressurized Systems: Add a Face Shield (8-inch minimum) over goggles to protect the neck and face from projectile glass or spray.[3]

Respiratory Protection
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood with a face velocity of 80–100 fpm.[3]

  • Secondary (Spill/Outside Hood): Half-face respirator with Organic Vapor (OV) cartridges (Black band).[3]

    • Note: Aromatic ethers have distinct odors; if you smell the compound while wearing a respirator, the seal is broken or cartridges are saturated.[3]

Body Protection
  • Standard: Flame-resistant (FR) lab coat (Nomex or chemically treated cotton).[3] Synthetic fibers (polyester) should be avoided as they melt onto skin during fire.[3]

  • Footwear: Closed-toe, non-perforated leather or chemical-resistant synthetic shoes.[1]

Part 3: Operational Protocols

A. Routine Handling & Synthesis

Objective: Minimize vapor generation and static discharge risks.[3]

  • Engineering Controls: Verify fume hood flow before opening the container.

  • Inert Atmosphere: While less prone to peroxide formation than diethyl ether, aromatic ethers can degrade.[3] Store and handle under an inert atmosphere (Nitrogen or Argon) when possible to preserve purity and safety.[3]

  • Transfer:

    • Use glass or stainless steel syringes for small volumes (<20 mL).[3]

    • For larger volumes, use a cannula transfer or a peristaltic pump with chemically compatible tubing (e.g., PTFE/Teflon).[3] Avoid Tygon tubing as it may leach plasticizers.[3]

  • Static Mitigation: Ground all metal containers during transfer.

B. Storage Requirements[2][5][6][9]
  • Temperature: Store in a cool, dry place (Ambient or 2-8°C depending on supplier spec).

  • Segregation: Keep away from Strong Oxidizing Agents (e.g., Nitric acid, Perchlorates) to prevent violent exothermic reactions.[3]

  • Peroxide Check: If stored for >12 months, test for peroxides before distillation or heating.[3]

Part 4: Emergency Response & Disposal[2]

PPE Selection Workflow

The following diagram illustrates the decision logic for selecting PPE based on the specific interaction with the chemical.

PPE_SelectionStartTask AssessmentVolumeVolume / Duration?Start->VolumeSmall< 10 mL / < 15 minsVolume->SmallRoutineLarge> 10 mL / > 15 minsVolume->LargeSynthesisSpillSpill / Immersion RiskVolume->SpillEmergencyPPE_LowStandard PPE:- Nitrile Gloves (Single)- Splash Goggles- Lab CoatSmall->PPE_LowPPE_MedEnhanced PPE:- Double Nitrile Gloves- Splash Goggles- FR Lab Coat- Fume Hood MandatoryLarge->PPE_MedPPE_HighCritical PPE:- Viton/Laminate Gloves- Face Shield + Goggles- Respirator (if outside hood)Spill->PPE_High

Caption: Decision matrix for selecting appropriate PPE based on exposure risk and volume.

Spill Management Protocol
  • Evacuate & Ventilate: Remove ignition sources. Evacuate the immediate area.

  • PPE Up: Don Double Nitrile or Laminate gloves, goggles, and respirator.[3]

  • Contain: Use a spill pillow or inert absorbent (Vermiculite/Sand).[3] Do NOT use sawdust (fire hazard).[3]

  • Clean: Scoop absorbed material into a hazardous waste bag. Wipe surface with soap and water; do not use acetone (increases skin permeability of residue).[3]

Waste Disposal[6]
  • Classification: Halogen-free Organic Solvent Waste.

  • Protocol: Collect in a dedicated waste container labeled "Non-Halogenated Organic Solvents."

  • Do NOT: Pour down the drain. This compound is toxic to aquatic life (H411/H412 implied for alkyl benzenes).[3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 542412, 2-Ethyl-1,3-dimethoxyhexane (Analogous Structure Reference).[1] Retrieved from [Link][1][3]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132).[3] Retrieved from [Link][1][3]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-1,3-dimethoxybenzene
Reactant of Route 2
2-Ethyl-1,3-dimethoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.